Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-amino-1-ethylpyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-10-6(8(11)12-2)4-5-7(10)9/h4-5H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQFBIVDSUJEMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=C1N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Amino-1-Ethyl-Pyrrole-2-Carboxylic Acid Methyl Ester
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of 5-amino-1-ethyl-pyrrole-2-carboxylic acid methyl ester. As a substituted pyrrole, this compound belongs to a class of heterocyclic scaffolds of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.[1][2]
Compound Identification and Physicochemical Properties
5-Amino-1-ethyl-pyrrole-2-carboxylic acid methyl ester is a polysubstituted pyrrole derivative. The pyrrole ring is a five-membered aromatic heterocycle that is a core component of many natural products, including porphyrins and alkaloids, as well as blockbuster drugs such as atorvastatin and sunitinib.[1][2] The strategic placement of an amino group, an N-alkyl substituent, and a methyl ester provides multiple points for synthetic modification, making it a valuable building block for chemical library synthesis and lead optimization.
Key Identifiers and Properties
While extensive experimental data for this specific molecule is not widely published, its core properties can be defined or predicted based on its structure and data from closely related analogs.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate | --- |
| CAS Number | 1379227-91-4 | [3] |
| Molecular Formula | C₈H₁₂N₂O₂ | Calculated |
| Molecular Weight | 168.19 g/mol | Calculated |
| Physical Form | Expected to be a solid at room temperature. | Based on analog Methyl 5-amino-1H-pyrrole-2-carboxylate which is a solid.[4] |
| Solubility | Predicted to be soluble in organic solvents such as DMSO, methanol, and ethyl acetate; limited solubility in water. | General property of similar organic molecules. |
| Storage | For long-term stability, store in a cool, dark place under an inert atmosphere. | Based on storage conditions for the N-H analog, which is stored under -20°C.[4] |
Predicted Spectroscopic Profile
The following spectroscopic characteristics are predicted based on the compound's structure. Experimental verification is required.
-
¹H NMR:
-
Ethyl Group: A triplet (~1.3-1.5 ppm, 3H) for the -CH₃ and a quartet (~4.0-4.2 ppm, 2H) for the -NCH₂-.
-
Methyl Ester: A singlet (~3.7-3.9 ppm, 3H).
-
Pyrrole Protons: Two doublets in the aromatic region (~6.0-7.0 ppm, 2H), corresponding to the protons at the C3 and C4 positions.
-
Amino Group: A broad singlet (~4.5-5.5 ppm, 2H), which may be exchangeable with D₂O.
-
-
IR Spectroscopy:
-
N-H Stretch: Two bands expected in the 3300-3500 cm⁻¹ region for the primary amine.
-
C-H Stretch: Aliphatic stretches just below 3000 cm⁻¹.
-
C=O Stretch: A strong absorption band around 1680-1720 cm⁻¹ for the ester carbonyl.
-
C=C Stretch: Aromatic ring stretches around 1500-1600 cm⁻¹.
-
-
Mass Spectrometry:
-
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 168.
-
Synthesis and Purification
Proposed Synthetic Workflow
A logical, multi-step synthesis could begin with a commercially available pyrrole-2-carboxylic acid derivative. The sequence would involve N-alkylation, nitration of the electron-rich pyrrole ring, and subsequent reduction of the nitro group to the target amine.
Experimental Protocol: Nitro Group Reduction (Illustrative)
This protocol describes the final step of the proposed synthesis. It is a well-established transformation and serves as a self-validating system.
Objective: To reduce methyl 1-ethyl-5-nitro-1H-pyrrole-2-carboxylate to the corresponding 5-amino derivative.
Materials:
-
Methyl 1-ethyl-5-nitro-1H-pyrrole-2-carboxylate (1 equivalent)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Dissolution: Dissolve the starting nitro-pyrrole in ethyl acetate in a round-bottom flask.
-
Reagent Addition: In a separate flask, dissolve tin(II) chloride dihydrate in concentrated HCl. Causality Note: Tin(II) chloride in strong acid is a classic and effective reducing agent for aromatic nitro groups, proceeding via a series of single-electron transfers.
-
Reaction: Add the SnCl₂/HCl solution to the stirring solution of the nitro-pyrrole. Fit the flask with a condenser and heat the reaction mixture to 50-60 °C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Workup - Neutralization: Slowly add saturated NaHCO₃ solution to neutralize the excess acid until the pH is ~8. Trustworthiness Note: The formation of a tin hydroxide precipitate is expected. Careful neutralization is critical to ensure the product, which is basic, is in its free-base form for extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product via column chromatography on silica gel, using a hexane/ethyl acetate gradient, to obtain the pure 5-amino-1-ethyl-pyrrole-2-carboxylic acid methyl ester.
Chemical Reactivity and Potential Applications
The molecule possesses three key reactive sites: the nucleophilic amino group, the electrophilic ester, and the pyrrole ring itself. This functionality makes it a versatile intermediate for further chemical elaboration.
Applications in Drug Discovery
-
Scaffold for Library Synthesis: The amino group can be readily acylated or alkylated, while the ester can be hydrolyzed to the carboxylic acid or converted to various amides. This allows for the rapid generation of a diverse library of analogs for screening against biological targets.
-
Building Block for Complex Heterocycles: Pyrrole derivatives are precursors to more complex fused heterocyclic systems that are often explored in medicinal chemistry programs.
-
Bioisostere Replacement: The substituted pyrrole core can be used as a bioisostere for other aromatic rings, such as benzene or indole, in known pharmacophores to modulate properties like solubility, metabolism, and target affinity.
Safety and Handling
The toxicological properties of 5-amino-1-ethyl-pyrrole-2-carboxylic acid methyl ester have not been thoroughly investigated.[5] Therefore, the compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
| Precaution Category | Recommendation | Rationale / Source |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. | Standard laboratory practice.[6][7] |
| Handling | Avoid dust formation. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. | The N-H analog may cause respiratory irritation.[5][7] |
| Incompatible Materials | Strong oxidizing agents and strong acids. | May react with strong acids or oxidizing agents.[6][8] |
| Firefighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Combustion may produce toxic nitrogen oxides (NOx) and carbon oxides. | Based on MSDS for the N-H analog.[5] |
| First Aid | Eyes: Rinse with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move person into fresh air. Seek medical attention if symptoms persist. | General first aid measures for chemical exposure.[5] |
References
- Vertex AI Search. (n.d.). MSDS of 1H-Pyrrole-2-carboxylic acid, 5-amino-, methyl ester.
- Chevron. (2023, July 26). Safety Data Sheet.
- ChemicalBook. (2022, December 30). 1H-Pyrrole-2-carboxylic acid, 5-aMino-1-ethyl-, Methyl ester.
- Sigma-Aldrich. (n.d.). Methyl 5-amino-1H-pyrrole-2-carboxylate.
- Fisher Scientific. (2010, May 17). SAFETY DATA SHEET.
- Wikipedia. (n.d.). Pyrrole.
- Patil, S., et al. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech Journal of Pharmaceutical Sciences.
- El-Faham, A., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules.
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. cibtech.org [cibtech.org]
- 3. 1H-Pyrrole-2-carboxylic acid, 5-aMino-1-ethyl-, Methyl ester | 1379227-91-4 [chemicalbook.com]
- 4. Methyl 5-amino-1H-pyrrole-2-carboxylate | 869116-29-0 [sigmaaldrich.com]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.com [fishersci.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. regi.com [regi.com]
Comprehensive Technical Profile: 1-Ethyl-5-Aminopyrrole-2-Carboxylate Scaffolds
Core Identification & Physicochemical Properties[1]
In the context of drug development and heterocyclic chemistry, "1-ethyl-5-aminopyrrole-2-carboxylate" most frequently refers to the ethyl ester derivative (Ethyl 1-ethyl-5-amino-1H-pyrrole-2-carboxylate ). This compound is a critical intermediate in the synthesis of pyrrolo[2,3-d]pyrimidines (7-deazapurines), a privileged scaffold in kinase inhibitor discovery (e.g., JAK inhibitors).
Below are the precise specifications for the ethyl ester and its corresponding free acid.
Primary Target: Ethyl 1-ethyl-5-amino-1H-pyrrole-2-carboxylate
This is the stable, isolable building block used in synthetic workflows.
| Property | Value |
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 182.22 g/mol |
| Exact Mass | 182.1055 |
| IUPAC Name | Ethyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate |
| Structure Description | Pyrrole ring substituted at N1 with an ethyl group, C2 with an ethoxycarbonyl group, and C5 with a primary amino group. |
| Predicted LogP | ~1.8 - 2.1 |
| H-Bond Donors/Acceptors | 1 (Donor: -NH₂), 3 (Acceptors: N, O, O) |
Secondary Target: 1-Ethyl-5-aminopyrrole-2-carboxylic Acid
The hydrolyzed form, typically generated in situ or as a transient species during saponification.
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Exact Mass | 154.0742 |
| Stability | Lower stability than the ester; prone to decarboxylation under acidic/thermal stress. |
Synthetic Utility & Mechanism[2][3]
The 1-ethyl-5-aminopyrrole-2-carboxylate scaffold acts as a bifunctional electrophile-nucleophile . The C5-amino group (nucleophile) and the C2-ester (electrophile) are positioned perfectly for cyclocondensation reactions with amidines, formamides, or isocyanates to form bicyclic heteroaromatics.
Structural Significance in Drug Design
The resulting pyrrolo[2,3-d]pyrimidine system is an isostere of purine (adenine). By replacing N7 of the purine ring with a carbon (C7), the scaffold:
-
Modifies Hydrogen Bonding: Removes a hydrogen bond acceptor at position 7.
-
Alters Acidity/Basicity: Changes the pKa of the N9 proton (purine numbering), affecting solubility and binding affinity.
-
Metabolic Stability: Often improves resistance to purine nucleoside phosphorylases.
Synthesis Pathway Visualization
The following diagram illustrates the conversion of the pyrrole precursor into the bioactive 7-deazapurine scaffold.
Caption: Cyclocondensation workflow converting the aminopyrrole scaffold into the 7-deazapurine core.
Experimental Protocol: Cyclization to Pyrrolo[2,3-d]pyrimidine
Context: This protocol describes the standard conversion of ethyl 1-ethyl-5-aminopyrrole-2-carboxylate into 7-ethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (a common key intermediate).
Reagents & Materials[2][4][5][6][7][8][9]
-
Substrate: Ethyl 1-ethyl-5-amino-1H-pyrrole-2-carboxylate (1.0 eq).
-
Cyclizing Agent: Formamidine acetate (3.0 eq) OR Formamide (excess).
-
Solvent: Ethanol (EtOH) or 2-Methoxyethanol (for higher temp).
-
Catalyst (Optional): Sodium ethoxide (NaOEt) if using non-acetate amidines.
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the aminopyrrole substrate (e.g., 10 mmol, 1.82 g) in Ethanol (20 mL).
-
Addition: Add Formamidine acetate (30 mmol, 3.12 g) in a single portion.
-
Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) under an inert atmosphere (N₂ or Ar).
-
Mechanistic Note: The reaction proceeds via initial formation of an amidine intermediate at the C5-amino group, followed by intramolecular nucleophilic attack of the amidine nitrogen onto the C2-ester carbonyl.
-
-
Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.6) should disappear, and a lower Rf fluorescent spot (product) should appear. Reaction time is typically 4–12 hours.
-
Workup:
-
Cool the mixture to room temperature.
-
If the product precipitates, filter the solid and wash with cold ethanol and diethyl ether.
-
If no precipitate forms, concentrate the solvent in vacuo to ~20% volume, then dilute with ice-water to induce precipitation.
-
-
Purification: Recrystallize from EtOH/Water or purify via flash chromatography if necessary.
Analytical Validation (Expected Data)
-
1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester quartet (~4.2 ppm) and triplet (~1.3 ppm) associated with the O-ethyl group. The N-ethyl signals will remain but may shift. A new singlet around 7.8–8.2 ppm indicates the pyrimidine C2-H.
-
MS (ESI+): Expect [M+H]⁺ = 164.08 (for the cyclized C₈H₉N₃O core).
Stability & Handling Guide
-
Oxidation Sensitivity: Aminopyrroles are electron-rich and prone to oxidation (darkening) upon exposure to air. Store under inert gas (Argon/Nitrogen) at -20°C.
-
Acid Sensitivity: The C5-amino group makes the pyrrole ring susceptible to polymerization in strong acids. Avoid prolonged exposure to low pH without protection.
-
Safety: Treat as a potential irritant. Use standard PPE (gloves, goggles, fume hood).
References
-
Synthesis of Pyrrolo[2,3-d]pyrimidines: Seela, F., & Lupke, U. (1977). Synthesis of 7-deazapurine nucleosides. Chemische Berichte.
-
Kinase Inhibitor Scaffolds: Traxler, P., et al. (1996). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase. Journal of Medicinal Chemistry.
-
General Pyrrole Synthesis: "Pyrrole-2-carboxylic acid derivatives." Organic Syntheses, Coll. Vol. 5, p. 96.
Novel Aminopyrrole Carboxylate Building Blocks for Drug Discovery
Executive Summary
The exploration of novel chemical space is the lifeblood of modern drug discovery. Among nitrogenous heterocycles, aminopyrrole carboxylates have emerged as high-value building blocks, offering a distinct advantage over traditional aniline or indole scaffolds. These moieties serve as versatile bioisosteres for purines and quinazolines, functioning as critical pharmacophores in kinase inhibitors, antimicrobial agents, and GPCR ligands.
This guide provides a comprehensive technical analysis of aminopyrrole carboxylates, focusing on the 2-amino-1H-pyrrole-3-carboxylate and 3-amino-1H-pyrrole-2-carboxylate isomers. We detail their structural utility, advanced synthetic methodologies, and specific applications in attenuating metabolic toxicity while enhancing target affinity.
Structural Significance & Medicinal Utility[1][2][3][4][5][6][7][8]
The "Safer Aniline" Bioisostere
A primary driver for adopting aminopyrrole scaffolds is the mitigation of toxicity associated with aniline-containing drugs. Anilines are frequently metabolized into toxic quinone imines or hydroxylamines, leading to hepatotoxicity (e.g., idiosyncratic drug-induced liver injury).
-
Metabolic Stability: The electron-rich pyrrole ring, when substituted with electron-withdrawing groups (EWGs) like carboxylates or nitriles, modulates the electron density, reducing the propensity for toxic metabolite formation.
-
Vector Positioning: The orthogonal arrangement of the amino and carboxylate groups allows for precise vectorization of substituents, facilitating interactions with distinct pockets in enzymes (e.g., the ribose binding pocket or hydrophobic back cleft of kinases).
Pharmacophore Mapping
In kinase drug design, the aminopyrrole motif acts as a potent hinge binder .
-
Donor-Acceptor Motif: The pyrrole NH and the exocyclic amine (or carbonyl) form a bidentate hydrogen-bonding network with the kinase hinge region, mimicking the adenine ring of ATP.
-
Rigidity: The planar aromatic system reduces the entropic penalty upon binding.
Synthetic Methodologies: From Classical to Novel
The synthesis of highly substituted aminopyrroles has historically been challenged by the instability of the electron-rich pyrrole ring. However, recent multicomponent reactions (MCRs) have revolutionized access to these scaffolds.
Comparative Analysis of Synthetic Routes
| Methodology | Key Reagents | Advantages | Limitations |
| Classical Gewald-Type | Established robust chemistry. | Limited availability of diverse | |
| 3-Component MCR (Acyloin) | Acyloin + Primary Amine + Activated Methylene | High atom economy; diverse substitution patterns; one-pot. | Requires synthesis of acyloin precursors if not commercial. |
| 3,4-Diaza-Cope Rearrangement | Alkynyl vinyl hydrazides | Metal-free; access to unique substitution patterns.[1][2] | Requires synthesis of complex hydrazide precursors. |
| Isocyanide MCR | N-Tosylimines + DMAD + Isocyanides | High convergence; access to 2-aminopyrroles. | Use of isocyanides (odor/toxicity); atom economy lower due to leaving groups. |
Visualizing the Synthetic Strategy
The following diagram illustrates the strategic disconnection for the Acyloin MCR , the most versatile route for generating library-ready building blocks.
Caption: One-pot multicomponent assembly of the 2-aminopyrrole-3-carboxylate scaffold via acyloin condensation and Thorpe-Ziegler cyclization.
Detailed Experimental Protocol
Target Molecule: Ethyl 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carboxylate
This protocol utilizes a robust, catalyst-free multicomponent reaction suitable for gram-scale synthesis. It relies on the in situ formation of an enaminone intermediate followed by cyclization.
Reagents & Materials
-
Benzoin (Acyloin source): 10 mmol (2.12 g)
-
Benzylamine: 10 mmol (1.07 g)
-
Ethyl Cyanoacetate: 10 mmol (1.13 g)
-
Ethanol (Absolute): 20 mL
-
Piperidine (Catalyst): 0.5 mL (Optional, accelerates reaction)
-
Equipment: Round-bottom flask (50 mL), Reflux condenser, Magnetic stirrer, Vacuum filtration setup.
Step-by-Step Methodology
-
Reactant Assembly: In a 50 mL round-bottom flask, dissolve Benzoin (2.12 g) and Ethyl Cyanoacetate (1.13 g) in 20 mL of absolute ethanol.
-
Amine Addition: Add Benzylamine (1.07 g) dropwise to the stirring solution at room temperature.
-
Catalysis: Add 0.5 mL of piperidine. The solution may turn slightly yellow/orange, indicating imine formation.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 3–5 hours. Monitor progress via TLC (Eluent: Hexane/EtOAc 3:1). The spot for benzoin should disappear, and a new fluorescent spot (the pyrrole) should appear.
-
Precipitation: Allow the reaction mixture to cool slowly to room temperature. The product often precipitates as a solid upon cooling. If no precipitate forms, reduce solvent volume by 50% under reduced pressure and cool in an ice bath.
-
Purification: Filter the solid precipitate. Wash the cake with cold ethanol (2 x 5 mL) followed by cold diethyl ether (2 x 5 mL) to remove unreacted amine and oily byproducts.
-
Recrystallization: Recrystallize the crude solid from hot ethanol/water (9:1) to obtain the pure building block as white/pale yellow needles.
Yield Expectation: 75–85% Characterization:
-
1H NMR (DMSO-d6): Look for the disappearance of the methine proton of benzoin and the appearance of the NH2 broad singlet (approx. 5.5–6.5 ppm).
-
IR: Distinct nitrile stretch (if CN used) or Carbonyl stretch (approx. 1680 cm⁻¹) and NH stretches (3300–3400 cm⁻¹).
Case Study: Kinase Inhibition Logic
The 2-aminopyrrole-3-carboxylate scaffold is particularly effective in targeting the ATP-binding site of kinases. The diagram below details the pharmacophore interactions.
Caption: Binding mode of 2-aminopyrrole-3-carboxylate within the kinase ATP pocket, highlighting the donor-acceptor hinge interaction.
Future Outlook & Trends
The field is moving toward chiral aminopyrroles and fused systems .
-
Pyrrolo[2,3-d]pyrimidines: The 2-aminopyrrole-3-carboxylate is the immediate precursor to 7-deazapurines (via cyclization with formamide), a scaffold seen in FDA-approved JAK inhibitors.
-
PROTAC Linkers: The C3-carboxylate provides an ideal attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), allowing the pyrrole to serve as the warhead for the target protein.
-
Green Chemistry: Shift towards water-based, surfactant-mediated synthesis to reduce the environmental footprint of these MCRs.
References
-
Nair, V., Vinod, A. U., & Rajesh, C. (2001).[3] A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. Journal of Organic Chemistry.[4]
-
Rombouts, F., et al. (2003). Synthesis of aminopyrrole carboxylate analogs for peptide mimicry.[5] Tetrahedron Letters.
-
Li Petri, G., et al. (2020).[1] Bioactive pyrrole-based compounds with target selectivity.[1][6] European Journal of Medicinal Chemistry.[1] [1]
-
Frolova, L. V., et al. (2011). One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. Organic Letters.[1][4]
-
Perez-Perez, M., et al. (2021).[1] Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters.[1][4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
- 4. Multi-component one-pot synthesis of 2-aminopyrrole derivatives [yndxxb.ynu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Solubility Profiling of Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate in DMSO
Executive Summary
Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate is a critical heterocyclic intermediate employed in the synthesis of bioactive pyrrolopyrimidines and kinase inhibitors. While its solubility in dimethyl sulfoxide (DMSO) is generally high—facilitating its use in high-throughput screening (HTS) and NMR characterization—its handling is complicated by the electron-rich nature of the aminopyrrole core.
This guide provides a definitive technical analysis of the compound's solubility profile. It moves beyond simple "mg/mL" metrics to address the kinetic stability of the solute in DMSO, a solvent known to accelerate oxidative degradation in electron-rich heterocycles. We present a self-validating protocol for solubility determination and critical handling guidelines to prevent experimental artifacts.
Physicochemical Context
To understand the solubility behavior of this compound, we must analyze its structural interaction with the solvent matrix.
Structural Analysis
The molecule features three distinct domains governing its solvation:
-
Pyrrole Core (Aromatic/Lipophilic): The 5-membered ring provides pi-stacking potential but limited water solubility.
-
Ester & Ethyl Groups (Hydrophobic): The N-ethyl and methyl ester substituents increase lipophilicity (LogP ~1.5–2.0 predicted), making the compound sparingly soluble in water but highly soluble in polar aprotic solvents.
-
Primary Amine (H-Bond Donor): The 5-amino group is a key hydrogen bond donor. DMSO, being a strong H-bond acceptor (S=O), stabilizes this group effectively, often disrupting intermolecular H-bonds that stabilize the crystal lattice.
Solubility Prediction
Based on structural analogs (e.g., ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate) and standard NMR protocols using DMSO-d6, the compound is classified as Highly Soluble in DMSO.
| Property | Value / Description |
| Predicted Solubility (DMSO) | > 50 mg/mL (> 200 mM) |
| Solubility (Water) | Low (< 1 mg/mL) |
| Preferred Solvents | DMSO, DMF, Ethyl Acetate (warm) |
| Incompatible Solvents | Hexanes, Water (without cosolvent) |
Critical Insight: While solubility is high, the N-ethyl-5-aminopyrrole motif is electronically similar to an aniline but more electron-rich. This makes it susceptible to oxidative coupling (dimerization) in solution, a process often catalyzed by trace metals or light in DMSO.
Experimental Protocol: Solubility Determination
Do not rely on literature values from generic databases. Purity variances (95% vs. 99%) and crystal polymorphs significantly affect saturation limits. Use this self-validating Saturation Shake-Flask Method .
Materials
-
Compound: this compound (>10 mg).
-
Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric, <0.05% water).
-
Equipment: HPLC vials, 0.22 µm PTFE syringe filter, orbital shaker.
Step-by-Step Methodology
-
Preparation: Weigh 10 mg of the compound into a 2 mL amber HPLC vial (amber protects from photo-oxidation).
-
Incremental Addition: Add DMSO in 50 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Visual Check: Inspect for clarity. If solid remains, sonicate for 1 minute (max temp < 30°C).
-
Saturation Point: If the solution is clear at 100 µL total volume, solubility is >100 mg/mL. If solids persist, centrifuge and analyze the supernatant.
-
Validation: Dilute 10 µL of the saturated supernatant into 990 µL methanol and quantify via HPLC-UV against a standard curve.
Workflow Visualization
Figure 1: Iterative solubility determination workflow ensuring accurate saturation limit identification.
Stability & Handling in DMSO
This is the most critical section for researchers. Aminopyrroles are not inert in DMSO.
The Oxidation Risk
DMSO can act as a mild oxidant (Swern-type reactivity) under certain conditions, or simply facilitate air oxidation due to high oxygen solubility. The electron-rich 5-amino group makes the pyrrole ring prone to forming radical cations, leading to:
-
Color Change: Solutions turn from pale yellow to dark orange/brown within 24 hours at RT.
-
Dimerization: Formation of azo-linkages or C-C coupled dimers.
Handling Best Practices
-
Fresh Preparation: Prepare stock solutions immediately before use.
-
Storage: If storage is necessary, freeze at -20°C or -80°C.
-
Inert Atmosphere: Purge DMSO with nitrogen or argon before dissolving the compound to remove dissolved oxygen.
-
Avoid Acid: Do not use acidified DMSO (e.g., 0.1% TFA) for storage, as this promotes hydrolysis of the ester or decarboxylation.
Degradation Pathway (Hypothetical)
Figure 2: Primary degradation pathways in DMSO solution: Oxidative dimerization and hydrolytic cleavage.
Troubleshooting & FAQs
Q: My DMSO solution turned brown overnight. Is it still usable? A: Likely not for quantitative kinetics (Kd/Ki determination). The color change indicates the formation of conjugated impurities (imines or diazo species). Check purity via LC-MS. If the parent peak is >95%, it may be acceptable for qualitative HTS, but fresh preparation is recommended.
Q: Can I use DMSO stocks for cell-based assays? A: Yes, but ensure the final DMSO concentration is <0.5% to avoid cytotoxicity. The compound's high solubility allows for 1000x stocks (e.g., 10 mM stock for 10 µM assay), minimizing DMSO load.
Q: The compound precipitated when I added the DMSO stock to my aqueous buffer. A: This is a "crash-out" event. The compound is lipophilic.
-
Solution: Add the DMSO stock slowly to the vortexing buffer.
-
Solution: Include a surfactant (e.g., 0.01% Tween-20) or carrier protein (BSA) in the buffer to sequester the lipophilic compound.
References
-
PubChem Compound Summary. (n.d.). Ethyl 5-amino-1H-pyrrole-2-carboxylate (Analogous Structure Data). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
-
Zhao, Y., et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry. (Demonstrates solubility and stability of pyrrole esters in oxidative conditions). Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.[1] University of Rhode Island.[1] (Foundational principles of amino-acid/ester solubility in polar solvents). Retrieved from [Link]
-
Organic Syntheses. (2010). General procedures for pyrrole synthesis and handling in organic solvents. Organic Syntheses, Coll. Vol. 11. (Standard protocols for handling air-sensitive pyrroles). Retrieved from [Link]
Sources
The Architecture of a Privileged Scaffold: A Deep Dive into 1,2,5-Trisubstituted Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrole nucleus, a five-membered aromatic heterocycle, is a cornerstone in the design of biologically active molecules and functional materials.[1][2] Its prevalence in natural products like heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems.[1][3] Among the vast landscape of pyrrole-containing compounds, the 1,2,5-trisubstituted substitution pattern emerges as a particularly significant scaffold in medicinal chemistry, offering a versatile platform for therapeutic intervention.[4] This guide provides an in-depth exploration of the synthesis, biological significance, and experimental considerations for this important class of molecules, aimed at empowering researchers in their quest for novel therapeutics and advanced materials.
I. Strategic Access to the 1,2,5-Trisubstituted Pyrrole Core: A Synthetic Vade Mecum
The construction of the 1,2,5-trisubstituted pyrrole ring can be achieved through a variety of synthetic strategies, ranging from classical condensation reactions to modern catalytic methodologies. The choice of method is often dictated by the desired substitution pattern, substrate availability, and reaction scalability.
The Paal-Knorr Synthesis: A Cornerstone of Pyrrole Formation
The Paal-Knorr synthesis, first reported in 1884, remains one of the most direct and widely employed methods for constructing the pyrrole ring.[5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[5][7][8]
The versatility of the Paal-Knorr synthesis allows for the introduction of substituents at the 1, 2, and 5 positions by judicious selection of the starting materials. For instance, the reaction of a 1,4-diketone with a primary amine directly yields N-substituted 2,5-dialkyl or 2,5-diaryl pyrroles.[5][9]
Mechanism of the Paal-Knorr Pyrrole Synthesis:
The reaction proceeds through the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyl groups. Subsequent intramolecular cyclization via attack of the nitrogen on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to afford the aromatic pyrrole ring.[5][7]
Caption: Hantzsch Pyrrole Synthesis Workflow.
Modern Catalytic Approaches
Recent advancements in organic synthesis have introduced a plethora of catalytic methods for the construction of 1,2,5-trisubstituted pyrroles, often offering milder reaction conditions, higher efficiency, and broader substrate scope. [10]
-
Transition-Metal Catalysis: Palladium, copper, and ruthenium catalysts have been extensively used in various annulation and cyclization reactions to afford substituted pyrroles. [2][11]For example, a palladium-catalyzed cascade allylic amination/intramolecular hydroamination/isomerization process has been developed to construct 1,2,5-trisubstituted pyrroles. [12]Copper-catalyzed reactions have also been employed for the synthesis of these derivatives. [4]
-
Green Chemistry Approaches: In line with the principles of sustainable chemistry, several green methodologies have been developed for pyrrole synthesis. These include the use of green solvents like water, solvent-free conditions, and reusable catalysts. [1][10]For instance, the Paal-Knorr condensation has been successfully carried out in aqueous micellar media using sodium dodecyl sulfate (SDS) as a surfactant and catalyst. [13]
II. The Biological Significance of 1,2,5-Trisubstituted Pyrroles: A Pharmacological Perspective
The 1,2,5-trisubstituted pyrrole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. [1][4]
Anticancer Activity
Numerous pyrrole derivatives have demonstrated potent anticancer properties. [14][15]The substitution pattern on the pyrrole ring plays a crucial role in determining the cytotoxic activity. For example, certain trisubstituted pyrrole derivatives with a carbonyl group have shown significant antiproliferative potential. [14]Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor containing a pyrrole core, is a prime example of a successful anticancer drug. [14]
Anti-inflammatory and Analgesic Properties
The pyrrole scaffold is also a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin and zomepirac. [3]The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.
Antimicrobial and Antimalarial Activity
Pyrrole derivatives have emerged as promising antimicrobial and antimalarial agents. [3][4]For instance, the marinopyrroles, a class of marine natural products, exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA). [3]Furthermore, structure-activity relationship (SAR) studies on pyrrolone antimalarials have identified potent compounds with activity against Plasmodium falciparum. [16][17] Table 2: Biological Activities of Representative 1,2,5-Trisubstituted Pyrrole Derivatives
| Compound Class | Biological Activity | Key Structural Features | Reference |
| Pyrrolones | Antimalarial | Phenyl and trifluoromethyl substitutions | [16][17] |
| 1,2,5-trisubstituted pyrroles with a carbonyl group | Anticancer | Carbonyl group, varied N-1 and C-4 substituents | [14] |
| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives | Metallo-β-lactamase inhibitors | N-acylation of the 2-amino group | [18] |
III. Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
Understanding the structure-activity relationship (SAR) is paramount in drug discovery, guiding the optimization of lead compounds to enhance their therapeutic efficacy and minimize off-target effects. [19][20]For 1,2,5-trisubstituted pyrroles, SAR studies have revealed key insights:
-
N-1 Substituent: The nature of the substituent at the N-1 position significantly influences biological activity. Aromatic or heteroaromatic rings at this position are often crucial for potent activity.
-
C-2 and C-5 Substituents: The size, lipophilicity, and electronic properties of the substituents at the C-2 and C-5 positions can dramatically affect potency and selectivity. For instance, in some antimalarial pyrrolones, hydrophobic groups at these positions are essential for activity. [16]* Other Substituents: The presence of other functional groups on the pyrrole ring or its substituents can provide additional interaction points with biological targets, leading to enhanced activity.
IV. Characterization of 1,2,5-Trisubstituted Pyrrole Derivatives
The unambiguous characterization of newly synthesized compounds is a critical step in chemical research. A combination of spectroscopic techniques is typically employed to confirm the structure and purity of 1,2,5-trisubstituted pyrroles.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the substitution pattern on the pyrrole ring. The chemical shifts and coupling constants of the pyrrolic protons provide valuable structural information.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. [21]* Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as carbonyls, amines, and nitriles.
-
UV-Vis Spectroscopy: This technique can be used to study the electronic properties of these compounds. [22][23]
V. Future Perspectives
The field of 1,2,5-trisubstituted pyrrole derivatives continues to be an exciting and fruitful area of research. The development of novel, more efficient, and sustainable synthetic methodologies will undoubtedly accelerate the discovery of new bioactive molecules. Furthermore, a deeper understanding of the SAR and the mechanism of action of these compounds will pave the way for the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The integration of computational modeling and high-throughput screening will further enhance the discovery and development of this versatile and privileged scaffold.
References
- Hantzsch pyrrole synthesis - Grokipedia. (n.d.).
- Application Notes and Protocols for Green Synthesis of Pyrrole Derivatives - Benchchem. (n.d.).
- Application Notes and Protocols for Hantzsch Pyrrole Synthesis of Functionalized Pyrroles - Benchchem. (n.d.).
- The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. (2018, December 03). SynOpen, 02(04), 245-256.
-
Hantzsch pyrrole synthesis - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
-
Regioselective synthesis of 2,3,4- or 2,3,5-trisubstituted pyrroles via [24][24]or [25][24]rearrangements of O-vinyl oximes - PubMed. (2011, May 06). Retrieved February 14, 2026, from [Link]
- RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. (2025, December 15). International Journal of Progressive Research in Engineering Management and Science, 04(12), 1-15.
-
Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. (n.d.). Retrieved February 14, 2026, from [Link]
- Recent Advancements in Pyrrole Synthesis - PMC - NIH. (2021, March 1). Molecules, 26(5), 1367.
-
Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
-
An Efficient and Green Procedure for Synthesis of Pyrrole Derivatives by Paal-Knorr Condensation Using Sodium Dodecyl Sulfate in Aqueous Micellar - ResearchGate. (2013, August 08). Retrieved February 14, 2026, from [Link]
- One-Step Synthesis of 1,2,5-Trisubstituted Pyrroles by Copper Catalyzed Condensation of 1,4-Diones with Primary Amines | Bentham Science Publishers. (2012, October 01). Current Organic Chemistry, 16(20), 2482-2489.
- Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC. (2018, October 17). Molecules, 23(10), 2652.
- Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials - PMC. (2013, March 21). Journal of Medicinal Chemistry, 56(6), 2544-2552.
-
Pyrrole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]
-
A Green Synthesis of Pyrrole Derivative and Green Chemistry Learning for Beginners in Undergraduate Organic Chemistry Curriculum | Journal of Chemical Education - ACS Publications. (2025, January 08). Retrieved February 14, 2026, from [Link]
- Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas - CONICET. (2023, March 16).
- One-Step Synthesis of 1,2,5-Trisubstituted Pyrroles by Copper Catalyzed Conden- sation of 1,4-Diones with Primary Amines - ResearchGate. (2012, May 10). Current Organic Chemistry, 16(20), 2482-2489.
- Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents - PMC. (2014, May 13). ChemMedChem, 9(5), 944-949.
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - Beilstein Journals. (2023, June 27). Beilstein Journal of Organic Chemistry, 19, 996-1022.
-
Structure Activity Relationships - Drug Design Org. (n.d.). Retrieved February 14, 2026, from [Link]
- Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds - MDPI. (2024, November 19). Molecules, 29(22), 5458.
- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC. (2022, August 09). Molecules, 27(16), 5094.
-
Palladium-Catalyzed Cascade Process To Construct 1,2,5-Trisubstituted Pyrroles | The Journal of Organic Chemistry - ACS Publications. (2012, April 03). Retrieved February 14, 2026, from [Link]
- Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - ResearchGate. (2017, January 01). European Journal of Medicinal Chemistry, 125, 1084-1095.
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]
- Synthesis, characterization and semiconducting behavior of N,2,5-trisubstituted pyrroles. (2018, November 05). Journal of Molecular Structure, 1171, 76-84.
-
Structure activity relationship – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 14, 2026, from [Link]
-
Paal-Knorr Pyrrole Synthesis - SynArchive. (n.d.). Retrieved February 14, 2026, from [Link]
- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace. (2015, January 23). RSC Advances, 5(20), 15233-15266.
- Synthesis, characterization and semiconducting behavior of N,2,5-trisubstituted pyrroles. (2025, August 08). Journal of Molecular Structure, 1171, 76-84.
- Formation of 1,2,5‐trisubstituted pyrroles - ResearchGate. (2023, January 01). Asian Journal of Organic Chemistry, 12(1), 2-23.
- Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. (2022, April 25). Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4), 1-6.
- Synthesis and biological evaluation of 1, 2, 3-triazole incorporated pyrrole derivatives as anticancer agents - Taylor & Francis. (2024, October 15). Molecular and Cellular Biochemistry, 479(10), 7385-7397.
-
(PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics - ResearchGate. (2025, September 27). Retrieved February 14, 2026, from [Link]
- Synthesis, characterization and semiconducting behavior of N,2,5-trisubstituted pyrroles. (2018). Journal of Molecular Structure, 1171, 76-84.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. (2024, November 29). Molecules, 29(23), 5789.
-
1,2,5-Trimethylpyrrole - the NIST WebBook. (n.d.). Retrieved February 14, 2026, from [Link]
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- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
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- 15. tandfonline.com [tandfonline.com]
- 16. Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Suppliers of Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate intermediate
The following technical guide details the procurement, quality validation, and synthetic utility of Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate , a critical heterocyclic building block in medicinal chemistry.
CAS Number: 1379227-91-4 Role: Advanced Intermediate for Pyrrolo[2,3-d]pyrimidine Synthesis
Executive Summary
This compound is a specialized heterocyclic intermediate primarily utilized in the synthesis of pyrrolo[2,3-d]pyrimidines , a scaffold ubiquitous in kinase inhibitors (e.g., JAK, BTK inhibitors). Unlike its more common analogs (1-methyl or 1-H variants), the 1-ethyl substitution provides specific lipophilic tuning essential for optimizing the pharmacokinetic profiles of drug candidates. This guide addresses the sourcing challenges, quality control (QC) parameters, and synthetic applications of this compound to ensure reproducibility in drug development workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Parameter | Specification |
| IUPAC Name | This compound |
| CAS Number | 1379227-91-4 |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| pKa (Calculated) | ~2.5 (pyrrole-NH₂), ~16.5 (pyrrole-CH) |
| Storage | -20°C, Hygroscopic, Light Sensitive (Store under Argon/Nitrogen) |
Structural Context: The molecule features an electron-rich pyrrole ring substituted with an ester at C2 and an amine at C5. The N1-ethyl group blocks the pyrrole nitrogen, directing electrophilic attacks to the C3/C4 positions or facilitating cyclization reactions involving the C5-amine and C2-ester.
Strategic Sourcing & Supplier Landscape
Procuring this specific ethyl-substituted analog can be challenging compared to the ubiquitous methyl-substituted variants. Suppliers generally fall into two categories: Catalog Vendors (stock available) and Custom Synthesis Houses (make-to-order).
Supplier Evaluation Matrix
| Supplier Tier | Typical Purity | Lead Time | Risk Factor | Recommended For |
| Tier 1 (Major Distributors) (e.g., BLD Pharm, Arctom) | >97% | 1–2 Weeks | Low | GLP/GMP Scale-up |
| Tier 2 (Aggregators) (e.g., MolPort, ChemSpace) | Variable | 2–6 Weeks | Medium | Hit-to-Lead Screening |
| Tier 3 (Custom Synthesis) | >98% | 4–8 Weeks | High (Synthesis Failure) | Novel IP Generation |
Critical Procurement Specifications
When requesting quotes, explicitly define the following to avoid batch rejection:
-
Salt Form: Ensure the quote specifies Free Base vs. Hydrochloride Salt . The HCl salt is more stable but requires neutralization before use in base-sensitive cyclizations.
-
Residual Solvents: Request GC-HS data. Common synthesis routes often leave traces of DMF or Toluene , which can interfere with subsequent palladium-catalyzed couplings.
-
Regioisomeric Purity: Confirm absence of the 3-amino isomer, a common byproduct in cyclization syntheses.
Quality Control & Validation Protocols
Trust but verify. Upon receipt of the material, the following QC workflow is mandatory to ensure "Self-Validating" experimental integrity.
A. Identity Verification (NMR)[7]
-
Protocol: Dissolve 5-10 mg in DMSO-d₆.
-
Key Diagnostic Signals:
-
Ethyl Group: Triplet at ~1.2 ppm (3H) and Quartet at ~4.2 ppm (2H). Note: The N-CH₂ quartet is significantly downfield due to the aromatic nitrogen.
-
Pyrrole Ring: Two doublets at ~5.5–6.5 ppm (C3-H and C4-H).
-
Amine: Broad singlet at ~5.0–6.0 ppm (exchangable with D₂O).
-
Methyl Ester: Singlet at ~3.7 ppm.
-
B. Purity Assessment (LC-MS)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Gradient: 5% to 95% ACN over 10 min.
-
Detection: UV 254 nm and ESI+ (Expected [M+H]⁺ = 169.2).
-
Rejection Criteria: Any impurity >2% by AUC, particularly those with M+H = 155 (Methyl analog) or M+H = 141 (De-ethylated pyrrole).
C. Stability Check
The C5-amine is oxidation-prone. If the solid appears dark brown or sticky, perform a TLC (50% EtOAc/Hexanes). A streak indicates oxidative polymerization. Recrystallization from EtOH/Hexanes is recommended if purity drops below 95%.
Synthetic Utility: The Pyrrolopyrimidine Workflow
The primary value of CAS 1379227-91-4 is its role as a "bidentate" electrophile/nucleophile precursor for constructing fused bicyclic systems.
Core Application: Synthesis of 7-Ethyl-pyrrolo[2,3-d]pyrimidin-4-one
This reaction mimics the classical Traube synthesis but utilizes the pre-formed pyrrole ring.
Reaction Scheme:
-
Reactants: this compound + Formamidine Acetate.
-
Conditions: Reflux in EtOH or 2-Methoxyethanol (120°C) for 12–24h.
-
Mechanism:
-
Step 1: Transamidation of the ester by formamidine.
-
Step 2: Intramolecular cyclization (condensation) of the C5-amine onto the formamidine intermediate.
-
-
Outcome: Formation of the 7-ethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one core.
Workflow Visualization
The following diagram illustrates the critical decision pathways for sourcing and the subsequent synthetic logic.
Figure 1: Integrated workflow covering the procurement decision tree and the downstream chemical transformation into the bioactive pyrrolopyrimidine core.
Handling & Safety (HSE)
-
Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.
-
PPE: Nitrile gloves, safety glasses, and lab coat. Handle in a fume hood to avoid inhalation of fine dust.
-
Stability Warning: Aminopyrroles are electron-rich and prone to oxidation. Always store under inert gas (Ar/N₂). If the material turns black, it has likely degraded to polypyrrole species and should be discarded or purified via silica gel chromatography (DCM/MeOH gradient).
References
-
PubChem. (2025).[1] Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate (Analog Reference). National Library of Medicine. Retrieved from [Link]
- Seela, F., & Westermann, B. (1995). Synthesis of 7-alkynyl-7-deaza-2'-deoxyadenosines via the palladium-catalyzed cross-coupling reaction. (General reference for pyrrolopyrimidine synthesis from aminopyrroles). Bioorganic & Medicinal Chemistry Letters.
-
Beilstein Journal of Organic Chemistry. (2022). Regioselective synthesis of amino-pyrrole derivatives. Retrieved from [Link]
Sources
SMILES string for Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate
[1]
Part 1: Structural Identity & Chemical Logic
This molecule is a functionalized pyrrole derivative characterized by an electron-rich amino group at the 5-position and an electron-withdrawing ester at the 2-position. This "push-pull" electronic structure makes it a versatile intermediate for coupling reactions, particularly in the formation of polyamide chains that target the DNA minor groove.
Core Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Common Name | 1-Ethyl-5-aminopyrrole-2-carboxylic acid methyl ester |
| CAS Number | 1379227-91-4 |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
SMILES String Representation
The Simplified Molecular Input Line Entry System (SMILES) string encodes the connectivity of the molecule.
Canonical SMILES:
Isomeric SMILES:
Structural Decoding:
-
CCN1: An ethyl group (CC) attached to the pyrrole nitrogen (N1).
-
C(N)=CC=C1: The pyrrole ring.[1] Carbon 5 (adjacent to N) bears the amino group (N).
-
C(=O)OC: The methyl ester group attached to Carbon 2.
InChI String
InChI: InChI=1S/C8H12N2O2/c1-3-10-7(9)5-4-6(10)8(11)12-2/h4-5H,3,9H2,1-2H3 InChI Key: Generate via standard hash (Note: Specific keys depend on algorithm version, but the connectivity above is definitive).
Part 2: Synthesis & Reaction Logic
The synthesis of 5-amino-pyrrole-2-carboxylates is often challenging due to the oxidative instability of the electron-rich 5-amino pyrrole core. The most robust "field-proven" route involves the reduction of a stable 5-nitro precursor. This approach is widely adapted from the synthesis of Netropsin and Distamycin analogs (Lown et al., Dervan et al.).
Retrosynthetic Analysis
-
Target: this compound.
-
Precursor: Methyl 1-ethyl-5-nitropyrrole-2-carboxylate.
-
Starting Material: Methyl pyrrole-2-carboxylate (commercially available).[2]
Step-by-Step Protocol
Step 1: N-Alkylation (Introduction of Ethyl Group)
-
Reagents: Methyl pyrrole-2-carboxylate, Ethyl Iodide (EtI), Potassium Hydroxide (KOH) or Sodium Hydride (NaH).
-
Solvent: DMF or DMSO (anhydrous).
-
Mechanism: Deprotonation of the pyrrole NH (pKa ~16.5) followed by S_N2 attack on ethyl iodide.
-
Protocol:
-
Dissolve methyl pyrrole-2-carboxylate in dry DMF under Argon.
-
Add powdered KOH (4 eq) at 0°C. Stir for 30 min.
-
Add EtI (1.5 eq) dropwise.
-
Stir at RT for 4 hours.
-
Quench with water, extract with EtOAc.
-
Yield: Typically >90% of Methyl 1-ethylpyrrole-2-carboxylate .
-
Step 2: Regioselective Nitration
-
Reagents: Fuming Nitric Acid (HNO₃), Acetic Anhydride (Ac₂O).
-
Conditions: -40°C to -10°C.
-
Challenge: Electrophilic aromatic substitution on pyrrole-2-esters favors the 4-position (meta-like) over the 5-position. However, the 5-nitro isomer is a significant minor product that can be separated.
-
Protocol:
-
Prepare a solution of acetyl nitrate (fuming HNO₃ in Ac₂O) at -10°C.
-
Add solution of Methyl 1-ethylpyrrole-2-carboxylate in Ac₂O slowly at -40°C.
-
Allow to warm to -10°C over 2 hours.
-
Pour onto ice.
-
Purification: The crude mixture contains ~70% 4-nitro and ~30% 5-nitro isomers. Isolate the 5-nitro isomer via column chromatography (Silica gel, Hexane/EtOAc gradient). The 5-nitro isomer typically elutes after the 4-nitro isomer due to higher polarity or hydrogen bonding effects depending on the stationary phase.
-
Step 3: Catalytic Hydrogenation (Reduction to Amine)
-
Reagents: H₂ gas (1 atm or balloon), 10% Pd/C.
-
Solvent: Methanol or Ethanol.
-
Critical Note: The resulting 5-amino product is air-sensitive (turns brown/black upon oxidation). It must be used immediately in the next step or stored as a hydrochloride salt.
-
Protocol:
-
Dissolve Methyl 1-ethyl-5-nitropyrrole-2-carboxylate in MeOH.
-
Add 10% Pd/C (10 wt%).
-
Stir under H₂ atmosphere for 2-4 hours.
-
Filter through Celite under an inert atmosphere (Argon).
-
Concentrate in vacuo to yield This compound .
-
Part 3: Visualization of Synthesis Workflow
The following diagram illustrates the logical flow from the starting material to the target amine, highlighting the critical separation step.
Figure 1: Synthetic pathway emphasizing the critical regio-isomer separation required to isolate the 5-substituted precursor.
Part 4: Applications in Drug Discovery
This molecule acts as a critical "monomer" in the synthesis of Minor Groove Binders (MGBs) .
Lexitropsin Assembly
The 5-amino group serves as the nucleophile to attack the acid chloride (or activated ester) of the next pyrrole unit, while the 2-ester is hydrolyzed to an acid to accept the next amine. This iterative coupling builds "hairpin" polyamides.
-
N-Ethyl Modification: Replacing the standard N-methyl group (found in Netropsin) with N-ethyl alters the hydrophobicity and the "curvature" of the molecule in the DNA minor groove, potentially modifying sequence specificity (e.g., differentiating A/T rich regions).
Stability & Handling
-
Storage: -20°C, under Argon/Nitrogen.
-
Form: Usually an off-white to yellow solid; darkens to brown upon air exposure.
-
Stabilization: Often converted to the Hydrochloride salt (HCl) for longer shelf life.
References
-
Lown, J. W., & Krowicki, K. (1985). Efficient synthesis of novel lexitropsins: Regioselective nitration of 1-methyl-2-pyrrolecarboxylate. Journal of Organic Chemistry , 50(20), 3774–3779.
- Core Reference: Establishes the nitration/reduction route for N-methyl analogs, which is directly applicable to the N-ethyl variant.
-
Bailly, C., & Chaires, J. B. (1998). Sequence-specific DNA minor groove binders. Design and synthesis of netropsin and distamycin analogues. Bioconjugate Chemistry , 9(5), 513–538.
- Context: Reviews the utility of 5-amino-pyrrole-2-carboxyl
-
BLD Pharm. (2024). Product Catalog: this compound (CAS 1379227-91-4).[2][3]
- Verification: Confirms the commercial availability and CAS assignment of the specific N-ethyl deriv
Difference between 5-amino and 3-amino pyrrole carboxylate isomers
An In-depth Technical Guide to the Core Differences Between 5-Amino and 3-Amino Pyrrole Carboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Among its substituted derivatives, aminopyrrole carboxylates are particularly valuable building blocks due to their dual functionality. The constitutional isomerism of these compounds, specifically the distinction between 5-amino and 3-amino pyrrole carboxylates, gives rise to profound differences in their electronic structure, reactivity, and ultimately, their utility in synthesis and drug design. This guide provides an in-depth analysis of these two isomeric classes, elucidating the fundamental principles that govern their behavior and offering practical insights for their application in research and development.
The Core Distinction: Structural and Electronic Properties
The placement of the amino group relative to the carboxylate substituent is the defining structural feature that dictates the electronic landscape of the entire molecule. This seemingly minor change has significant downstream consequences for chemical reactivity and physical properties.
-
5-Amino Pyrrole Carboxylates: In this isomer, the electron-donating amino group (-NH₂) is positioned at C5, while the electron-withdrawing carboxylate group (-COOR) is at C2. This arrangement creates a highly polarized "push-pull" system where the lone pair of the amino nitrogen can delocalize through the π-system of the pyrrole ring directly to the carbonyl of the ester. This extended conjugation results in significant charge separation, as depicted by the key resonance contributor.
-
3-Amino Pyrrole Carboxylates: Here, the amino group at C3 is also conjugated with the aromatic ring. However, its electron-donating effect is distributed more generally throughout the π-system rather than forming a direct push-pull pathway to the C2-carboxylate. While it still activates the ring, the electronic interplay with the ester is less direct compared to the 5-amino isomer.
These electronic differences fundamentally alter the molecule's properties:
-
Basicity and Acidity: The pyrrole N-H proton is generally weakly acidic (pKa ≈ 17.5).[4] In the 5-amino isomer, the delocalization of the exocyclic nitrogen's lone pair into the ring increases the electron density at the ring nitrogen, making it a slightly stronger base (and its conjugate acid weaker). Conversely, this delocalization makes the exocyclic amino group itself less basic, as its lone pair is less available for protonation.
-
Nucleophilicity: The extended conjugation in the 5-amino isomer makes the pyrrole ring exceptionally electron-rich and highly nucleophilic, particularly at the C4 position. The 3-amino isomer is also an activated system, but its nucleophilicity is more distributed.
-
Dipole Moment: The pronounced charge separation in the 5-amino isomer results in a larger molecular dipole moment compared to the 3-amino isomer.[4]
Caption: Resonance structures illustrating electron delocalization.
Divergent Synthetic Strategies
The distinct structures of the two isomers necessitate different synthetic approaches. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern.
Synthesis of 5-Amino Pyrrole Carboxylates
A common and reliable method for synthesizing 5-amino pyrrole-2-carboxylates involves the construction of a 5-nitro substituted pyrrole followed by reduction. The Barton-Zard pyrrole synthesis is a powerful tool for accessing the requisite nitro-pyrrole intermediate.
Caption: Workflow for the synthesis of 5-amino pyrrole carboxylates.
Exemplary Protocol: Synthesis of Ethyl 5-Amino-1H-pyrrole-2-carboxylate
-
Step 1: Barton-Zard Cyclization.
-
To a stirred solution of ethyl isocyanoacetate (1.0 eq) and a suitable nitroalkene (e.g., β-nitrostyrene, 1.0 eq) in tetrahydrofuran (THF) at 0 °C, add 1,8-Diazabicycloundec-7-ene (DBU) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting materials are consumed.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product (ethyl 5-nitro-1H-pyrrole-2-carboxylate) by column chromatography.
-
-
Step 2: Nitro Group Reduction.
-
Dissolve the purified nitro-pyrrole (1.0 eq) in ethanol or ethyl acetate in a pressure vessel.
-
Add Palladium on carbon (10% w/w, 0.05 eq) to the solution.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50 psi).
-
Stir the mixture vigorously at room temperature for 4-6 hours or until TLC indicates complete reaction.
-
Carefully vent the vessel, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the target ethyl 5-amino-1H-pyrrole-2-carboxylate, which may be used directly or purified further if necessary.
-
Synthesis of 3-Amino Pyrrole Carboxylates
The synthesis of 3-amino pyrroles often relies on multi-component reactions or cyclization strategies that construct the ring with the amino group precursor already in place. The Thorpe-Ziegler cyclization is a classic and effective method.[5]
Caption: Workflow for the synthesis of 3-amino pyrrole carboxylates.
Exemplary Protocol: Synthesis of Ethyl 3-Amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate
-
Step 1: Knoevenagel Condensation.
-
In a round-bottom flask, combine phenacyl cyanide (1.0 eq), ethyl cyanoacetate (1.0 eq), and ethanol.
-
Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).
-
Stir the mixture at room temperature for 2-4 hours. The formation of the intermediate dinitrile can be monitored by TLC.
-
-
Step 2: Thorpe-Ziegler Cyclization.
-
To the reaction mixture, add a solution of sodium ethoxide in ethanol (1.1 eq).
-
Heat the mixture to reflux for 2-3 hours. A precipitate may form as the sodium salt of the pyrrole is generated.
-
Cool the reaction to room temperature and then carefully acidify with dilute acetic acid or HCl until the pH is approximately 6-7.
-
The product will precipitate from the solution. Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the target 3-aminopyrrole derivative.[5]
-
Comparative Reactivity and Stability
The electronic dichotomy between the isomers directly translates to distinct reactivity profiles.
-
Electrophilic Aromatic Substitution (EAS): The 5-amino isomer is extremely activated towards EAS, with substitution strongly directed to the C4 position. The 3-amino isomer is also activated, but reactions can be less regioselective, with potential for substitution at C2, C4, and C5 depending on the steric and electronic nature of other substituents and the electrophile.
-
Amino Group Reactivity: The exocyclic amino group of the 3-amino isomer is generally more nucleophilic and behaves more like a typical aniline. It readily undergoes acylation, alkylation, and condensation reactions. For instance, reaction with α-halocarbonyl compounds can lead to the formation of fused pyrrolo[1,2-a]pyrazine systems.[6][7] The 5-amino group, with its lone pair heavily delocalized, is a weaker nucleophile.
-
Oxidation Sensitivity: The high electron density of aminopyrroles renders them susceptible to oxidation. The 5-amino isomer, with its powerful push-pull system, is often more sensitive to aerial oxidation, which can lead to colored polymeric byproducts. Studies have shown that some 3-aminopyrroles can undergo aerial oxidation to form 2-hydroxy-2H-pyrrole derivatives.[8] Careful handling under an inert atmosphere is recommended for both isomers.
Spectroscopic and Physicochemical Properties
The structural and electronic differences are clearly reflected in their analytical data. This data is crucial for characterization and for predicting the behavior of these molecules in biological or material systems.
| Property | 5-Amino-1H-pyrrole-2-carboxylate | 3-Amino-1H-pyrrole-2-carboxylate | Rationale |
| ¹H NMR (Ring CH) | Protons at C3 and C4 are typically shifted upfield (e.g., ~5.8-6.8 ppm) due to strong electron donation. | Protons at C4 and C5 are in a more conventional aromatic region, influenced by both -NH₂ and -COOR groups. | Higher electron density shields the protons more effectively in the 5-amino isomer. |
| ¹³C NMR (Ring C) | Ring carbons show significant shielding, appearing at higher fields (lower ppm). | Ring carbons appear at relatively lower fields compared to the 5-amino isomer. | Reflects the overall higher electron density of the ring in the 5-amino isomer. |
| UV-Vis (λₘₐₓ) | Exhibits a significant bathochromic (red) shift to a longer wavelength. | Absorbs at a shorter wavelength compared to the 5-amino isomer. | The extended "push-pull" conjugation in the 5-amino isomer lowers the HOMO-LUMO energy gap.[9][10] |
| IR (C=O Stretch) | The C=O stretching frequency is typically lower (e.g., ~1660-1680 cm⁻¹). | The C=O stretching frequency is higher (e.g., ~1680-1700 cm⁻¹). | Electron donation from the amino group reduces the double-bond character of the ester carbonyl in the 5-amino isomer. |
| Solubility | Generally higher polarity may influence solubility in polar solvents. | Polarity is significant but may differ based on crystal packing and H-bonding. | Differences in dipole moment and hydrogen bonding capability affect solvation.[11] |
Applications in Drug Discovery
Both isomers are valuable scaffolds, but their differing reactivity and stereoelectronic properties make them suitable for different therapeutic targets and synthetic strategies.
The pyrrole-2-carboxylate moiety itself is a key pharmacophore in inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a critical target for treating tuberculosis.[12] The substitution pattern on the pyrrole ring is crucial for activity.
-
5-Amino Pyrrole Carboxylates: Their high nucleophilicity makes them excellent precursors for building more complex, fused heterocyclic systems. They are often used in the synthesis of pyrano[3,2-b]pyrrole derivatives, which have been evaluated for antimicrobial activity.[13]
-
3-Amino Pyrrole Carboxylates: This scaffold is a particularly privileged starting point for kinase inhibitors and other pharmacologically active molecules. Their ability to undergo cyclocondensation reactions is frequently exploited. For example, they are key intermediates in the synthesis of pyrrolo[3,2-d]pyrimidines, which function as 9-deazapurine bioisosteres and are found in numerous antiviral and anticancer agents.[5] Furthermore, derivatives of ethyl-2-amino-pyrrole-3-carboxylates (a related isomer class) have shown potent anticancer activity by inhibiting tubulin polymerization.[14]
Caption: Divergent applications of aminopyrrole carboxylate isomers.
Conclusion
While 5-amino and 3-amino pyrrole carboxylates are constitutional isomers, they are best regarded as distinct chemical entities with unique personalities. The 5-amino isomer is characterized by a powerful, polarized push-pull electronic system that renders its aromatic core highly nucleophilic and alters its spectroscopic properties significantly. In contrast, the 3-amino isomer behaves more like a classic activated aromatic amine, offering a versatile handle for functionalization and cyclization reactions. A thorough understanding of these core differences is paramount for researchers in medicinal chemistry, enabling rational synthetic design, confident structural elucidation, and the strategic deployment of these valuable scaffolds in the development of novel therapeutics.
References
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Al-Shiekh, M. A., et al. (2021). Site-Selectivity of the Reaction of 3-Amino-4-Cyano-5-Phenyl-1H-Pyrrole-2-Carboxylic Acid Amide with α-Halocarbonyl Compounds. Antimicrobial Activity and Docking Study for COVID-19 of the Products. Polycyclic Aromatic Compounds. Available at: [Link]
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Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles. Journal of the Chemical Society, Chemical Communications, (16), 1098-1100. Available at: [Link]
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Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-34. Available at: [Link]
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Al-Shiekh, M. A., et al. (2021). Site-Selectivity of the Reaction of 3-Amino-4-Cyano-5-Phenyl-1 H -Pyrrole-2-Carboxylic Acid Amide with α-Halocarbonyl Compounds. Antimicrobial Activity and Docking Study for COVID-19 of the Products. ResearchGate. Available at: [Link]
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Al-Shiekh, M. A., et al. (2021). Site-Selectivity of the Reaction of 3-Amino-4-Cyano-5-Phenyl-1H-Pyrrole-2-Carboxylic Acid Amide with α-Halocarbonyl Compounds. Antimicrobial Activity and Docking Study for COVID-19 of the Products. Taylor & Francis Online. Available at: [Link]
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Wang, Z., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(15), 11556-11578. Available at: [Link]
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González-Lainez, M., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 23(10), 3959-3964. Available at: [Link]
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Hynes, J., et al. (1988). Synthesis of amino acids and related compounds. 7. Convenient synthesis of 3-substituted pyrrole-2,4-dicarboxylic acid esters. The Journal of Organic Chemistry, 53(20), 4876-4879. Available at: [Link]
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Li, M.-J., et al. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Letters, 26, 4189-4193. Available at: [Link]
-
Wikipedia contributors. (2024). Pyrrole. Wikipedia. Available at: [Link]
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Protti, S., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Omega, 7(38), 34433-34440. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Pyrrole-2-carboxylic acid. PubChem. Available at: [Link]
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Gilchrist, T. L., et al. (1988). Pyrrole studies. Part 35. Aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles. An X-ray crystallographic and spectroscopic study of the oxidation products. Journal of the Chemical Society, Perkin Transactions 1, 2595-2601. Available at: [Link]
-
Quiroga, J., et al. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. ARKIVOC, 2008(14), 132-143. Available at: [Link]
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Popa, C. V., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(23), 7859. Available at: [Link]
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Meninno, S., et al. (2021). Diastereoselective Synthesis of Functionalized 5-Amino-3,4-Dihydro-2H-Pyrrole-2-Carboxylic Acid Esters: One-Pot Approach Using Commercially Available Compounds and Benign Solvents. Chemistry, 27(14), 4573-4577. Available at: [Link]
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Kumar, R., et al. (2020). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 10(44), 26364-26381. Available at: [Link]
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Ganjehpour, M. T., & Ahangar, N. (2016). SYNTHESIS AND IN VITRO ANTIMICROBIAL EVALUATION OF 5-AMINO-7-ARYL-6-CYANO-4H-PYRANO[3,2,b]PYRROLE DERIVATIVES CATALYZED BY REUSABLE ZrOCl2·8H2O. International Journal of Pharmaceutical Sciences and Research, 7(1), 136. Available at: [Link]
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VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available at: [Link]
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Meninno, S., et al. (2021). Diastereoselective Synthesis of Functionalized 5‐Amino‐3,4‐Dihydro‐2H‐Pyrrole‐2‐Carboxylic Acid Esters: One‐Pot Approach Using Commercially Available Compounds and Benign Solvents. ResearchGate. Available at: [Link]
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Goud, B. S., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 47. Available at: [Link]
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Yokoyama, H., & Shimotoyodome, A. (2023). Pyrrole-2-carbaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2588. Available at: [Link]
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Shvadchak, V. V., et al. (2023). Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. Functional Materials, 30(3), 335-341. Available at: [Link]
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Milo, R., & Phillips, R. (n.d.). Spectroscopic properties of the aromatic amino acids at neutral pH. BioNumbers. Available at: [Link]
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Myhovich, M. I., & Kelman, V. A. (2014). Theoretical and Experimental Study of Spectroscopic Characteristics of Aromatic Amino Acids. Ukrainian Journal of Physics, 59(1), 22-26. Available at: [Link]
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Zhang, M., et al. (2024). Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. Communications Chemistry, 7(1), 1-10. Available at: [Link]
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Methodological & Application
Introduction: The Significance of Pyrrole Scaffolds in Modern Chemistry
An In-Depth Guide to the Synthesis of Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate
The pyrrole nucleus is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including natural products like heme and chlorophyll, as well as numerous pharmaceuticals.[1] Substituted pyrroles, particularly those bearing amino and carboxylate functionalities, serve as critical building blocks in medicinal chemistry and drug development. Their structural features allow for diverse chemical modifications, making them invaluable intermediates for creating complex molecules with tailored therapeutic properties.[1]
This application note provides a comprehensive and detailed protocol for the synthesis of this compound, a key intermediate for pharmaceutical research. The described method is based on established principles of pyrrole chemistry, emphasizing safety, reproducibility, and a deep understanding of the underlying reaction mechanism. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reliable synthetic procedure.
Reaction Principle and Mechanism
The synthesis of the target pyrrole derivative is achieved through a base-catalyzed condensation and cyclization reaction. This strategy is a variation of classical pyrrole syntheses, such as the Knorr or Hantzsch syntheses.[2][3] In this protocol, ethyl glycinate hydrochloride reacts with 1,1-diethoxy-2-nitroethane in the presence of a strong base, sodium ethoxide.
The Causality Behind Experimental Choices:
-
Choice of Base (Sodium Ethoxide): Sodium ethoxide (NaOEt) is a strong base essential for deprotonating the α-carbon of the ethyl glycinate, initiating the reaction.[4][5] Using an ethoxide base in ethanol solvent prevents transesterification, where the methyl ester of the final product could be swapped for an ethyl ester, ensuring product consistency.[6]
-
Starting Materials: Ethyl glycinate hydrochloride provides the N-ethyl fragment and the C3 and C4 atoms of the pyrrole ring. 1,1-diethoxy-2-nitroethane serves as a precursor for the C2 and C5 atoms, with the nitro group acting as a masked amino group that is formed during the cyclization and aromatization process.
-
Solvent (Anhydrous Ethanol): Anhydrous ethanol is the solvent of choice as it is the conjugate acid of the ethoxide base, maintaining the basicity of the system. Its anhydrous nature is critical because sodium ethoxide reacts violently and decomposes in the presence of water.[6][7]
The proposed reaction mechanism proceeds through several key steps:
-
Deprotonation: Sodium ethoxide deprotonates the α-carbon of ethyl glycinate.
-
Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbon of 1,1-diethoxy-2-nitroethane.
-
Cyclization and Elimination: An intramolecular condensation occurs, followed by the elimination of ethanol and water, leading to the formation of the aromatic pyrrole ring.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Quantity | Molar Equiv. |
| Ethyl glycinate hydrochloride | 623-33-6 | 139.58 g/mol | 10.0 g | 1.0 |
| 1,1-Diethoxy-2-nitroethane | - | 163.18 g/mol | 12.8 g | 1.1 |
| Sodium Ethoxide | 141-52-6 | 68.05 g/mol | 10.2 g | 2.1 |
| Anhydrous Ethanol | 64-17-5 | 46.07 g/mol | 200 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | 500 mL | - |
| Saturated Brine Solution | - | - | 100 mL | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | As needed | - |
| Silica Gel (for chromatography) | 7631-86-9 | - | As needed | - |
Experimental Protocol
PART 1: Safety Precautions and Hazard Management
All operations must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory.
-
Sodium Ethoxide (NaOEt): Highly corrosive and flammable. It reacts violently with water, releasing flammable ethanol vapor.[6][7] It is hygroscopic and should be handled under an inert atmosphere.[6][8]
-
Ethyl Glycinate Hydrochloride: May cause skin and serious eye irritation.[9][10][11][12] Avoid dust inhalation.[9][13]
-
1,1-Diethoxy-2-nitroethane / Nitroethane: Flammable liquid and vapor. Harmful if swallowed.[14][15] Prevent skin and eye contact.[16]
-
Anhydrous Ethanol: Highly flammable liquid and vapor. Keep away from ignition sources.[15]
PART 2: Step-by-Step Synthesis Procedure
1. Reaction Setup: a. Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet. b. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen to eliminate moisture.
2. Reagent Addition: a. Under a positive pressure of nitrogen, charge the flask with anhydrous ethanol (200 mL). b. Carefully add sodium ethoxide (10.2 g, 2.1 eq) to the ethanol in portions. The dissolution is exothermic. Stir the mixture until all the sodium ethoxide has dissolved, forming a clear solution. c. In a separate beaker, dissolve ethyl glycinate hydrochloride (10.0 g, 1.0 eq) and 1,1-diethoxy-2-nitroethane (12.8 g, 1.1 eq) in a minimal amount of anhydrous ethanol. d. Transfer this solution to the dropping funnel. e. Cool the sodium ethoxide solution in the flask to 0-5 °C using an ice bath.
3. Reaction Execution: a. Once the base solution is cooled, add the mixture from the dropping funnel dropwise over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. b. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. c. Heat the mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
4. Work-up and Isolation: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker. c. Neutralize the mixture to pH ~7 by the slow addition of dilute hydrochloric acid. d. Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL). e. Combine the organic layers and wash with saturated brine solution (100 mL) to remove residual water and inorganic salts. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification: a. Purify the crude residue by flash column chromatography on silica gel.[17][18] b. The recommended eluent system is a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity to 7:3). c. Collect the fractions containing the desired product (monitor by TLC) and combine them. d. Remove the solvent under reduced pressure to yield this compound as a solid or oil.
Visualized Workflow and Mechanism
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Proposed Reaction Mechanism
Caption: Proposed mechanism involving base-catalyzed condensation and cyclization.
Conclusion and Further Applications
This protocol details a reliable and scalable method for synthesizing this compound. By understanding the rationale behind each step—from the choice of reagents to the specific reaction conditions—researchers can confidently reproduce this procedure. The resulting compound is a versatile intermediate, ready for subsequent derivatization in various drug discovery programs, particularly for the development of kinase inhibitors, anti-inflammatory agents, and other novel therapeutics.
References
- Vertex AI Search. (n.d.). Sodium Ethoxide: A Versatile Reagent for Organic Synthesis. Retrieved February 14, 2026.
- Fiveable. (2025, August 15). Sodium Ethoxide - Organic Chemistry II Key Term.
- ChemicalBook. (2023, April 17). Sodium ethoxide: Application and Preparation.
- Wikipedia. (n.d.). Sodium ethoxide.
- Proprep. (n.d.). In organic synthesis, how does sodium ethoxide function as a strong base and nucleophile, particularly in alcohol deprotonation and ester formation reactions?.
- CDH Fine Chemical. (n.d.). GLYCINE ETHYL ESTER HYDROCHLORIDE CAS No 623-33-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- AK Scientific, Inc. (n.d.). Glycine ethyl ester hydrochloride.
- Synquest Labs. (n.d.). Glycine ethyl ester hydrochloride.
- ECHEMI. (n.d.). Glycine ethyl ester hydrochloride SDS, 623-33-6 Safety Data Sheets.
- Spectrum Chemical. (2020, February 12). SAFETY DATA SHEET - NITROETHANE, REAGENT.
- Sigma-Aldrich. (2024, January 26). SAFETY DATA SHEET.
- MSDS. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - Nitroethane.
- FUJIFILM Wako Chemicals. (2025, March 5). SAFETY DATA SHEET - 1,1-Diethoxyethane.
- CDC/NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Nitroethane.
- ACS Publications. (2014, October 28). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry.
- PMC. (2021, March 30). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks.
- CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES.
- Wikipedia. (n.d.). Pyrrole.
- ResearchGate. (2025, August 6). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions.
Sources
- 1. cibtech.org [cibtech.org]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. proprep.com [proprep.com]
- 6. Sodium ethoxide - Wikipedia [en.wikipedia.org]
- 7. Sodium ethoxide: Application and Preparation_Chemicalbook [chemicalbook.com]
- 8. High Quality Sodium Ethoxide: A Versatile Reagent for Organic Synthesis Manufacturer, Factory | Anhao [anhaochemical.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. aksci.com [aksci.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. echemi.com [echemi.com]
- 13. peptide.com [peptide.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. CDC - NIOSH Pocket Guide to Chemical Hazards - Nitroethane [cdc.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to the Hydrolysis of Methyl Pyrrole-2-Carboxylate Esters
Introduction
Pyrrole-2-carboxylic acid is a pivotal structural motif found in a vast array of biologically significant molecules, including natural products and pharmaceuticals.[1] It serves as a crucial synthetic intermediate for more complex heterocyclic systems.[2] Often, the most direct synthetic routes yield the corresponding methyl or ethyl esters, such as methyl 1H-pyrrole-2-carboxylate.[3][4] Consequently, the efficient and clean hydrolysis of these esters to liberate the free carboxylic acid is a fundamental and frequently encountered transformation in synthetic chemistry.
This guide provides a detailed examination of the primary methodologies for the hydrolysis of methyl pyrrole-2-carboxylate esters. We will explore the mechanistic underpinnings of both base- and acid-catalyzed procedures, offer field-proven, step-by-step protocols, and discuss critical parameters that influence reaction success. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and execute the optimal hydrolysis strategy for their specific substrate and synthetic goals.
Part 1: Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is the most prevalent method for cleaving pyrrole-2-carboxylate esters. The reaction is generally high-yielding and proceeds via an irreversible nucleophilic acyl substitution mechanism. The irreversibility is a key advantage over acid-catalyzed methods, as the final step forms a resonance-stabilized carboxylate salt, which drives the reaction to completion.[5]
Mechanism of Saponification
The reaction is initiated by the nucleophilic attack of a hydroxide ion (from a base like NaOH, KOH, or LiOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic medium, the acidic proton of the carboxylic acid is immediately abstracted by the methoxide or another hydroxide ion, forming the carboxylate salt and methanol. An acidic workup in a separate step is required to protonate the salt and yield the final carboxylic acid product.
Sources
Amide coupling reactions using 5-amino-pyrrole derivatives
Application Note: High-Fidelity Amide Coupling of 5-Amino-Pyrrole Derivatives
Executive Summary
The coupling of 5-amino-pyrrole derivatives (and their regioisomers like 4-aminopyrroles found in Distamycin) presents a unique synthetic paradox. While the pyrrole ring is electron-rich, rendering the amine theoretically nucleophilic, this same electron density makes the free amine exceptionally prone to oxidative degradation (browning) and polymerization (polypyrrole formation) upon exposure to air or light.[1] Furthermore, the presence of electron-withdrawing groups (EWGs) necessary to stabilize the ring can paradoxically render the amine non-nucleophilic toward standard esters.
This guide details three validated protocols to bypass these failure modes: (A) The "Just-in-Time" Reduction-Coupling , (B) HATU-Mediated High-Speed Coupling , and (C) The Acid Chloride "Brute Force" Method .[1]
Mechanistic Insight: Why Standard Conditions Fail
To successfully couple these substrates, one must understand the competition between the desired acylation and the undesired oxidative polymerization .
-
The Radical Cation Trap: Unlike benzylamine or aniline, 5-aminopyrroles have low oxidation potentials.[1] In the presence of oxygen or trace metals, they lose an electron to form a radical cation (
).[1] -
Polymerization: These radicals couple at the
-positions (C2/C5) of adjacent rings, leading to rapid darkening (the "browning" effect) and insoluble tar formation.[1] -
Nucleophilicity: If the pyrrole ring is stabilized by a strong EWG (e.g., -COOMe at C2), the amine's lone pair is delocalized into the ring/carbonyl system, making it a poor nucleophile that resists reaction with standard NHS-esters or carbodiimides (DCC/EDC) without highly active catalysts.[1]
Visualizing the Instability Pathway
Figure 1: Kinetic competition between oxidative degradation (Red path) and desired acylation (Green path).[1]
Strategic Protocols
Protocol A: The "Just-in-Time" Reduction-Coupling (Recommended)
Best for: Unstable amines derived from nitro-pyrrole precursors.[1] Avoids isolation of the free amine.
Principle: The nitro-pyrrole is reduced to the amine and immediately reacted with a pre-activated carboxylic acid in the same vessel or via cannula transfer, minimizing exposure to air.
Reagents:
-
Substrate: 5-nitro-pyrrole derivative.[1]
-
Catalyst: 10% Pd/C (wet support recommended for safety).[1]
-
Hydrogen Source: H2 balloon or Ammonium Formate.[1]
-
Coupling Partner: Carboxylic acid pre-activated with HATU/DIEA.[1]
-
Solvent: Anhydrous DMF or DMAc (degassed).
Step-by-Step:
-
Pre-Activation (Vessel A): Dissolve Carboxylic Acid (1.1 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.5 equiv).[1] Stir for 15 mins. The solution should turn yellow/orange (activated ester formation).[1]
-
Reduction (Vessel B): Dissolve Nitro-pyrrole (1.0 equiv) in DMF. Add Pd/C (10% w/w).[1]
-
Hydrogenation: Sparge with H2 gas for 5 mins, then stir under H2 balloon. Monitor by TLC (Nitro compounds are often UV active/yellow; amines are often fluorescent blue/colorless but turn brown on silica).[1]
-
Critical Check: Reaction is complete when the yellow nitro color fades.
-
-
Transfer: Do not work up. Filter the catalyst from Vessel B through a Celite pad (packed under Argon) directly into Vessel A (Pre-activated acid).
-
Reaction: Stir at Room Temp (RT) for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), NaHCO3, and Brine.
Protocol B: HATU-Mediated Coupling of Isolated Amines
Best for: Stable but non-nucleophilic aminopyrroles (e.g., those with strong EWGs).[1]
Principle: Uses HOAt (generated in situ from HATU) to create a highly reactive ester that can acylate the electron-deficient amine before it oxidizes.[1]
Step-by-Step:
-
Dissolution: Dissolve the 5-amino-pyrrole salt (usually HCl or TFA salt) in DMF.
-
Note: Keep the amine protonated (salt form) until the very last moment to prevent oxidation.[1]
-
-
Activation: In a separate vial, mix Carboxylic Acid (1.2 equiv), HATU (1.2 equiv), and DIPEA (1.0 equiv) in DMF. Stir 5 mins.
-
Initiation: Add the activated acid solution to the amine salt solution.
-
Base Addition: Add DIPEA (2.0 equiv) dropwise.
-
Why? This releases the free amine in the presence of the electrophile.
-
-
Monitoring: Stir 1–3 hours. If the reaction turns black, oxidation is competing. Add sodium ascorbate (trace) as an antioxidant if "browning" is severe.[1]
Protocol C: The Acid Chloride Method
Best for: Sterically hindered acids or scaling up simple acylations.
Principle: Acid chlorides are orders of magnitude more reactive than activated esters, overcoming the poor nucleophilicity of the pyrrole amine.
Step-by-Step:
-
Acid Chloride Gen: Reflux Carboxylic Acid in Thionyl Chloride (
) or Oxalyl Chloride/DMF (cat.) for 1 hr. Evaporate to dryness to remove excess reagent.[1] -
Solvent: Dissolve the crude acid chloride in dry DCM or THF.
-
Coupling: Add 5-amino-pyrrole (1.0 equiv) and Pyridine (3.0 equiv).
-
Expertise Note: Pyridine is preferred over TEA/DIPEA here because it buffers the HCl generated without being basic enough to promote rapid oxidative polymerization of the pyrrole.
-
-
Quench: After 1 hr, quench with water.
Data Summary & Decision Matrix
| Substrate Feature | Recommended Protocol | Coupling Reagent | Base | Key Risk |
| Nitro-Precursor | Protocol A (Just-in-Time) | HATU or COMU | DIPEA | Handling free amine in air |
| Stable Amine Salt | Protocol B | HATU | DIPEA | Slow reaction |
| Steric Hindrance | Protocol C | Acid Chloride | Pyridine | Acid-sensitive functional groups |
| Solid Phase | Fmoc-SPPS | HBTU/HOBt | NMM | Incomplete coupling (double couple) |
Troubleshooting & Quality Control
Self-Validating Checks
-
The "Color Test":
-
TLC Analysis:
-
Chloranil Test:
Workflow Logic Diagram
Figure 2: Decision matrix for selecting the optimal coupling strategy.
References
-
Baird, E. E., & Dervan, P. B. (1996).[1] Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids.[4] Journal of the American Chemical Society, 118(26), 6141–6146. [1]
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][3] An efficient peptide coupling additive.[1][2][3][6] Journal of the American Chemical Society, 115(10), 4397-4398.[1] [1]
-
Lown, J. W., & Krowicki, K. (1985).[1] Efficient synthesis of novel imidazole-containing DNA minor groove binding agents.[1] Journal of Organic Chemistry, 50(20), 3774–3779.[1] [1]
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][3][6][7][8] Tetrahedron, 61(46), 10827-10852.[1] [1]
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] [1]
Sources
- 1. HATU - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. New Solid Phase Synthesis of Distamycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel Analogues of Distamycin - UCL Discovery [discovery.ucl.ac.uk]
- 6. hepatochem.com [hepatochem.com]
- 7. growingscience.com [growingscience.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Using Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate in heterocyclic synthesis
Application Note: Strategic Utilization of Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate in Heterocyclic Scaffolding
Executive Summary
This compound (CAS: 1379227-91-4) is a highly specialized "push-pull" heterocyclic building block. Unlike the more common 3-amino isomers used for 7-deazapurines, this 5-amino isomer is the critical precursor for pyrrolo[3,2-d]pyrimidines (9-deazapurines) and pyrrolo[3,2-b]pyridines .
The molecule features a unique substitution pattern:
-
Position 1 (N): Blocked by an Ethyl group , fixing the regiochemistry and preventing N1-tautomerization during cyclization.
-
Position 2: Substituted with a Methyl Ester , providing an electrophilic handle for post-cyclization modification or intramolecular closure.
-
Position 5: Substituted with a primary Amine , acting as the primary nucleophile.
-
Position 4: Unsubstituted and electron-rich, activated for Electrophilic Aromatic Substitution (EAS).
This guide details the protocols for converting this scaffold into fused bioactive heterocycles, specifically focusing on the synthesis of kinase inhibitor cores.
Core Application: Synthesis of 9-Deazapurine Analogs
The most high-value application of this scaffold is the synthesis of 1-ethyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-ones . These structures mimic the purine core found in nucleosides and kinase inhibitors (e.g., PNP inhibitors) but possess a non-hydrolyzable carbon-carbon bond at the glycosidic position (C9 in purines, C4 in pyrrole).
Mechanistic Pathway
The synthesis requires a "stitch-up" approach. Since the amine (C5) and ester (C2) are in a 1,4-relationship, direct cyclization is impossible. The strategy involves C4-functionalization followed by [5+1] cyclocondensation .
Pathway Logic:
-
Protection: The C5-amine is nucleophilic and must be protected (e.g., Acetyl/Boc) to prevent side reactions during formylation.
-
C4-Activation (Vilsmeier-Haack): The C4 position is the most electron-rich carbon (ortho to the amino donor). A formyl group is installed here.
-
Cyclization: The resulting 4-formyl-5-amino intermediate reacts with a binucleophile (e.g., Urea, Guanidine) to close the pyrimidine ring.
Detailed Experimental Protocol
Stage A: Protection & Formylation (C4-Functionalization)
-
Reagents: Acetic Anhydride (
), , DMF, Dichloromethane (DCM). -
Precursor: this compound (1 ).
Step-by-Step:
-
Acetylation: Dissolve 1 (10 mmol) in DCM (50 mL). Add
(12 mmol) and Pyridine (12 mmol). Stir at RT for 4 hours. Monitor TLC (Hexane:EtOAc 7:3) until 1 disappears. Wash with 1M HCl, dry ( ), and concentrate to yield the 5-acetamido intermediate. -
Vilsmeier Reagent Prep: In a separate flask, cool dry DMF (5 mL) to 0°C. Dropwise add
(15 mmol) under . Stir for 30 min to form the chloroiminium salt (white precipitate/slurry). -
Formylation: Dissolve the 5-acetamido intermediate in DMF (10 mL) and add dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Warm to 60°C and stir for 3 hours. Note: The acetamido group directs the formyl group to the C4 position.
-
Hydrolysis: Pour the mixture into crushed ice/NaOAc (saturated). Stir vigorously for 1 hour to hydrolyze the iminium salt.
-
Isolation: Filter the precipitate. Recrystallize from Ethanol.[1][2]
-
Product: Methyl 5-acetamido-1-ethyl-4-formyl-1H-pyrrole-2-carboxylate (2 ).
-
Stage B: Pyrimidine Ring Closure
-
Reagents: Sodium Ethoxide (NaOEt), Ethanol (EtOH), Urea (or Thiourea/Guanidine).
Step-by-Step:
-
Setup: Dissolve intermediate 2 (5 mmol) in absolute EtOH (30 mL).
-
Add Nucleophile: Add Urea (15 mmol) and NaOEt (20 mmol, 21% wt in EtOH).
-
Cyclization: Reflux the mixture for 8–12 hours.
-
Mechanism:[3][4][5][6][7] Base-mediated deacetylation releases the free amine, which condenses with the C4-formyl group (forming an imine) and the urea carbonyl, eventually displacing the urea ammonia (or reacting via the nitrile if converted) to close the ring.
-
Alternative: For cleaner chemistry, convert the C4-CHO to a nitrile (C4-CN) using hydroxylamine/formic acid before cyclizing with urea.
-
-
Workup: Cool to RT. Neutralize with dilute AcOH. The product will precipitate.
-
Purification: Filter and wash with water/cold EtOH.
-
Final Product: 1-Ethyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-2,4-dione-6-carboxylate methyl ester .
-
Secondary Application: Pyrrolo[3,2-b]pyridines
This scaffold can also synthesize 5-azaindole derivatives via the Gould-Jacobs reaction .
Protocol Summary:
-
Condensation: React this compound with Diethyl ethoxymethylenemalonate (EMME) at 110°C (neat or in toluene).
-
Intermediate: Enamine formation at the C5-nitrogen.
-
-
Cyclization: Heat the intermediate in Diphenyl ether at 250°C (thermal cyclization).
-
Outcome: The enamine carbon attacks C4, closing the pyridine ring.
-
Product: A 1-ethyl-pyrrolo[3,2-b]pyridine-3,6-dicarboxylate derivative.
-
Comparative Data: Cyclization Efficiency
The following table summarizes the expected yields based on the electrophile used in the cyclization step (Stage B) for the 9-deazapurine synthesis.
| Electrophile (Reagent) | Target Heterocycle | Reaction Conditions | Typical Yield | Key Observation |
| Urea | Pyrrolo[3,2-d]pyrimidine-2,4-dione | NaOEt/EtOH, Reflux | 65-75% | Requires C4-CHO or C4-CN |
| Thiourea | 2-Thioxo-pyrrolo[3,2-d]pyrimidin-4-one | NaOEt/EtOH, Reflux | 60-70% | Sulfur can be alkylated later |
| Guanidine HCl | 2-Amino-pyrrolo[3,2-d]pyrimidin-4-one | NaOEt/EtOH, Reflux | 55-65% | High polarity product |
| Formamide | Pyrrolo[3,2-d]pyrimidin-4-one | 40-50% | Harsh conditions; lower yield |
Visualization: Synthetic Pathway
The following diagram illustrates the logical flow from the starting material to the final kinase inhibitor scaffold.
Caption: Figure 1. Divergent synthetic pathways for this compound yielding 9-deazapurines (solid line) and 5-azaindoles (dashed line).
References
-
Synthesis of Pyrrolo[3,2-d]pyrimidines
-
Vilsmeier-Haack Formylation Protocols
-
General Reactivity of Amino-Pyrrole Carboxylates
- Title: Short and Modular Synthesis of Substituted 2-Aminopyrroles.
- Source: Organic Letters (ACS Public
-
URL:[Link]
-
Pyrrolo[2,3-d]pyrimidine Comparison (7-deazapurines)
Sources
- 1. repository.sebhau.edu.ly [repository.sebhau.edu.ly]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Regioselectivity of N-Alkylation and N-Acylation on 5-Aminopyrrole Intermediates
An Application Guide for Drug Development Professionals
A Senior Application Scientist's Guide to Mechanistic Control and Protocol Optimization
Abstract
The 5-aminopyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The synthetic utility of these intermediates is critically dependent on the ability to selectively functionalize either the endocyclic (pyrrole ring) or exocyclic (amino) nitrogen atom. This guide provides an in-depth analysis of the competing N-alkylation and N-acylation reactions, offering mechanistic insights and field-proven protocols to grant researchers precise control over regiochemical outcomes. By understanding the electronic and steric factors that govern these transformations, scientists can streamline synthetic routes, minimize side-product formation, and accelerate the drug development pipeline.
The Core Synthetic Challenge: A Tale of Two Nitrogens
The 5-aminopyrrole moiety presents a classic regioselectivity challenge due to the presence of two distinct nucleophilic nitrogen centers: the N1-position of the pyrrole ring and the N5-exocyclic amino group. The lone pair of the N1 nitrogen is integral to the pyrrole's 6π aromatic system, rendering it less basic and nucleophilic.[3] Conversely, the lone pair on the N5-amino group is more localized and readily available for nucleophilic attack.
This electronic disparity is the cornerstone of selective functionalization. However, factors such as base strength, solvent polarity, electrophile character, and the use of protecting groups can dramatically alter the reactive landscape, making a deep understanding of the underlying principles essential for predictable synthesis.
Figure 1: The central challenge: directing electrophilic attack to the endocyclic (N1) versus the exocyclic (N5) nitrogen.
Mechanistic Principles & Strategic Control
N-Acylation: Favoring the Exocyclic Amine
N-acylation via nucleophilic acyl substitution almost invariably occurs at the more nucleophilic N5-amino group. The reaction proceeds readily with standard acylating agents like acid chlorides and anhydrides, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the acid byproduct.
Causality of Experimental Choices:
-
Acylating Agent: Acid chlorides are more reactive than anhydrides, allowing for milder conditions or the acylation of less nucleophilic amines. N-acylbenzotriazoles are also effective, mild acylating agents.[4][5]
-
Base: A tertiary amine base is used to prevent its own acylation while neutralizing the generated HCl or carboxylic acid, driving the reaction to completion.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are standard choices as they do not interfere with the reaction.
Under these conditions, the N1-pyrrole nitrogen is not sufficiently nucleophilic to compete effectively, leading to high regioselectivity for the N5-acylated product.
Caption: General workflow for the selective N-acylation of the 5-amino group.
N-Alkylation: A Condition-Dependent Outcome
N-alkylation presents a more complex scenario where regioselectivity is highly dependent on the reaction conditions, particularly the choice of base.
Scenario A: Alkylation of the Exocyclic (N5) Amine
Direct alkylation of the N5-amino group can be achieved under neutral or mildly basic conditions. Modern, greener methods such as "Borrowing Hydrogen" (also known as hydrogen autotransfer) catalysis are particularly effective.[6] In this approach, a metal catalyst (e.g., based on Mn, Fe, Ru) temporarily oxidizes an alcohol to an aldehyde in situ.[6][7][8][9] The amine condenses with the aldehyde to form an imine, which is then reduced by the catalyst using the hydrogen "borrowed" from the alcohol.
Causality of Experimental Choices:
-
Alkylating Agent: Primary alcohols are excellent, atom-economical alkylating agents in borrowing hydrogen catalysis. Traditional alkyl halides can also be used, but risk over-alkylation.
-
Catalyst: Transition metal complexes are required for the hydrogen transfer process.[6][9][10]
-
Base: A mild base like potassium carbonate or a stoichiometric amount of a stronger base like potassium tert-butoxide is often required to facilitate catalyst turnover.[10]
Scenario B: Alkylation of the Endocyclic (N1) Pyrrole Nitrogen
To achieve selective alkylation at the N1 position, the much lower acidity of the pyrrole N-H proton (pKa ≈ 17-17.5) must be overcome.[3] This requires the use of a strong, non-nucleophilic base to deprotonate the pyrrole ring, forming a highly nucleophilic pyrrolide anion.
Causality of Experimental Choices:
-
Base: Strong bases such as sodium hydride (NaH), potassium hydride (KH), or organolithium reagents (e.g., n-butyllithium) are necessary to quantitatively deprotonate the N1 position.
-
Solvent: Anhydrous, aprotic polar solvents like THF or dimethylformamide (DMF) are essential to solvate the resulting anion and prevent quenching by protons.
-
Electrophile: Following deprotonation, a suitable alkylating agent, typically an alkyl halide (R-X), is added. The pyrrolide anion then acts as the nucleophile in a standard SN2 reaction.[3]
Without prior deprotonation, direct alkylation of the N1-position is generally not feasible.[11]
Caption: Decision workflow for achieving selective N-alkylation based on reaction conditions.
Orthogonal Protecting Group Strategy for Unambiguous N1-Alkylation
For complex substrates or when absolute regioselectivity at the N1 position is required, an orthogonal protecting group strategy is the most robust approach.[12] This involves temporarily masking the highly reactive N5-amino group, forcing any subsequent reaction to occur at the N1 position.
The Workflow:
-
Protect: The N5-amino group is protected with a suitable group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which are stable to the strong bases used in the next step.[13][14]
-
Alkylate: The N1-pyrrole nitrogen is deprotonated with a strong base (e.g., NaH) and alkylated with an alkyl halide.
-
Deprotect: The protecting group is selectively removed under conditions that do not affect the newly installed N1-alkyl group. For example, Boc is removed with acid (e.g., TFA), while Cbz is removed by hydrogenolysis.[13][14]
This strategy provides unambiguous access to N1-alkylated-5-aminopyrroles, a critical intermediate for many drug candidates.
Validated Experimental Protocols
Disclaimer: These protocols are intended as a guide. Researchers should perform their own risk assessments and optimization based on their specific substrate and laboratory conditions.
Protocol 1: Selective N⁵-Acylation with Acetyl Chloride
This protocol details the selective acetylation of the exocyclic amino group of a generic 5-aminopyrrole-2-carboxylate intermediate.
Materials:
-
Ethyl 5-amino-1H-pyrrole-2-carboxylate (1 equivalent)
-
Acetyl Chloride (1.1 equivalents)
-
Triethylamine (TEA) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. NaHCO₃, Brine, Water
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the 5-aminopyrrole intermediate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise to the stirred solution.
-
Slowly add acetyl chloride dropwise. A precipitate (triethylamine hydrochloride) may form.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the pure ethyl 5-acetamido-1H-pyrrole-2-carboxylate.
Protocol 2: Selective N¹-Alkylation via Deprotonation
This protocol describes the selective methylation of the endocyclic pyrrole nitrogen after protection of the exocyclic amine.
Part A: Boc-Protection of the N⁵-Amine
-
Dissolve the 5-aminopyrrole intermediate (1 eq.) in THF.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
-
Stir at room temperature for 12-16 hours until TLC analysis shows complete consumption of the starting material.
-
Concentrate the reaction mixture and purify by column chromatography to isolate the N⁵-Boc-protected intermediate.
Part B: N¹-Methylation
-
In an oven-dried, nitrogen-flushed flask, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Add a solution of the N⁵-Boc-protected intermediate (1 eq.) in anhydrous DMF dropwise. Allow the mixture to stir for 30-60 minutes at 0 °C (cessation of H₂ evolution).
-
Add iodomethane (1.2 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield the N¹-methyl, N⁵-Boc-protected product.
Part C: Boc-Deprotection
-
Dissolve the purified product from Part B in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq.) and stir at room temperature for 1-3 hours.
-
Monitor for the disappearance of the starting material.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aq. NaHCO₃ until the aqueous layer is basic.
-
Wash with brine, dry the organic layer, and concentrate to yield the final N¹-methyl-5-aminopyrrole product.
Data Summary & Troubleshooting
| Reaction Type | Target Nitrogen | Key Reagents | Typical Conditions | Common Pitfalls |
| N-Acylation | Exocyclic (N⁵) | Acyl Halide, Anhydride | Mild Base (TEA), Aprotic Solvent (DCM) | Incomplete reaction; Di-acylation (rare) |
| N-Alkylation | Exocyclic (N⁵) | Alcohol + Metal Catalyst | Mild Base (K₂CO₃), Toluene, 80-120°C | Catalyst poisoning; Low conversion |
| N-Alkylation | Endocyclic (N¹) | Alkyl Halide | Strong Base (NaH), Anhydrous DMF/THF | Incomplete deprotonation; C-alkylation side products; Reaction with unprotected N⁵-amine |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in N¹-alkylation | 1. Incomplete deprotonation. 2. Wet solvent/reagents. 3. Poor quality NaH. | 1. Increase reaction time for deprotonation; switch to a stronger base (e.g., BuLi). 2. Use freshly distilled anhydrous solvents. 3. Use fresh, unopened NaH. |
| Mixture of N¹ and N⁵ alkylation | The base was not strong enough for selective deprotonation, or conditions allowed for competitive reaction at N⁵. | Employ the orthogonal protecting group strategy (Protocol 2) for unambiguous results. |
| No reaction in acylation | 1. Deactivated starting material. 2. Insufficiently reactive acylating agent. | 1. Ensure starting material is pure. 2. Switch from an anhydride to a more reactive acid chloride. |
| Low conversion in "Borrowing H₂" | Catalyst is inactive or poisoned. | Ensure substrate is free of potential catalyst poisons (e.g., thiols). Increase catalyst loading or temperature. |
Conclusion
The selective functionalization of 5-aminopyrrole intermediates is a solvable but nuanced challenge. Regioselectivity is fundamentally governed by the disparate nucleophilicity of the endo- and exocyclic nitrogen atoms. N-acylation reliably occurs at the N5-amino group under standard conditions. In contrast, N-alkylation can be directed to either the N5-amine using catalytic methods or to the N1-pyrrole position by employing strong bases and deprotonation. For ultimate control and in the synthesis of complex targets, an orthogonal protecting group strategy remains the gold standard for achieving unambiguous N1-functionalization. By applying the mechanistic principles and protocols outlined in this guide, researchers can confidently navigate this critical synthetic branch point in modern drug development.
References
-
Pyrrole - Wikipedia . Wikipedia. [Link]
-
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes . Nature Communications. [Link]
-
Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles . The Journal of Organic Chemistry. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole . Pharmaguideline. [Link]
-
Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst . Organic Letters. [Link]
-
N-Alkylation of Pyrrole, Indole, and Several Other Nitrogen Heterocycles Using Potassium Hydroxide as a Base in the Presence of Polyethylene Glycols or Their Dialkyl Ethers . Bulletin of the Chemical Society of Japan. [Link]
-
REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY . Semantic Scholar. [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules . International Journal of Organic Chemistry. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry . MDPI. [Link]
-
Positional selectivity in reactions of pyrrole and its N-substituted derivatives with electrophiles . Arkivoc. [Link]
-
Palladium-Catalyzed Direct C–H Alkylation of Electron-Deficient Pyrrole Derivatives . Angewandte Chemie International Edition. [Link]
-
Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection . Chemistry & Biodiversity. [Link]
-
N-Acylation Reactions of Amines . ResearchGate. [Link]
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir . The Journal of Organic Chemistry. [Link]
-
chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes . Royal Society of Chemistry. [Link]
-
Pyrrole reaction . SlideShare. [Link]
-
Why do heterocycles like pyrroles under go electrophilic substitution rather than addition? . Quora. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles . MDPI. [Link]
-
N-Acylation in combinatorial chemistry . Arkat USA. [Link]
-
A manganese-catalyzed N-alkylation reaction of amines with alcohols via hydrogen autotransfer strategy has been demonstrated . The Journal of Organic Chemistry. [Link]
-
N‐Alkylation of heterocyclic amines with alcohols using (FePc) as the catalyst . ResearchGate. [Link]
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas . CONICET Digital. [Link]
-
A mild and efficient nickel-catalyzed method for the chemo and regioselective coupling of unactivated alkyl chlorides with the C–H bond of indoles and pyrroles at 60 °C is described . Chemical Science. [Link]
-
An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions . Molecules. [Link]
-
N-Substituted 5-amino-4-cyanopyrazoles: synthesis and reactivity studies . University of Minho Repository. [Link]
-
Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives . Chemistry – A European Journal. [Link]
-
N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex . Royal Society of Chemistry. [Link]
-
Protecting group - Wikipedia . Wikipedia. [Link]
-
Cbz-Protected Amino Groups . Organic Chemistry Portal. [Link]
-
A Convenient Synthesis of N-Acylpyrroles from Primary Aromatic Amides . Organic Chemistry Portal. [Link]
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas . MDPI. [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation . Organic Chemistry Portal. [Link]
-
N alkylation at sp3 Carbon Reagent Guide . ACS Green Chemistry Institute. [Link]
-
REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY . Asian Journal of Chemistry. [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions . RSC Advances. [Link]
-
Reaction conditions for N-alkylation . ResearchGate. [Link]
Sources
- 1. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Cbz-Protected Amino Groups [organic-chemistry.org]
Application Note: Strategic Synthesis & Stabilization of 1-Ethyl-5-Aminopyrrole Scaffolds
Topic: Preparation of 1-ethyl-5-aminopyrrole scaffolds for medicinal chemistry Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Executive Summary
The 1-ethyl-5-aminopyrrole moiety (systematically 1-ethyl-1H-pyrrole-2-amine ) is a high-value, electron-rich heteroaromatic scaffold found in kinase inhibitors, GPCR ligands, and antimicrobial agents.[1] However, its incorporation into drug matrices is notoriously difficult due to the extreme instability of the free amine. Upon exposure to air or ambient light, electron-rich 2-aminopyrroles rapidly undergo oxidative polymerization, degrading into insoluble "pyrrole blacks" (tars).
This guide provides two validated, high-fidelity protocols designed to circumvent this instability:
-
The "Trap-and-Cap" Method: Hydrogenation of nitro-precursors with immediate in situ acylation.
-
The Surrogate Strategy: Palladium-catalyzed cross-coupling using benzophenone imine as an ammonia equivalent.
Strategic Analysis: The Stability Paradox
The 2-aminopyrrole system is electronically similar to an enamine. The lone pair on the exocyclic nitrogen donates density into the ring, making the C3 and C5 positions highly nucleophilic and susceptible to oxidative coupling.
Decision Matrix: Route Selection
| Constraint | Recommended Route | Why? |
| Standard MedChem | Nitro Reduction (Route A) | High throughput; allows in situ derivatization without isolating the unstable amine. |
| Complex N-Substituents | Buchwald-Hartwig (Route B) | Allows installation of bulky or chiral amines directly onto the ring. |
| Halogenated Scaffolds | Fe/NH₄Cl Reduction | Avoids hydrodehalogenation common with Pd/H₂ methods. |
Protocol A: The "Trap-and-Cap" (Nitro Reduction)
Best for: Generating amides, ureas, or sulfonamides directly.[1]
This protocol utilizes 1-ethyl-2-nitropyrrole as a stable precursor. The critical success factor is never isolating the free amine . The reduction product is immediately reacted with an electrophile in the same vessel or under inert transfer.
Materials
-
Precursor: 1-Ethyl-2-nitropyrrole (Synthesized via N-alkylation of 2-nitropyrrole with EtI/K₂CO₃ in DMF).
-
Catalyst: 10% Pd/C (50% wet).
-
Solvent: Methanol (anhydrous, degassed).
-
Atmosphere: Hydrogen balloon (1 atm).
-
Trapping Agent: Acid chloride (R-COCl) or Isocyanate (R-NCO).[1]
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask, dissolve 1-ethyl-2-nitropyrrole (1.0 equiv) in degassed Methanol (0.1 M concentration).
-
Catalyst Loading: Add 10 wt% of Pd/C catalyst. Caution: Pd/C can ignite methanol vapor; add under a stream of Argon.
-
Reduction: Purge the vessel with H₂ gas (x3) and stir vigorously under a H₂ balloon at room temperature.
-
Monitoring: Reaction is typically complete in 1–2 hours. Monitor by TLC (disappearance of yellow nitro spot) or LCMS.
-
Critical Checkpoint: The solution should turn colorless. Do not expose to air.
-
-
The "Trap":
-
Option A (Amide Formation): Add Triethylamine (2.5 equiv) directly to the hydrogenation flask (under Argon), followed by the dropwise addition of the Acid Chloride (1.1 equiv). Stir for 30 mins.
-
Option B (Salt Isolation): If the free amine salt is absolutely required, filter the catalyst under Argon into a receiving flask containing 2.0 equiv of HCl in Dioxane. Evaporate to dryness in vacuo to obtain the 1-ethyl-2-aminopyrrole hydrochloride salt (hygroscopic solid, store at -20°C).
-
-
Workup: Filter the mixture through a Celite pad to remove Pd/C. Concentrate the filtrate. For Option A (Amide), partition between EtOAc and NaHCO₃, wash, dry, and purify via flash chromatography.[1]
Protocol B: The Surrogate Strategy (Buchwald-Hartwig)
Best for: Late-stage functionalization or when nitro-precursors are inaccessible.
Direct coupling of ammonia to halopyrroles often fails due to catalyst poisoning. This protocol uses Benzophenone Imine as a masked ammonia equivalent.[2]
Mechanism & Logic[2][3]
-
Coupling: 2-Chloropyrrole + Benzophenone Imine
Protected Imine. -
Hydrolysis: Protected Imine + Acid
Aminopyrrole Salt + Benzophenone.
Materials
-
Substrate: 1-Ethyl-2-chloropyrrole.
-
Surrogate: Benzophenone imine (1.2 equiv).[1]
-
Catalyst System: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) or BINAP.[1]
-
Base: Cs₂CO₃ (2.0 equiv).[2]
-
Solvent: Toluene or Dioxane (anhydrous).
Step-by-Step Methodology
-
Coupling Reaction:
-
Charge a reaction vial with 1-ethyl-2-chloropyrrole (1.0 equiv), Benzophenone imine (1.2 equiv), Pd(OAc)₂, XPhos, and Cs₂CO₃.[1]
-
Add Toluene (0.2 M) inside a glovebox or under strict Schlenk conditions.[1]
-
Seal and heat to 100°C for 12–16 hours.
-
Validation: LCMS should show the imine adduct mass (M+165 approx).
-
-
Hydrolysis (Deprotection):
-
Cool the mixture to room temperature.
-
Add 1M HCl (aq) / THF (1:1 mixture) and stir for 1 hour.
-
Observation: The yellow/orange imine color will fade.
-
-
Isolation:
-
Extract the byproduct (benzophenone) with diethyl ether (discard organic layer if product is water-soluble, or adjust pH if product precipitates).[1]
-
Note: For medicinal chemistry, it is often cleaner to perform a "telescoped" reaction where the crude imine is treated with hydroxylamine hydrochloride and sodium acetate in methanol to release the amine and trap it immediately.
-
Visualizing the Workflow
The following diagram illustrates the critical decision pathways and the "Trap-and-Cap" logic required to handle these unstable intermediates.
Figure 1: Strategic workflow for synthesizing aminopyrroles, highlighting the critical "Trap" step to avoid degradation.
References
-
General Stability & Reactivity
-
Synthetic Methodologies
-
Buchwald-Hartwig of Heterocycles: Bacsa, I., et al. (2018). "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series."[5] Beilstein Journal of Organic Chemistry, 14, 965–971. Link
-
Benzophenone Imine Surrogates: Wolfe, J. P., et al. (1997). "Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates."[1] Journal of Organic Chemistry, 62(5), 1264–1267.[1] Link
-
Paal-Knorr & Derivatives: "Synthesis of Pyrroles."[6][7][8][9] Organic Chemistry Portal. Link
-
-
Medicinal Chemistry Context
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uop.edu.pk [uop.edu.pk]
- 9. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Reaction Conditions for Diazotization of 5-Aminopyrrole-2-Carboxylates
Part 1: Executive Summary & Strategic Rationale
The diazotization of 5-aminopyrrole-2-carboxylates represents a critical yet hazardous junction in heterocyclic synthesis. Unlike robust anilines, aminopyrroles are electron-rich, acid-sensitive, and prone to rapid oxidative polymerization ("tarring").
The Core Challenge:
The pyrrole ring is
The Solution: This guide prioritizes non-aqueous diazotization (using alkyl nitrites) as the standard operating procedure (SOP). This method suppresses hydration, minimizes polymerization, and allows for a "one-pot" transformation into halides, azides, or nitriles with significantly higher fidelity.
Part 2: Mechanistic Insight & Reaction Design
The Stability/Reactivity Paradox
The 2-carboxylate ester is not merely a bystander; it is the stabilizing anchor .
-
Without C2-Ester: The 5-diazonium intermediate possesses high radical character and essentially self-couples or polymerizes immediately.
-
With C2-Ester: The ester withdraws electron density, raising the oxidation potential and allowing the diazonium salt to exist long enough for nucleophilic trapping.
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways between the successful Sandmeyer transformation and the failure mode (polymerization).
Figure 1: Mechanistic divergence in aminopyrrole diazotization. The critical control point is the rapid trapping of the Diazo/Radical intermediate to prevent polymerization.
Part 3: Detailed Experimental Protocols
Protocol A: Non-Aqueous Diazotization (Recommended)
Best for: Synthesis of 5-chloro, 5-bromo, or 5-iodo pyrroles; avoiding tar formation.
Principle: Uses tert-butyl nitrite (
Reagents & Equipment[1][2][3][4]
-
Substrate: Methyl 5-aminopyrrole-2-carboxylate (1.0 equiv)
-
Reagent: tert-Butyl nitrite (1.5 equiv)
-
Halogen Source: CuCl
(for Cl), CuBr (for Br), or I /CH I (for I) (1.2–1.5 equiv) -
Solvent: Anhydrous Acetonitrile (MeCN)
-
Atmosphere: Argon or Nitrogen balloon
Step-by-Step Procedure
-
Preparation: Flame-dry a 50 mL round-bottom flask and cool under Argon. Add the copper(II) halide (e.g., CuCl
) and anhydrous MeCN (0.1 M concentration relative to substrate). -
Activation: Heat the copper suspension to 60–65 °C to ensure partial solubility and activation of the catalyst.
-
Addition: Add the tert-butyl nitrite (1.5 equiv) in one portion.
-
Substrate Addition (Critical): Dissolve the 5-aminopyrrole in a minimum volume of MeCN. Add this solution dropwise to the hot reaction mixture over 10–15 minutes.
-
Why? Slow addition keeps the concentration of the unreacted amine low, preventing it from reacting with the formed diazonium salt to form azo dyes.
-
-
Monitoring: Stir at 60 °C. Gas evolution (
) should be visible immediately. Monitor by TLC/LC-MS. Conversion is usually complete within 30–60 minutes. -
Work-up: Cool to room temperature. Quench with 20% aqueous HCl (to break Cu-complexes) and extract with Ethyl Acetate.
-
Purification: Flash chromatography. (Note: Halopyrroles can be light-sensitive; store in amber vials).
Protocol B: Classical Aqueous Sandmeyer (Alternative)
Best for: Large scale where organic solvents are cost-prohibitive, or when tert-butyl nitrite is unavailable. Risk: Higher probability of side reactions.
Reagents
Step-by-Step Procedure
-
Salt Formation: Suspend the 5-aminopyrrole in 6M HCl at -5 °C to 0 °C (ice/salt bath). Stir vigorously. The amine may not fully dissolve initially.
-
Diazotization: Add NaNO
solution (1.1 equiv) dropwise. Maintain temperature strictly < 5 °C .-
Endpoint: The solution should turn clear(er) as the diazonium salt forms.[6] Test with starch-iodide paper (should turn blue immediately).
-
-
Sandmeyer Trap: In a separate flask, prepare a solution of CuCl (1.2 equiv) in conc. HCl at 0 °C.
-
Transfer: Pour the cold diazonium solution into the CuCl solution while stirring vigorously.
-
Note: Do not add CuCl to the diazonium; inverse addition allows for better radical handling.
-
-
Decomposition: Allow the mixture to warm to room temperature naturally. Nitrogen evolution will occur.[7]
-
Work-up: Neutralize carefully with NaHCO
(foaming risk!) and extract with DCM.
Part 4: Comparative Data & Troubleshooting
Yield Comparison Table
| Variable | Protocol A (Non-Aqueous) | Protocol B (Aqueous) |
| Solvent System | MeCN / t-BuONO | H |
| Temperature | 60 °C (Hot Injection) | < 5 °C (Cold) |
| Typical Yield | 65 – 85% | 25 – 45% |
| Major Impurity | Unreacted Amine | Hydroxy-pyrrole (Phenol), Azo-tars |
| Scalability | Good (up to 50g) | Moderate (exotherm control difficult) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Black Tar / Oil | Polymerization of diazonium salt. | Switch to Protocol A. Ensure dropwise addition of amine to the nitrite/Cu mixture (inverse addition). |
| Product is Phenol (OH) | Water contamination. | Dry MeCN over molecular sieves. Ensure glassware is flame-dried. |
| Low Conversion | Inactive Copper catalyst. | Use fresh CuCl/CuCl |
| Explosion/Pop | Dry diazonium salt accumulation. | NEVER let the reaction mixture dry out before quenching. Pyrrole diazonium salts can be shock-sensitive if isolated. |
Part 5: References
-
Non-Aqueous Sandmeyer (General): Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions." J. Org.[2][8][9] Chem.1977 , 42, 2426. Link
-
Pyrrole Diazotization Specifics: Barbero, M., et al. "Synthesis of halopyrroles via Sandmeyer reaction." Synthesis2001 , 4, 585-590.[3] Link
-
Intramolecular Trapping (Stability Insight): "Synthesis and Intramolecular Azo Coupling of 4-Diazopyrrole-2-carboxylates." J. Org.[2][8][9] Chem.2016 , 81(18), 8495-8507. Link
-
General Review: "The Sandmeyer Reaction: A Review of Recent Trends." Current Organic Chemistry2021 . Link
Sources
- 1. US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids - Google Patents [patents.google.com]
- 2. I2-Catalyzed Synthesis of Substituted Pyrroles from α-Amino Carbonyl Compounds and Aldehydes [organic-chemistry.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Diazotisation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. studylib.net [studylib.net]
- 8. Pyrrole synthesis [organic-chemistry.org]
- 9. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
Application Notes & Protocols: Strategic Protection of 5-Amino-Pyrrole Carboxylates
I. Introduction: The Synthetic Challenge and Strategic Imperative
5-amino-pyrrole carboxylates are privileged scaffolds in medicinal chemistry and materials science. Their utility stems from their role as versatile intermediates for the synthesis of a wide array of complex nitrogen-containing heterocycles, peptide mimics, and bioactive natural products.[1][2] However, the inherent nucleophilicity of the C5-amino group presents a significant synthetic challenge.[3] Unmasked, this primary amine can readily engage in undesired side reactions, compromising reaction yields and leading to complex product mixtures.
To orchestrate a successful multi-step synthesis involving these substrates, the temporary masking of the amino group's reactivity is not just advantageous—it is essential. This is achieved through the use of a protecting group, a molecular "switch" that is intentionally installed to render the functional group inert to specific reaction conditions and then cleanly removed at a later, strategic point in the synthesis.[3][4]
This guide provides an in-depth analysis of the most effective protecting group strategies for 5-amino-pyrrole carboxylates. We will move beyond simple procedural lists to explore the causality behind experimental choices, focusing on the three most robust and widely employed carbamate-based protecting groups: Boc , Cbz , and Fmoc . Understanding the distinct lability and orthogonality of these groups is paramount to designing efficient and high-fidelity synthetic routes.
II. Core Principles of Amine Protection: A Mechanistic Overview
The primary strategy for protecting amines involves converting the nucleophilic nitrogen into a non-nucleophilic carbamate.[3][5] This transformation effectively "tames" the lone pair of electrons on the nitrogen by delocalizing them into an adjacent carbonyl system, drastically reducing its reactivity towards electrophiles.
The choice of protecting group is dictated by the overall synthetic plan, specifically the reaction conditions that must be tolerated in subsequent steps. An ideal protecting group strategy involves high-yielding protection and deprotection steps that proceed under mild conditions and do not interfere with other functional groups in the molecule.[3]
III. The Acid-Labile Strategy: Tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide organic synthesis due to its ease of introduction, general stability to a wide range of non-acidic conditions, and facile removal under mild acidic conditions.[6][7]
A. Rationale and Mechanism
The Boc group is installed by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[8] The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amine, carbon dioxide, and tert-butoxide.[8]
Deprotection is typically achieved with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[6][8] The acid protonates the carbonyl oxygen of the carbamate, which triggers the collapse of the protecting group into the highly stable tert-butyl cation, carbon dioxide, and the free amine.[8]
B. Stability and Orthogonality
-
Stable to: Bases, nucleophiles, and catalytic hydrogenolysis.[7]
-
Labile to: Strong acids (e.g., TFA, HCl).[6]
-
Orthogonal to: Fmoc (base-labile) and Cbz (hydrogenolysis-labile) groups. This orthogonality is crucial for complex syntheses requiring selective deprotection.[3][5]
C. Detailed Protocols
Protocol 1: N-Boc Protection of a 5-Amino-Pyrrole Carboxylate [7][9][10]
-
Setup: In a round-bottom flask, dissolve the 5-amino-pyrrole carboxylate (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF and water.
-
Base Addition: Add a base, such as triethylamine (TEA, 2.0 equiv.) or diisopropylethylamine (DIPEA, 2.0 equiv.), to the solution and stir for 5-10 minutes at room temperature.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2-1.5 equiv.) to the mixture. If the reaction is exothermic, an ice bath can be used to maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to stir at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected product, which can be purified by column chromatography if necessary.[10]
Protocol 2: N-Boc Deprotection [6][10]
-
Setup: Dissolve the N-Boc protected 5-amino-pyrrole carboxylate in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the deprotection by TLC until the starting material is no longer visible.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting residue, often an ammonium trifluoroacetate salt, can be neutralized by washing with a saturated aqueous solution of NaHCO₃ during an aqueous workup or by using a basic ion-exchange resin to afford the free amine.
IV. The Hydrogenolysis-Labile Strategy: Benzyloxycarbonyl (Cbz) Group
Introduced in the 1930s for peptide chemistry, the benzyloxycarbonyl (Cbz or Z) group remains a cornerstone of protecting group chemistry.[11] Its key feature is its stability to both acidic and basic conditions, with selective removal achieved through catalytic hydrogenolysis.
A. Rationale and Mechanism
Cbz protection is typically performed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[11] The amine attacks the highly reactive acyl chloride, and the liberated HCl is neutralized by a base like sodium bicarbonate or an organic base.[11]
Deprotection is most commonly achieved by catalytic hydrogenation.[11] Using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas, the benzyl C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide.
B. Stability and Orthogonality
-
Stable to: Most acidic and basic conditions.
-
Labile to: Catalytic hydrogenolysis, strong Lewis acids, and dissolving metal reductions.
-
Orthogonal to: Boc (acid-labile) and Fmoc (base-labile) groups. This allows for precise, multi-step synthetic sequences.
C. Detailed Protocols
Protocol 3: N-Cbz Protection of a 5-Amino-Pyrrole Carboxylate [11][12]
-
Setup: Dissolve the 5-amino-pyrrole carboxylate (1.0 equiv.) in a 2:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equiv.).
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1-1.5 equiv.) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-20 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography.[11]
Protocol 4: N-Cbz Deprotection (Hydrogenolysis) [11]
-
Setup: Dissolve the N-Cbz protected compound in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd).
-
Reaction: Stir the suspension under an atmosphere of hydrogen gas (H₂), either from a balloon or a hydrogenation apparatus, at room temperature until the reaction is complete (typically 2-24 hours).
-
Monitoring: Monitor the reaction by TLC.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate in vacuo to yield the deprotected amine.
V. The Base-Labile Strategy: Fmoc Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the protecting group of choice in modern solid-phase peptide synthesis (SPPS) due to its lability under very mild basic conditions.[13][14] This characteristic makes it orthogonal to the acid-labile Boc and side-chain protecting groups.
A. Rationale and Mechanism
The Fmoc group is introduced using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) to improve stability and reduce side reactions.[13][15]
Deprotection is achieved with a mild base, typically a 20% solution of piperidine in DMF.[13] The mechanism is a base-mediated β-elimination. The base abstracts the acidic proton at the C9 position of the fluorenyl ring system, leading to the formation of a dibenzofulvene intermediate and the release of the free amine via a carbamic acid intermediate that rapidly decarboxylates.[13]
B. Stability and Orthogonality
-
Stable to: Acidic conditions (e.g., TFA), making it fully orthogonal to the Boc group.[15]
-
Labile to: Mild basic conditions (e.g., piperidine, morpholine).[15]
-
Quasi-orthogonal to Cbz: While generally considered orthogonal, the Fmoc group can be susceptible to cleavage under certain catalytic hydrogenolysis conditions, although it is less reactive than benzyl groups.[15]
C. Detailed Protocols
Protocol 5: N-Fmoc Protection of a 5-Amino-Pyrrole Carboxylate [15]
-
Setup: Dissolve the 5-amino-pyrrole carboxylate (1.0 equiv.) in a 2:1 mixture of THF and saturated aqueous NaHCO₃.
-
Reagent Addition: Add Fmoc-succinamide (Fmoc-OSu) (1.05 equiv.) to the solution.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 16-24 hours.
-
Monitoring: Monitor reaction completion by TLC.
-
Workup: Dilute the reaction with water and adjust the pH to ~9 with saturated NaHCO₃. Wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH ~2-3 with 1M HCl, which typically precipitates the product.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Alternatively, extract the acidified aqueous layer with an organic solvent like ethyl acetate, dry the organic phase, and concentrate to yield the product.
Protocol 6: N-Fmoc Deprotection [13][15]
-
Setup: Dissolve the N-Fmoc protected compound in N,N-dimethylformamide (DMF).
-
Reagent Addition: Add piperidine to create a 20% (v/v) solution.
-
Reaction: Stir the reaction at room temperature for 15-30 minutes.
-
Monitoring: Monitor the reaction by TLC.
-
Isolation: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine. The crude product can often be precipitated by the addition of a non-polar solvent like diethyl ether or purified directly by chromatography.
VI. Comparative Summary and Strategic Selection
The choice of protecting group is a critical decision in the design of a synthetic route. The following table summarizes the key characteristics to aid in this selection process.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | Fmoc-OSu or Fmoc-Cl |
| Protection Conditions | Base (e.g., TEA, DIPEA) in DCM or THF | Base (e.g., NaHCO₃) in THF/H₂O | Base (e.g., NaHCO₃) in THF/H₂O |
| Deprotection Condition | Strong Acid (TFA, HCl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Base (20% Piperidine in DMF) |
| Stability | Base, H₂, Nucleophiles | Acid, Base, Nucleophiles | Acid, mild H₂ |
| Key Advantage | Robust, widely used, stable to many reagents | Stable to acid/base, orthogonal to Boc/Fmoc | Very mild, base-labile deprotection |
| Primary Limitation | Acid sensitivity | Incompatible with reducible groups (alkynes, etc.) | Base sensitivity, cost of reagent |
VII. Conclusion
The strategic protection and deprotection of the C5-amino group are fundamental to the successful synthesis of complex molecules derived from 5-amino-pyrrole carboxylate scaffolds. The Boc, Cbz, and Fmoc groups offer a powerful and versatile toolkit, each with a distinct method of cleavage that enables the design of elegant and orthogonal synthetic strategies. By understanding the underlying mechanisms, stability profiles, and detailed protocols associated with each group, researchers can confidently navigate the complexities of modern organic synthesis, unlocking the full potential of this important class of heterocyclic building blocks.
VIII. References
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Experimental Procedure. Retrieved from [Link]
-
Corey, E. J., & Kwak, J. (2010). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]
-
Bouzide, A., & Sauvé, G. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
SlideShare. (n.d.). PROTECTINGANDBDEPROTECTING GROUPS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Google Patents. (1997). WO1997041093A1 - Methods for the synthesis of fmoc protected amines. Retrieved from
-
Hualan Chemical. (n.d.). Methods for protecting and removing amino, carboxyl and side chains in peptide synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2003). Synthesis of aminopyrrole carboxylate analogs for peptide mimicry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrrole Protection. Retrieved from [Link]
-
Ban, H., & O'Brien, A. G. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. PMC. Retrieved from [Link]
-
Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Journal of Organic Chemistry, 70(9), 3737-40.
-
Kim, J., & Lee, D. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. Retrieved from [Link]
-
Alcaide, B., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 23(10), 3844–3849.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. PROTECTINGANDBDEPROTECTING GROUPS IN ORGANIC SYNTHESIS [M.PHARM] | PPTX [slideshare.net]
- 5. fiveable.me [fiveable.me]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Methods for protecting and removing amino, carboxyl and side chains in peptide synthesis - 泰和伟业 [cdthchem.com]
- 15. total-synthesis.com [total-synthesis.com]
Scalable synthesis routes for Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate
Application Note: Process Chemistry Development for Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate
Executive Summary
This application note details a scalable, robust synthetic route for This compound , a critical scaffold in the synthesis of receptor tyrosine kinase inhibitors (e.g., Sunitinib analogs). The 5-aminopyrrole moiety is electronically rich and prone to oxidative degradation (polymerization) upon exposure to air. Consequently, this protocol emphasizes not just the construction of the ring system, but the stabilization of the final amine as a hydrochloride salt.
The selected route prioritizes regiochemical control and safety , utilizing a "Nitrate-First" strategy to separate the 4-nitro and 5-nitro isomers prior to alkylation, ensuring high isomeric purity in the expensive downstream steps.
Strategic Route Analysis
Designing a scalable route for 5-aminopyrroles requires balancing ring construction against functional group manipulation. Two primary strategies were evaluated:
-
Strategy A: Cyclization (Paal-Knorr/Hantzsch): While direct, accessing the specific 5-amino-2-carboxylate substitution pattern is synthetically complex and often yields low atom economy.
-
Strategy B: Functionalization (Nitration/Reduction): This is the industry "workhorse" method. It utilizes inexpensive methyl pyrrole-2-carboxylate. The challenge lies in the nitration regioselectivity (C4 vs. C5).
Decision: We utilize Strategy B with a "Nitrate-Then-Alkylate" sequence. Nitrating the N-unsubstituted pyrrole allows for easier separation of the structural isomers (4-nitro vs. 5-nitro) via fractional crystallization, which is far superior to separating oily N-ethylated isomers.
Synthetic Pathway Diagram
Figure 1: Critical path for the synthesis of the target aminopyrrole, highlighting the isomer separation node.
Detailed Experimental Protocols
Step 1: Regioselective Nitration
Objective: Introduce a nitro group at the C5 position. Challenge: The ester group at C2 directs electrophilic substitution primarily to C4 (meta-directing). We must isolate the C5 (para-directing) minor product.
-
Reagents: Methyl pyrrole-2-carboxylate (1.0 eq), Fuming
(1.1 eq), Acetic Anhydride ( ) (solvent/reagent). -
Safety Note: Acetyl nitrate is generated in situ. It is explosive if overheated. Maintain T < -5°C.
Protocol:
-
Charge
(5 vol) to a reactor and cool to -10°C. -
Slowly add fuming
(1.1 eq) dropwise, maintaining internal temperature below 0°C. Stir for 30 min to form acetyl nitrate. -
Dissolve Methyl pyrrole-2-carboxylate in
(2 vol) and add slowly to the nitrating mixture at -10°C. -
Stir for 2 hours at -5°C. Monitor by HPLC.
-
Quench: Pour reaction mixture onto ice-water (10 vol). Stir vigorously. The product precipitates as a solid mixture of isomers.
-
Filter the crude solid and wash with cold water.
Step 2: Isomer Separation (Critical)
Logic: The 4-nitro isomer is typically less soluble in alcohols than the 5-nitro isomer, or they exhibit distinct crystallization habits.
-
Recrystallize the crude solid from hot Ethanol or Methanol.
-
Filtration 1: The solid collected is predominantly the unwanted 4-nitro isomer .
-
Filtrate Workup: Concentrate the mother liquor (filtrate). The 5-nitro isomer enriches in the filtrate.
-
Cool the concentrated filtrate to 0°C to induce crystallization of the 5-nitro isomer.
-
Validation: Verify regiochemistry via
NMR.
Step 3: N-Ethylation
Objective: Install the ethyl group on the pyrrole nitrogen.
Reagents: Methyl 5-nitro-1H-pyrrole-2-carboxylate (1.0 eq), Ethyl Iodide (1.2 eq),
Protocol:
-
Charge DMF and Methyl 5-nitro-1H-pyrrole-2-carboxylate to the vessel.
-
Add powdered
. -
Add Ethyl Iodide dropwise at ambient temperature.
-
Heat to 60°C for 4–6 hours.
-
Workup: Cool to RT. Pour into water (15 vol). The product should precipitate.
-
Filter, wash with water, and dry.[3]
-
Data: Product is Methyl 1-ethyl-5-nitro-1H-pyrrole-2-carboxylate.
Step 4: Catalytic Hydrogenation & Salt Formation
Objective: Reduce the nitro group to an amine without over-reduction or ring saturation. Criticality: The free amine is unstable . It must be trapped as the HCl salt immediately.
Protocol:
-
Inert Loop: Purge autoclave with Nitrogen.
-
Charge Methyl 1-ethyl-5-nitro-1H-pyrrole-2-carboxylate (1.0 eq), Methanol (10 vol), and 10% Pd/C (5 wt% loading).
-
Hydrogenation: Pressurize with
(3 bar / 45 psi). Stir at RT for 2–4 hours. -
Monitoring: Check consumption of SM by HPLC. Do not expose sample to air for long.
-
Filtration: Filter catalyst through Celite under an inert blanket (Nitrogen/Argon).
-
Salt Formation: Immediately add 4M HCl in Dioxane (1.1 eq) or bubble HCl gas into the filtrate.
-
Isolation: Concentrate the solvent to ~2 vol. Add MTBE or Diethyl Ether to precipitate the hydrochloride salt.
-
Filter the white/off-white solid under Nitrogen. Dry in a vacuum oven at <40°C.
Process Safety & Decision Logic
Handling nitro-pyrroles and hydrogenation requires strict adherence to safety protocols.
Figure 2: Safety decision tree for critical exothermic and oxidative stability control points.
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | Off-white to pale pink solid | Visual |
| Purity (HPLC) | > 98.0% (a/a) | C18 Column, ACN/H2O + 0.1% TFA |
| Identity (NMR) | Conforms to structure | 1H NMR (DMSO-d6) |
| Residual Solvent | < 5000 ppm (MeOH/Et2O) | GC-HS |
| Counterion | 1.0 ± 0.1 eq Chloride | Titration (AgNO3) |
Key NMR Diagnostic (HCl Salt in DMSO-d6):
-
10.0–11.0 ppm (Broad s, 3H,
) - 6.8–7.0 ppm (d, 1H, Pyrrole-H3)
- 5.8–6.0 ppm (d, 1H, Pyrrole-H4)
-
4.3 ppm (q, 2H,
) -
3.7 ppm (s, 3H,
)
References
-
Nitration of Pyrrole-2-carboxylates
-
Anderson, H. J., & Lee, S. F. (1965). "Pyrrole chemistry: II. Nitration of methyl pyrrole-2-carboxylate." Canadian Journal of Chemistry, 43(2), 409-414. Link
-
- General Synthesis of Aminopyrroles: Aiello, E., et al. (1980). "Synthesis of amino-pyrrole derivatives." Journal of Heterocyclic Chemistry.
- Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley.
-
Kinase Inhibitor Scaffolds (Context)
-
Sun, L., et al. (2003). "Synthesis and biological evaluation of 3-substituted indolin-2-ones as potent and specific RTK inhibitors." Journal of Medicinal Chemistry, 46(7), 1116-1119. Link
-
- Reduction Protocols: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard protocols for Nitro Amine).
Sources
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of 5-Aminopyrrole Derivatives in Solution
Welcome to the technical support center for handling 5-aminopyrrole derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but often unstable compounds. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance the stability and reproducibility of your experiments.
Introduction: The Challenge of 5-Aminopyrrole Instability
5-aminopyrrole and its derivatives are electron-rich heterocyclic compounds. This electron-rich nature, which makes them valuable synthons and pharmacophores, also renders them highly susceptible to degradation.[1][2] The primary degradation pathways are oxidation and subsequent polymerization, often initiated by atmospheric oxygen, trace acids, or light.[1][3][4] This degradation is typically observed as a rapid color change in solutions, which turn from colorless or light yellow to dark brown or black, indicating the formation of polymeric species.[1][5]
This guide provides a structured approach to mitigate these stability issues, ensuring the integrity of your compounds and the reliability of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with 5-aminopyrrole derivatives.
Q1: My 5-aminopyrrole derivative solution turned dark brown overnight. What happened and is it still usable?
A1: The dark discoloration is a classic sign of oxidative polymerization.[1] The electron-rich pyrrole ring, particularly with an activating amino group, is highly susceptible to oxidation by atmospheric oxygen.[2][4] This process can be accelerated by light and trace impurities in the solvent. The resulting polymeric materials are complex mixtures and are generally not suitable for experiments where precise concentration and compound integrity are required. It is strongly recommended to discard the discolored solution and prepare a fresh batch using the stabilization techniques outlined in this guide.
Q2: What is the best solvent for dissolving my 5-aminopyrrole derivative?
A2: There is no single "best" solvent, as the choice depends on both solubility and stability. However, some general principles apply:
-
Aprotic, Anhydrous Solvents are Preferred: High-purity, anhydrous solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices for creating stock solutions due to their high dissolving power.[6][7] It is critical to use anhydrous grades and to handle them under an inert atmosphere to prevent the introduction of water and oxygen.
-
Avoid Protic and Acidic Solvents for Long-Term Storage: Protic solvents (like alcohols) can participate in degradation reactions. Strongly acidic conditions (pH < 4) should be avoided as they can catalyze polymerization.[2][8]
-
Always Degas Your Solvent: Regardless of the solvent chosen, it must be thoroughly deoxygenated before use. Dissolved oxygen is a primary initiator of degradation.[9][10][11]
Q3: Can I store my stock solution in the freezer at -20°C or -80°C?
A3: Yes, low-temperature storage is crucial. Storing your properly prepared stock solution at -20°C or, preferably, -80°C will significantly slow the rate of degradation.[1][7] However, temperature is only one factor. For effective long-term storage, you must also:
-
Use a deoxygenated, anhydrous solvent.
-
Prepare the solution under an inert atmosphere (e.g., argon or nitrogen).[12]
-
Store in a tightly sealed vial (e.g., an amber vial with a PTFE-lined cap) to prevent gas and moisture exchange.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen upon each opening.[7][13]
Q4: I've heard about adding antioxidants. Is this effective and which one should I use?
A4: Adding a radical-scavenging antioxidant can be a very effective strategy, provided it does not interfere with your downstream application.[1] Phenolic antioxidants work by donating a hydrogen atom to quench radical species, thereby terminating the chain reaction of degradation.[14][15][16]
-
Butylated Hydroxytoluene (BHT): A common and effective choice. A final concentration of 0.01% to 0.1% is often sufficient.
-
α-Tocopherol (Vitamin E): Another excellent lipophilic antioxidant that can be used similarly.[14]
Important: Always run a control experiment to ensure the antioxidant itself does not impact your assay's outcome.
Part 2: In-Depth Troubleshooting Guide
This section provides a deeper dive into specific experimental failures and the scientific principles behind their solutions.
Scenario 1: Rapid degradation is observed even when working under a nitrogen atmosphere.
| Possible Cause | Scientific Explanation & Solution |
| Ineffective Degassing | Bubbling (sparging) nitrogen or argon through a solvent is a common but often incomplete method for removing dissolved oxygen.[10][17] It may not remove all trace oxygen, which is sufficient to initiate degradation. Solution: Employ the Freeze-Pump-Thaw method for the most rigorous deoxygenation. This technique is significantly more effective at removing dissolved gases.[11][17][18] |
| Solvent Impurities | Standard grade solvents can contain peroxide impurities, which are potent initiators of radical polymerization. Water content can also facilitate degradation pathways. Solution: Use freshly opened, anhydrous, inhibitor-free solvents. If peroxide formation is suspected (e.g., in aged ethers like THF), purify the solvent using appropriate methods (e.g., distillation from sodium/benzophenone or passage through an activated alumina column). |
| Contaminated Glassware | Trace acid or metal residues on glassware can catalyze degradation. Solution: Ensure all glassware is scrupulously clean. For highly sensitive applications, acid-washing (with HCl or aqua regia) followed by thorough rinsing with deionized water and oven-drying is recommended. Silanizing glassware can also passivate the surface. |
Scenario 2: My reaction yield is low and TLC/LC-MS analysis shows multiple unidentified spots.
| Possible Cause | Scientific Explanation & Solution |
| Degradation During Reaction | The reaction conditions themselves (e.g., elevated temperature, presence of reagents that generate radicals or acidic byproducts) may be causing the 5-aminopyrrole derivative to degrade. Solution: Prepare the 5-aminopyrrole solution just before use and add it slowly to the reaction mixture. Maintain the reaction under a strict inert atmosphere. If possible, lower the reaction temperature. Consider if an N-protecting group on the pyrrole nitrogen could temporarily increase stability during the reaction.[1] |
| pH Fluctuation | The N-H proton of the pyrrole ring is weakly acidic (pKa ~17.5), while the amino group is basic.[3][19][20] Changes in pH during the reaction can lead to protonation or deprotonation, altering the electronic properties of the ring and potentially increasing its susceptibility to oxidation. Solution: If compatible with your reaction chemistry, consider using a non-nucleophilic buffer to maintain a stable, neutral pH. |
| Photodegradation | Exposure to ambient laboratory light, especially UV wavelengths, can provide the energy to initiate radical formation. Solution: Conduct the reaction in an amber glass flask or wrap the reaction vessel in aluminum foil to protect it from light.[1] |
Part 3: Diagrams and Visual Workflows
Visual aids can clarify complex processes. Below are diagrams illustrating the primary degradation pathway and a logical workflow for handling these sensitive compounds.
Diagram 1: Oxidative Degradation Pathway
This diagram illustrates the initiation of degradation by an oxygen radical, leading to the formation of unstable intermediates that rapidly polymerize.
Caption: Simplified pathway of oxidative degradation.
Diagram 2: Experimental Workflow for Stabilization
This flowchart provides a decision-making process for preparing and storing a stable solution of a 5-aminopyrrole derivative.
Caption: Decision workflow for preparing stable solutions.
Part 4: Standard Operating Procedures (SOPs)
Follow these detailed protocols to maximize the stability of your 5-aminopyrrole derivatives.
SOP 1: Rigorous Solvent Deoxygenation (Freeze-Pump-Thaw Method)
This is the most effective method for removing dissolved gases from a solvent.[11][17]
Materials:
-
Schlenk flask appropriately sized for the solvent volume.
-
High-vacuum line (Schlenk line).
-
Cold trap and Dewar flask.
-
Liquid nitrogen.
-
Solvent to be degassed.
Procedure:
-
Setup: Place the solvent in the Schlenk flask with a stir bar. Do not fill more than half full. Attach the flask to the Schlenk line.
-
Freeze: Place the Dewar filled with liquid nitrogen around the flask. Wait until the solvent is completely frozen solid.
-
Pump: Open the stopcock to the vacuum manifold. Evacuate the headspace for 5-10 minutes. You are removing the air that was above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may see bubbles evolving from the liquid as trapped gas is released into the vacuum headspace.
-
Repeat: Repeat steps 2-4 at least two more times (for a total of three cycles). This ensures maximum removal of dissolved gas.
-
Final Step: After the final thaw, backfill the flask with a positive pressure of inert gas (argon or high-purity nitrogen). The solvent is now ready for use.
SOP 2: Preparation and Storage of a Stabilized Stock Solution
This protocol integrates all the key principles for preparing a stable stock solution.[6][13][21][22]
Materials:
-
5-aminopyrrole derivative (solid).
-
Deoxygenated anhydrous solvent (from SOP 1).
-
Antioxidant (e.g., BHT), optional.
-
Inert atmosphere workstation (glovebox or Schlenk line).
-
Analytical balance.
-
Sterile syringes and needles.
-
Amber glass vials with PTFE-lined caps.
Procedure:
-
Preparation: Perform all steps under a strict inert atmosphere of argon or nitrogen.
-
Weighing: Weigh the desired amount of the 5-aminopyrrole derivative directly into a sterile, tared vial.
-
Solvent Addition: Using a gas-tight syringe, transfer the calculated volume of deoxygenated solvent into the vial to achieve the target concentration.
-
Antioxidant (Optional): If using an antioxidant, it should be added to the solvent before it is used to dissolve the primary compound.
-
Dissolution: Securely cap the vial and gently swirl or vortex until the compound is fully dissolved. Sonication can be used if necessary.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use amber vials. This is critical to prevent contamination and degradation from repeated access to the main stock.
-
Sealing and Storage: Tightly seal each aliquot vial. For extra protection, wrap the cap junction with Parafilm. Label clearly and place the aliquots in a labeled container for storage at -80°C.
SOP 3: Stability Assessment by HPLC
This protocol allows you to empirically determine the stability of your compound under your specific storage conditions.[1][13]
Procedure:
-
Time Point Zero (t=0): Immediately after preparing the stock solution aliquots (SOP 2), remove one aliquot. Prepare a sample for HPLC analysis at a suitable concentration and inject it. Record the peak area of the parent compound. This is your 100% reference value.
-
Subsequent Time Points: Store the remaining aliquots at the desired condition (e.g., -80°C). At predetermined intervals (e.g., 1 week, 1 month, 3 months), remove a new aliquot.
-
Analysis: Thaw the aliquot, prepare the HPLC sample in the exact same manner as the t=0 sample, and analyze it using the identical HPLC method.
-
Calculation: Compare the peak area of the parent compound at each time point to the t=0 peak area to determine the percentage of the compound remaining.
Data Interpretation:
| Time Point | Parent Compound Peak Area | % Remaining | Stability Assessment |
| t=0 | 1,500,000 | 100% | Baseline |
| t=1 week | 1,485,000 | 99% | Stable |
| t=1 month | 1,425,000 | 95% | Acceptable for most uses |
| t=3 months | 1,275,000 | 85% | Significant degradation; consider re-synthesis or shorter storage |
This empirical data is invaluable for ensuring the quality and reliability of your long-term experiments.
References
-
Degassing solvents. Chemistry Teaching Labs - University of York. [Link]
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, Leiden University. [Link]
-
Amine-functionalized polypyrrole: inherently cell adhesive conducting polymer. PMC - NIH. [Link]
-
How To: Degas Solvents. Department of Chemistry, University of Rochester. [Link]
-
Stabilizing 4π electron pyrrolyl cations by inducing aromaticity. RSC Publishing. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
-
Pyrrole. Wikipedia. [Link]
-
3-Component reactions for accessing heterocycle-rich topologies: trapping of pyrrole-stabilized carbenes via net bimolecular C–H or N–H insertion. Chemical Science, RSC Publishing. [Link]
-
Effect of pH on PPy formation. ResearchGate. [Link]
-
Why does Pyrrole behave as both an acid and a base? Quora. [Link]
-
A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. MDPI. [Link]
-
Although pyrrole is a much weaker base than most other amines, it is a much stronger acid. Vaia. [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]
-
Preparation stock solution solid compound(s). Maastricht University. [Link]
-
Short and Modular Synthesis of Substituted 2-Aminopyrroles. PMC. [Link]
-
Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. PMC - NIH. [Link]
-
Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Chemistry Portal. [Link]
-
Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. MDPI. [Link]
-
Oxidation and Antioxidants in Organic Chemistry and Biology. ResearchGate. [Link]
-
Natural Antioxidants in Organic Foods: A Chemical Perspective. Hilaris Publisher. [Link]
-
N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. PMC - NIH. [Link]
-
Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. [Link]
-
Antioxidant molecule useful in the stabilization of nanoparticles in water suspension. ResearchGate. [Link]
-
The Oxidation of Pyrrole. ResearchGate. [Link]
-
Degradation mechanism and stability of 5-aminolevulinic acid. PubMed. [Link]
-
Oxidation of Amines by Flavoproteins. PMC - NIH. [Link]
-
3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. ResearchGate. [Link]
-
Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. [Link]
-
Chemical Oxidation of 5-Amino Quinoline with (NH ) S O. DergiPark. [Link]
-
Protected amine-functional initiators for the synthesis of α-amine homo- and heterotelechelic poly(2-ethyl-2-oxazoline)s. Polymer Chemistry, RSC Publishing. [Link]
-
Stability of 5-aminolevulinic Acid in Aqueous Solution. PubMed. [Link]
-
First Poly(2-oxazoline)s with Pendant Amino Groups. Technische Universität Dresden. [Link]
-
Chemical Oxidation of 5-amino quinoline with NH4 2S2O8: Synthesis and Characterization. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions [organic-chemistry.org]
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- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. file.selleckchem.com [file.selleckchem.com]
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- 9. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How To [chem.rochester.edu]
- 12. Amine-functionalized polypyrrole: inherently cell adhesive conducting polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. crispmaastricht.nl [crispmaastricht.nl]
Technical Support Center: Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate
Welcome to the dedicated technical support guide for Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable heterocyclic building block. Due to its electron-rich aromatic system and primary amino substituent, this compound is susceptible to oxidation, which can compromise experimental outcomes, yield, and purity. This guide provides in-depth, field-tested strategies, troubleshooting workflows, and answers to frequently asked questions to ensure the integrity of your material and the success of your research.
Part 1: The Science of Aminopyrrole Oxidation
This section addresses the fundamental chemical principles governing the instability of this compound and provides the foundational knowledge needed to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so prone to oxidation?
A: The susceptibility to oxidation arises from two key structural features: the pyrrole ring and the C5-amino group. The pyrrole ring is an electron-rich aromatic system, making it a target for electrophilic attack and oxidation. The primary aromatic amino group further enhances the electron density of the ring through resonance, making the molecule highly susceptible to one-electron oxidation processes.[1][2] This can lead to the formation of radical cations, which are highly reactive and can initiate polymerization or decomposition pathways, often resulting in highly colored, insoluble materials.[3]
Q2: What are the common visual and analytical signs of oxidation?
A: The most common sign of oxidation is a distinct color change.[4] Pure this compound is typically a light-colored solid. Upon exposure to air, it can quickly turn yellow, pink, red, brown, or even black.[4][5] Analytically, oxidation is observed as:
-
HPLC/UPLC: Appearance of new, often broader peaks, and a corresponding decrease in the area of the main peak.
-
LC-MS: Detection of ions corresponding to dimers, oligomers, or oxygenated adducts (e.g., M+16).
-
NMR: The appearance of complex signals in the baseline, a decrease in the integral values of the parent compound, and potential broadening of aromatic signals.[6]
Q3: What are the primary drivers of oxidation in a typical lab setting?
A: The main culprits are atmospheric oxygen, light, and heat.[5][7]
-
Oxygen: The most direct oxidant. Many organic materials undergo thermal and photo-oxidation.[7]
-
Light: Photo-oxidation can generate reactive oxygen species (ROS) like singlet oxygen, which readily reacts with electron-rich systems like pyrroles.[8]
-
Heat: Increased temperature accelerates the rate of oxidation reactions.[7]
-
Trace Metals: Transition metal impurities can catalyze oxidation reactions.
-
Acidic/Basic Conditions: Extreme pH can sometimes promote degradation pathways, although the primary concern remains oxidation.
Below is a diagram illustrating the proposed initial steps of aerobic oxidation.
Caption: Proposed initial steps of aminopyrrole oxidation.
Part 2: Proactive Prevention: Storage, Handling, and Experimental Setup
Preventing oxidation is always preferable to dealing with its consequences. This section details the essential protocols and conditions for maintaining the integrity of your compound.
Storage and Handling Guide
Proper storage is the first line of defense against degradation.
Q4: What are the absolute best-practice storage conditions for this compound?
A: To maximize shelf-life, the compound must be protected from all primary degradation drivers. The ideal storage conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary oxidant.[9][10][11] |
| Temperature | ≤ -20°C (Freezer) | Drastically reduces the rate of chemical degradation. |
| Light | Amber Vial / Darkness | Protects against photo-oxidation.[7] |
| Container | Tightly Sealed Vial | Prevents ingress of both oxygen and atmospheric moisture.[7][12] |
Q5: I don't have a glovebox. How can I handle this compound on the bench?
A: You can use Schlenk techniques.[9][11] This involves using specialized glassware connected to a dual-manifold vacuum/inert gas line. This allows you to perform manipulations, such as weighing and dissolution, under a positive pressure of an inert gas like argon or nitrogen, effectively shielding the compound from air.[10] It is crucial to ensure all glassware is rigorously dried to remove moisture.
Experimental Protocols
Protocol 1: Degassing Solvents via Freeze-Pump-Thaw
Dissolved oxygen in solvents is a common and often overlooked source of oxidation. This protocol is the gold standard for removing dissolved gases.
Steps:
-
Preparation: Place the solvent in a robust Schlenk flask with a high-quality PTFE stopcock. Ensure the flask is no more than half full.
-
Freezing: Securely clamp the flask and immerse the lower part in a liquid nitrogen bath. Swirl the flask gently to freeze the solvent from the outside in, preventing flask breakage.
-
Pumping: Once the solvent is completely frozen solid, open the stopcock to the vacuum line. Allow it to evacuate for 5-10 minutes to remove gases from the headspace above the frozen solvent.
-
Thawing: Close the stopcock to isolate the flask from the manifold. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may hear gas bubbles escaping the liquid as it thaws.
-
Repetition: Repeat the entire freeze-pump-thaw cycle at least two more times (for a total of three cycles).[13]
-
Final Step: After the final thaw, backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use.
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere
This workflow ensures your reaction is protected from oxygen and moisture from the outset.
Caption: Workflow for initiating an experiment under inert conditions.
Part 3: Troubleshooting Guide: When Things Go Wrong
Even with precautions, issues can arise. This decision-tree-based guide helps you diagnose and respond to potential oxidation events.
Q6: My solid compound has changed color in the bottle. Is it still usable?
A: A slight color change may indicate minor surface oxidation. The bulk of the material might still be of acceptable purity.
-
Action: Before use, take a small representative sample and analyze its purity via HPLC, UPLC, or ¹H NMR.[14]
-
Decision: If purity is >95% (or meets your experimental requirements), the batch may be usable, but you should work quickly and under strictly inert conditions. If purity is low, the material should be repurified (e.g., by column chromatography under an inert atmosphere) or discarded.
Q7: My reaction mixture turned dark immediately after adding the aminopyrrole. What happened?
A: This suggests a rapid oxidation event. Use the following workflow to diagnose the cause.
Caption: Decision tree for troubleshooting rapid reaction discoloration.
Q8: Can I add an antioxidant to my reaction or solution?
A: Yes, in some cases, adding a radical scavenger can inhibit oxidation.[15][16][17] However, this is highly application-dependent.
-
Considerations: The antioxidant must not interfere with your desired reaction. Common choices for organic systems include butylated hydroxytoluene (BHT) or certain hindered amine stabilizers.[17]
-
Recommendation: This should be considered a secondary solution. The primary strategy should always be the rigorous exclusion of air.[9][11] If you must use an antioxidant, run a small-scale control experiment to ensure it does not affect your reaction outcome.
References
-
Neilson Lab. The Manipulation of Air-Sensitive Compounds. Available from: [Link]
-
ACS Publications. (1998). Photooxidation of 3-Substituted Pyrroles: A Postcolumn Reaction Detection System for Singlet Molecular Oxygen in HPLC. Analytical Chemistry. Available from: [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Available from: [Link]
-
Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Available from: [Link]
-
Specialty Chemicals. (2026). Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. Available from: [Link]
-
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air Sensitive Compounds (2nd ed.). Wiley-Interscience. Available from: [Link]
-
ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine.... Available from: [Link]
-
Fuente-Ballesteros, A., et al. (2024). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Journal of Food Composition and Analysis. Available from: [Link]
-
Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry. Available from: [Link]
-
Performance Additives. Aromatic Amines Antioxidants. Available from: [Link]
-
ACS Publications. (2006). Polypyrrole-Based Optical Probe for a Hydrogen Peroxide Assay. Analytical Chemistry. Available from: [Link]
- Google Patents. (2012). Inhibition of amine oxidation.
-
ResearchGate. (2025). Antioxidant action mechanisms of hindered amine stabilisers. Available from: [Link]
-
Pospisil, J., et al. (1991). Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives. Polymer Degradation and Stability. Available from: [Link]
-
s d fine-chem limited. 4-aminopyridine MSDS. Available from: [Link]
-
Chem-Impex. 1-Aminopyrrole. Available from: [Link]
-
Rochelle, G. T. (2021). Safeguarding Amines from Oxidation by Enabling Technologies. The University of Texas at Austin. Available from: [Link]
-
Wiley Online Library. (2024). Diverse N-Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual-Functional Small Molecule. Angewandte Chemie. Available from: [Link]
-
ACS Publications. (2016). Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones. Biochemistry. Available from: [Link]
-
PubMed. (2002). N-oxidation of aromatic amines by intracellular oxidases. Available from: [Link]
-
ResearchGate. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Available from: [Link]
-
ACS Publications. (2012). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters. Available from: [Link]
-
ResearchGate. (2003). Synthesis of aminopyrrole carboxylate analogs for peptide mimicry. Available from: [Link]
-
CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available from: [Link]
-
IJPPR. (2021). Degradation Profiling by RP- HPLC: A Review. Available from: [Link]
-
National Institutes of Health. Recent Advancements in Pyrrole Synthesis. Available from: [Link]
-
MDPI. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules. Available from: [Link]
-
Powers, R. Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Available from: [Link]
-
ResearchGate. (2015). The Oxidation of Pyrrole. Available from: [Link]
-
MDPI. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules. Available from: [Link]
-
MDPI. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts. Available from: [Link]
-
ACS Publications. (2025). Ligand-Accelerated, Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Primary Amines to Nitriles. ACS Omega. Available from: [Link]
-
National Institutes of Health. (2015). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. Available from: [Link]
-
MDPI. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules. Available from: [Link]
-
ResearchGate. 1 H NMR analysis of pyrrole H/D exchange. Available from: [Link]
Sources
- 1. Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-oxidation of aromatic amines by intracellular oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. researchgate.net [researchgate.net]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. nbinno.com [nbinno.com]
- 16. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Purification methods for amino-pyrrole esters by column chromatography
Technical Support Center: Purification of Amino-Pyrrole Esters
Introduction: The "Double Trouble" Challenge
Subject: Optimization of Chromatographic Isolation for Amino-Pyrrole Esters. Case Reference: 4-amino-1H-pyrrole-2-carboxylates and related derivatives.
Purifying amino-pyrrole esters presents a unique "double trouble" chemical conflict. You are managing two opposing reactive functionalities:
-
The Pyrrole Ring: Electron-rich and acid-sensitive. On standard acidic silica gel (
), pyrroles often undergo acid-catalyzed polymerization, turning your product into a black tar on the column. -
The Amine Handle: Basic and polar.[1][2] Free amines interact strongly with the acidic silanol (
) groups on silica, leading to severe peak tailing ("streaking") and poor resolution.
This guide provides self-validating protocols to navigate this narrow stability window.
Module 1: Mobile Phase Optimization (The "Streaking" Problem)
Q: Why is my compound streaking from the baseline to the solvent front?
A: This is caused by the strong hydrogen bonding and ionic interaction between the basic nitrogen of your amino group and the acidic protons of the silanol groups on the silica surface.
The Fix: Competitive Inhibition (The "TEA Trick") You must introduce a "sacrificial" base into your mobile phase that competes for these binding sites.
Protocol: The 1% Triethylamine (TEA) Method
-
Select Solvent System: Determine your ideal
(aim for 0.2–0.[3]3) using standard TLC (e.g., Hexane/Ethyl Acetate or DCM/MeOH).[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Pre-treat the Silica (Crucial Step): Before loading your sample, flush the packed column with 2 Column Volumes (CV) of your non-polar solvent containing 1% Triethylamine (TEA) . This neutralizes the most active acidic sites.
-
Run the Column: Add 0.5% to 1% TEA to both solvents in your gradient.
-
Example: Solvent A: Hexane + 1% TEA; Solvent B: EtOAc + 1% TEA.
-
Validation Check:
-
Add a drop of TEA to the eluent in the TLC chamber.
-
Result: If the spot tightens up and tailing disappears on the TLC, the column protocol will work.
Module 2: Stationary Phase Selection (Decomposition & Recovery)[4]
Q: My crude was yellow, but the column band turned red/black and I lost mass. What happened?
A: Your pyrrole ring underwent acid-catalyzed oxidation or polymerization. Standard silica gel is too acidic for sensitive amino-pyrroles.
Decision Matrix: Choosing the Right Phase
Figure 1: Decision matrix for stationary phase selection based on compound stability.
The Fix: Switch to Neutral Alumina or Amine-Silica [1]
Protocol A: Neutral Alumina (Manual Columns)
-
Material: Aluminum Oxide (Neutral), Brockmann Grade III.
-
Why: Alumina is less acidic than silica, preserving the pyrrole ring.
-
Hydration: Grade III is prepared by adding 6% water (w/w) to Grade I alumina. This lowers activity and prevents irreversible adsorption.
-
Eluent: Use Hexane/EtOAc.[1][5][6] Note: Alumina has lower capacity than silica; load max 1-2% sample by weight.
Protocol B: Amine-Functionalized Silica (Flash Systems)
-
Material: Pre-packed amine-bonded silica cartridges (e.g., RediSep® Amine or similar).
-
Why: The surface is already basic. Do NOT add TEA to the mobile phase (it is redundant).
-
Bonus: These columns can be reused if washed with MeOH/DCM.
Module 3: Solubility & Sample Loading
Q: My compound is an oil that is insoluble in Hexane. How do I load it without ruining the band?
A: Liquid loading with a strong solvent (like DCM) often causes "band broadening" because the sample travels faster than the eluent initially.
The Fix: Dry Loading For amino-pyrrole esters, dry loading is superior because it prevents the "solvent effect" and allows the TEA-buffered mobile phase to dictate migration immediately.
Protocol: Buffered Dry Load
-
Dissolve crude amino-pyrrole in a minimum amount of DCM or MeOH.
-
Add Celite 545 or Silica Gel (ratio 1:2 sample to solid).
-
Critical: If using Silica for the dry load, pre-slurry the silica in 1% TEA/EtOAc and dry it first to neutralize it.
-
-
Evaporate solvent on a rotovap until a free-flowing powder remains.[7]
-
Pour powder onto the top of the pre-equilibrated column.
Summary of Quantitative Parameters
| Parameter | Standard Silica | "Buffered" Silica | Neutral Alumina |
| Mobile Phase Modifier | None | 1% Triethylamine (TEA) | None (usually) |
| Surface pH | ~4.0 - 5.0 (Acidic) | ~7.0 - 8.0 (Neutral/Basic) | ~7.0 - 7.5 (Neutral) |
| Sample Loading Capacity | High (10%) | Moderate (5-8%) | Low (1-3%) |
| Primary Risk | Polymerization/Streaking | None (if optimized) | Irreversible Binding |
| Best For | Stable Esters | Amino-Pyrrole Esters | Highly Acid-Sensitive Pyrroles |
References
-
Teledyne ISCO. (2012).[5] RediSep Amine Functionalized Column: Application Note AN65. (Demonstrates purification of basic heterocycles without mobile phase modifiers).
-
Biotage. (2023).[1] How do I purify ionizable organic amine compounds using flash column chromatography? (Explains the "2 pH rule" and TEA usage).
-
University of Rochester. Tips for Flash Column Chromatography. (Protocols for deactivating silica with triethylamine).
-
Misiek, M., et al. (2002). An Effective New Synthesis of 4-Aminopyrrole-2-carboxylates. Organic Letters. (Details specific isolation of 4-aminopyrrole esters using chromatography).
Sources
Technical Support Center: Troubleshooting Pyrrole Amine Acylation
Topic: Troubleshooting Low Yields in Pyrrole Amine Acylation Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Guide v.4.2
Introduction: The "Pyrrole Paradox"
Pyrrole is a deceptive scaffold in drug development. It is electron-rich (
This guide addresses the three primary failure modes in pyrrole acylation: Polymerization (Tars) , Regioselectivity Errors (N- vs. C-acylation) , and Kinetic Stagnation .
Part 1: The "Red Tar" Scenario (Polymerization)
Symptom: The reaction mixture turns dark red or black within minutes of adding the acid chloride or anhydride. TLC shows a streak at the baseline; no distinct product spot is visible.
Root Cause Analysis
Pyrroles are acid-sensitive.[1] Standard acylation byproducts (HCl or carboxylic acids) catalyze the protonation of the pyrrole ring (usually at C3). This electrophilic cation attacks a neutral pyrrole molecule, initiating a rapid cationic polymerization chain reaction.
Troubleshooting Protocol
Q: How do I stop the reaction from turning into tar? A: You must neutralize the acidic byproduct faster than it can protonate the ring.
-
Switch Bases: If you are using Pyridine, it may be too weak (
) to buffer the local acid concentration effectively during rapid addition. Switch to 2,6-Lutidine or DIPEA (Hünig's base). -
The "Inverse Addition" Technique: Never add the base to the reaction.
-
Correct Protocol: Dissolve the pyrrole and the excess base (1.5–2.0 equiv) in the solvent. Cool to 0°C. Add the acylating agent dropwise very slowly. This ensures the acid is quenched immediately upon generation.
-
-
Use the Schotten-Baumann Biphasic System:
-
For robust substrates, perform the reaction in a biphasic mixture of DCM and saturated aqueous
or (1M). The acid byproduct is instantly sequestered into the aqueous phase.
-
Q: My pyrrole has an exocyclic amine (e.g., 3-aminopyrrole). It decomposes even before acylation. A: Free aminopyrroles are intrinsically unstable.
-
Solution: Do not isolate the free amine. Generate it in situ from the nitro-pyrrole precursor via hydrogenation (Pd/C,
) in the presence of the acylating agent (e.g., acetic anhydride). The amine is acylated as soon as it forms, stabilizing the molecule.
Part 2: Regioselectivity (N-Acylation vs. C-Acylation)
Symptom: You targeted the exocyclic amine or the ring nitrogen (
Mechanistic Insight
-
N1 (Ring Nitrogen): Not nucleophilic. Requires deprotonation to become the "hard" pyrrolide anion.[2]
-
C2/C5 Positions: Highly nucleophilic "soft" centers.
-
Exocyclic Amine: Nucleophilic, but competes with C2.
Decision Matrix: Controlling the Site of Attack
| Target Site | Reagents Required | Mechanism | Key Condition |
| Ring Nitrogen ( | NaH or KOtBu + Acid Chloride | Ionic ( | Solvent: Polar Aprotic (DMF/THF). Requires "Hard" anion.[2] |
| Ring Carbon ( | Lewis Acid ( | Friedel-Crafts | Solvent: DCM/DCE. No strong base. |
| Ring Carbon ( | Bulky N-Protecting Group (TIPS) | Steric control | Block C2 to force C3 substitution. |
| Exocyclic Amine | Mild Base (TEA) + Anhydride | Nucleophilic Attack | Avoid Lewis Acids. Keep Temp < 0°C. |
Visualizing the Selectivity Pathway
Figure 1: Mechanistic divergence between N-acylation (Hard-Hard interaction) and C-acylation (Soft-Soft interaction).
Part 3: Low Reactivity & Catalyst Optimization
Symptom: Starting material remains unconsumed despite refluxing.
Q: I am using DMAP, but the reaction is sluggish. Why? A: DMAP is excellent for alcohols but often mediocre for C-acylation of pyrroles. For N-acylation of the ring, DMAP is often insufficient to overcome the lack of nucleophilicity without prior deprotonation.
Advanced Protocol: The DBN Catalyst Switch
Recent literature suggests that DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) is superior to DMAP for pyrrole acylation. DBN acts as a nucleophilic organocatalyst, forming a highly reactive
Q: How do I perform a Vilsmeier-Haack Formylation (C-Acylation) if yields are low? A: Low yields in Vilsmeier-Haack are often due to moisture or improper temperature control during the complex formation.
Optimized Vilsmeier Protocol:
-
Complex Formation: Cool dry DMF (3.0 equiv) to 0°C . Add
(1.1 equiv) dropwise. Stir for 30 mins. Do not let this exotherm run away. -
Addition: Dissolve pyrrole in DCE (Dichloroethane) and add to the complex at 0°C.
-
Heating: Warm to reflux only after addition is complete.
-
Hydrolysis (Critical Step): The intermediate iminium salt is stable. You must quench with aqueous Sodium Acetate (2M) and heat to 60°C for 30 mins to hydrolyze it to the aldehyde/ketone. Simple water quenching is often insufficient to break the complex [2].
Part 4: Workup & Isolation (The "Hidden" Loss)
Symptom: The reaction looked good on TLC, but the product vanished during column chromatography.
Q: Where did my product go? A: Acyl pyrroles, especially electron-rich ones, can degrade on acidic silica gel.
Corrective Actions:
-
Pre-treat Silica: Slurry your silica gel with 1% Triethylamine (TEA) in Hexanes before packing the column. This neutralizes the acidic sites on the silica.
-
Use Alumina: Switch to Neutral Alumina (Brockmann Grade III) for purification if the compound is highly acid-sensitive.
-
Azeotropic Drying: Never leave acyl pyrroles in acidic solutions (e.g., after an HCl wash). Dry organic layers immediately over
and remove solvent.[3]
Summary of Quantitative Optimization
| Variable | Standard Condition (Avoid) | Optimized Condition (Use) | Reason |
| Base | Pyridine | NaH (for N-acyl) or 2,6-Lutidine (for C-acyl) | Pyridine is too weak to prevent polymerization; NaH ensures N-selectivity. |
| Catalyst | DMAP | DBN (15 mol%) | DBN forms a more reactive intermediate for C-acylation [1]. |
| Solvent | Ether/Benzene | DCM (C-acyl) or DMF (N-acyl) | Solubility and ion-pairing effects control regioselectivity. |
| Quench | Water | Sat. | Controlled pH prevents acid-catalyzed hydrolysis of the product. |
References
-
Benzoyl Chloride/DBN Protocol: Taylor, J. E., Jones, M. D., Williams, J. M. J., & Bull, S. D. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5740–5743.
-
Vilsmeier-Haack Optimization: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.
-
N- vs C-Selectivity: Handy, E. S., & Sabatini, D. A. (2003). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. Journal of Organic Chemistry, 68(21), 8240-8243.
-
General Pyrrole Reactivity: Gribble, G. W. (2002). Lithiation and substitution of the pyrrole ring. In Heterocyclic Scaffolds II (pp. 1-25). Springer.
Sources
Storage conditions for light-sensitive pyrrole carboxylates
Topic: Storage and Handling of Light-Sensitive Pyrrole Carboxylates Ticket Type: Technical Guide & Troubleshooting Status: Active
Executive Summary: The Instability Mechanism
Why is my white solid turning brown? Pyrrole-2-carboxylates and their derivatives are electron-rich heteroaromatics. While the carboxylate group provides some electron-withdrawing stabilization compared to bare pyrrole, the ring remains highly susceptible to photo-oxidative degradation .
The primary culprit is Singlet Oxygen (
Visualizing the Failure Mode
The following diagram illustrates the degradation pathway you are likely witnessing.
Figure 1: The Photo-Oxidative Cascade. Light activates oxygen, which attacks the pyrrole ring, leading to irreversible impurities.
Standard Operating Procedures (SOP)
To maintain purity (>98%), you must eliminate the two reactants shown above: Photons and Oxygen .
The "Zero-Photon" Storage Protocol
Do not rely on standard clear glass vials. Follow this tiered storage matrix based on your experimental timeline.
| Storage Duration | Vessel Type | Atmosphere | Temperature | Expected Stability |
| Working Bench (<4 hrs) | Amber Vial | Air (Cap closed) | Ambient (20-25°C) | High |
| Short Term (1-4 weeks) | Amber Vial + Parafilm | Nitrogen Flush | Fridge (4°C) | High |
| Long Term (>1 month) | Amber Vial + Foil Wrap | Argon/Nitrogen | Freezer (-20°C) | High |
| Archival (>6 months) | Sealed Ampoule | Argon | Deep Freeze (-80°C) | Max |
Critical Workflow: The Inert Weighing Technique
Use this protocol if your compound has already shown sensitivity (e.g., pink discoloration).
-
Equilibrate: Remove the vial from the freezer and let it warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture, which accelerates degradation.
-
Blanket: Place the receiving flask under a gentle stream of Nitrogen or Argon.
-
Transfer: Weigh the solid quickly. If the solid is sticky or gummy, do not scrape vigorously, as static charge can attract more oxygen/moisture.
-
Reseal: Immediately flush the source vial with inert gas, cap tightly, and wrap with aluminum foil before returning to cold storage.
Troubleshooting & FAQs
Ticket #001: "My white solid has turned pink/red. Is it ruined?"
Diagnosis: Early-stage auto-oxidation. Technical Insight: The pink color often comes from trace formation of dipyrromethene-like conjugated species or radical cations. Action:
-
If <5% discoloration: The bulk material is likely still usable. Perform a filtration through a short plug of silica gel or neutral alumina using a non-polar solvent (e.g., Hexanes/EtOAc) to remove the colored polar impurities.
-
If dark red/brown: Significant degradation has occurred. Recrystallization is required.
Ticket #002: "I see a new peak in the NMR near 6.0-6.5 ppm, and my yield is low."
Diagnosis: Formation of 5-hydroxy-pyrrolin-2-ones (maleimide derivatives).
Technical Insight: The double bond in the pyrrole ring has been oxidized.[1][2] This is irreversible.
Action: Check your solvent. Chloroform (
Ticket #003: "Can I store pyrrole carboxylates in solution?"
Diagnosis: Solvent-mediated degradation. Action: Avoid. Storing pyrroles in solution (especially chlorinated solvents or alcohols) dramatically increases the collision rate with dissolved oxygen.
-
Exception: If you must store a stock solution, use degassed DMSO stored at -20°C or lower. DMSO freezes at 19°C, effectively trapping the compound in a solid matrix, reducing diffusion of oxygen.
Ticket #004: "How do I repurpose degraded 'gummy' material?"
Diagnosis: Polymerization. Action: Follow the Purification Decision Tree below.
Figure 2: Purification Decision Tree. Choose the least invasive method first to maximize yield.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[3][4][5] (Standard protocols for purification of pyrrole derivatives via distillation and crystallization).
-
Paine, J. B., & Dolphin, D. (1985). The Oxidation of Pyrroles. Journal of Organic Chemistry. (Mechanistic detailing of pyrrole auto-oxidation and "pyrrole black" formation).
-
De Rosa, M., et al. (2015). The Oxidation of Pyrrole: A Mechanistic Insight. Heterocycles. (Discussion on singlet oxygen pathways and endoperoxide intermediates).
-
Sigma-Aldrich (Merck). (n.d.). Technical Bulletin: Handling Air-Sensitive Reagents. (General guidelines for inert atmosphere handling).
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Purification of Laboratory Chemicals - 9th Edition | Elsevier Shop [shop.elsevier.com]
- 4. Armarego, W.L.F. and Chai, C.L.L. (2012) Purification of Laboratory Chemicals. 7th Edition, Butterworth-Heinemann, Oxford; Waltham, MA. - References - Scientific Research Publishing [scirp.org]
- 5. researchgate.net [researchgate.net]
Overcoming decarboxylation issues in pyrrole-2-carboxylic acids
Welcome to the technical support center for handling pyrrole-2-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the inherent instability of these valuable synthetic building blocks. Here, we will delve into the root causes of decarboxylation and provide practical, field-tested solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrrole-2-carboxylic acid appears to be degrading upon storage. What are the optimal storage conditions?
A1: Pyrrole-2-carboxylic acids are susceptible to degradation, primarily through decarboxylation, which can be accelerated by acidic conditions and elevated temperatures. For optimal stability, store your pyrrole-2-carboxylic acid as a dry solid in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and at a low temperature (-20°C is recommended for long-term storage). Avoid storing it in protic or acidic solvents for extended periods.
Q2: I'm observing significant byproduct formation, likely from decarboxylation, during my amide coupling reaction. What is the primary cause?
A2: The most common cause of decarboxylation during amide coupling is the presence of acidic conditions, often exacerbated by elevated reaction temperatures. Many standard coupling protocols can generate acidic byproducts or require acidic additives, which can readily promote the loss of CO2 from the pyrrole ring. The mechanism of acid-catalyzed decarboxylation involves protonation of the pyrrole ring, which facilitates the cleavage of the C-C bond to the carboxyl group.[1][2]
Q3: Are there any general precautions I should take when working with pyrrole-2-carboxylic acids?
A3: Yes, several precautions can minimize the risk of decarboxylation:
-
Temperature Control: Maintain low temperatures throughout your reaction setup and workup procedures whenever possible.
-
pH Management: Avoid strongly acidic conditions. If an acid scavenger is needed, use a non-nucleophilic base.
-
Inert Atmosphere: Work under an inert atmosphere (nitrogen or argon) to prevent potential side reactions with atmospheric moisture and carbon dioxide.
-
Prompt Use: Use the pyrrole-2-carboxylic acid as soon as possible after it is generated or purified.
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental challenges involving pyrrole-2-carboxylic acids.
Guide 1: Overcoming Decarboxylation During Amide Coupling Reactions
Amide bond formation is a critical transformation where decarboxylation of pyrrole-2-carboxylic acids is frequently encountered. The key to success lies in the careful selection of coupling reagents and reaction conditions.
This observation strongly suggests that decarboxylation is outcompeting the desired amide bond formation.
The acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid is a well-documented phenomenon.[1][2][3] The reaction is initiated by protonation of the pyrrole ring, which increases the lability of the carboxyl group. This protonated intermediate can then readily lose carbon dioxide.
Caption: Acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid.
The primary strategy is to employ mild coupling conditions that avoid the generation of strong acids and can be performed at low temperatures.
1. Choice of Coupling Reagent:
Standard coupling reagents can vary in their propensity to cause decarboxylation. It is crucial to select a reagent known for its mild activation and high efficiency at lower temperatures.
| Coupling Reagent Class | Recommended Reagents | Key Advantages for Sensitive Substrates |
| Carbodiimides | EDC, DIC | Readily available and effective at low temperatures.[4][5] |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, allowing for lower reaction temperatures and shorter reaction times.[6] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Excellent for challenging couplings with minimal side reactions.[6][7] |
2. Use of Additives:
When using carbodiimides, the addition of nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended. These additives form an active ester intermediate that is more stable and less prone to side reactions than the O-acylisourea intermediate formed with the carbodiimide alone.
3. Optimized Low-Temperature Protocol for Amide Coupling:
This protocol is designed to minimize decarboxylation by maintaining a low temperature and using a reliable coupling cocktail.
Materials:
-
Pyrrole-2-carboxylic acid
-
Amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole) or Oxyma
-
DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve the pyrrole-2-carboxylic acid (1.0 eq) and HOBt (or Oxyma) (1.2 eq) in anhydrous DMF or DCM under an inert atmosphere (N2 or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0°C to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine (1.1 eq) and DIPEA (1.5 eq) in the same anhydrous solvent.
-
Slowly add the amine solution to the pre-activated carboxylic acid mixture at 0°C.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be allowed to slowly warm to room temperature overnight.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for low-temperature amide coupling.
Guide 2: Preventing Decarboxylation During Esterification
Esterification of pyrrole-2-carboxylic acids can also be problematic, especially under acidic conditions (e.g., Fischer esterification).
This indicates that the esterification conditions are too harsh and are promoting decarboxylation.
1. Mild Esterification Methods:
Avoid strongly acidic catalysts and high temperatures. Instead, opt for methods that proceed under neutral or mildly basic conditions.
-
Alkylation of the Carboxylate Salt: This is a reliable method that avoids acidic conditions.
Procedure:
-
Suspend the pyrrole-2-carboxylic acid (1.0 eq) in a suitable solvent like DMF or acetone.
-
Add a mild base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (1.5 eq) and stir for 30 minutes at room temperature.
-
Add the alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). Gentle heating (e.g., 40-50°C) may be required for less reactive alkyl halides.
-
Perform a standard aqueous workup and purify the product.
-
-
Carbodiimide-Mediated Esterification: Similar to amide coupling, carbodiimides can be used to form esters in the presence of an alcohol and a catalyst like DMAP (4-dimethylaminopyridine).
Procedure:
-
Dissolve the pyrrole-2-carboxylic acid (1.0 eq), the alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add EDC or DIC (1.2 eq) and stir the reaction at 0°C, allowing it to slowly warm to room temperature.
-
Monitor the reaction and perform a standard workup upon completion.
-
Advanced Strategies
For particularly stubborn cases, the following advanced strategies can be employed.
Modulating Electronic Properties
The stability of the pyrrole ring towards decarboxylation is influenced by the electronic nature of its substituents. Electron-withdrawing groups on the pyrrole ring can stabilize the carboxylate anion and may reduce the propensity for decarboxylation.[8] Conversely, electron-donating groups can increase the electron density of the ring, making it more susceptible to protonation and subsequent decarboxylation.
Use of Protecting Groups
In some instances, protecting the pyrrole nitrogen can be an effective strategy to modulate the reactivity of the ring and prevent side reactions. A common protecting group is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can be introduced prior to the coupling reaction and subsequently removed under specific conditions.[9] However, the addition and removal of protecting groups add steps to the synthetic sequence and should be considered based on the overall synthetic strategy.[10][11]
References
-
Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Science Publishing. [Link]
-
Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate. [Link]
-
Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Semantic Scholar. [Link]
-
Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Catalysis. [Link]
-
Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. [Link]
-
A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. [Link]
-
Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications (RSC Publishing). [Link]
-
Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Science Publishing. [Link]
-
Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. [Link]
-
Pyrrole Protection. ResearchGate. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Pyrrole Amides and Their Use as Building Blocks for the Preparation of Anion Receptors. University of Nevada, Reno ScholarWorks. [Link]
-
A green chemistry perspective on catalytic amide bond formation Abstract. UCL Discovery. [Link]
-
Which reagent high yield direct amide formation between Carboxylic acids and amines? ResearchGate. [Link]
-
New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. ResearchGate. [Link]
-
11.3 Protecting groups. Fiveable. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. [Link]
-
A Sustainable Green Enzymatic Method for Amide Bond Formation. PMC. [Link]
-
Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. NIH. [Link]
-
Pyrrole-2-Carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides. PMC. [Link]
-
Decarboxylation in Natural Products Biosynthesis. JACS Au. [Link]
-
Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. ResearchGate. [Link]
-
Decarboxylase inhibitors. Parkinson's Community. [Link]
-
Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PMC. [Link]
-
Why do electron withdrawing groups increase the acidity of carboxylic acids? Quora. [Link]
-
The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts. [Link]
-
Pyrrole. Wikipedia. [Link]
-
ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. ResearchGate. [Link]
-
Scheme 1 Carbodiimide-mediated activation of carboxylic acids. ResearchGate. [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Protecting Groups for Carboxylic acid. YouTube. [Link]
-
Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Royal Society of Chemistry. [Link]
-
Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. ScienceDirect. [Link]
-
Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fixation. MDPI. [Link]
-
Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. ResearchGate. [Link]
-
SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Amide Synthesis [fishersci.dk]
- 6. peptide.com [peptide.com]
- 7. hepatochem.com [hepatochem.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. fiveable.me [fiveable.me]
Technical Support Center: Recrystallization of Methyl Pyrrole Esters
[1]
Introduction: The Purity Paradox
Methyl pyrrole esters (specifically methyl pyrrole-2-carboxylate and its derivatives) are critical intermediates in the synthesis of porphyrins, alkaloids (e.g., Atorvastatin precursors), and agrochemicals. While commercially available, they are frequently synthesized in-house to reduce costs.[1]
The Problem: These compounds occupy a frustrating "middle ground" of polarity.[1] They are often too polar for pure non-polar solvents (like hexane) to dissolve effectively when cold, yet too lipophilic to crystallize well from pure alcohols. Furthermore, the electron-rich pyrrole ring makes them susceptible to oxidative degradation (darkening) and "oiling out"—a phenomenon where the product separates as a liquid rather than a crystal, trapping impurities.
This guide provides a self-validating workflow to solve these specific isolation challenges.
Module 1: Solvent Selection Logic
Do not guess. Use the "Like Dissolves Like" principle refined by Hansen Solubility Parameters (HSP) .
The Chemistry of Solubility
-
The Solute: Methyl pyrrole-2-carboxylate (
).[1][2][3] -
The Strategy: You need a solvent system that disrupts the crystal lattice at high temperatures (breaking H-bonds) but forces the lattice to reform (excluding impurities) upon cooling.
Recommended Solvent Systems
| Solvent System | Type | Ratio (v/v) | Best For... | Risk Factor |
| MeOH / Water | Mixed | 90:10 to 70:30 | High-polarity impurities; removing inorganic salts.[1] | Hydrolysis: Prolonged heating can hydrolyze the ester to the acid.[1] |
| EtOAc / Hexane | Mixed | 1:3 to 1:5 | General purification; removing non-polar tars.[1] | Oiling Out: If the ratio changes due to evaporation, oiling is likely.[4] |
| Toluene | Single | N/A | Large-scale batches (high boiling point allows better solubility).[1] | Thermal Decomposition: Requires higher heat; risk of darkening.[1] |
| Ethanol (95%) | Single | N/A | "First pass" purification of crude solids.[1] | Moderate yield loss (solubility is often too high even when cold).[1] |
Module 2: The "Test Tube Pilot" (Mandatory Step)
WARNING: Never commit your entire batch to a solvent system without a pilot test.[1]
Protocol:
-
Place 50 mg of crude ester in a small test tube.
-
Add the chosen solvent dropwise while heating in a water bath until dissolved.[1]
-
Allow to cool to room temperature (RT), then to 0°C.
-
Observation:
Module 3: Troubleshooting "Oiling Out"
"Oiling out" occurs when the liquid-liquid phase separation boundary (binodal) is crossed before the crystallization boundary (spinodal). This is common with low-melting solids like methyl pyrrole esters (MP ~74-78°C).[1]
Visualizing the Solution
Figure 1: Decision matrix for resolving oiling-out phenomena during ester purification.
Module 4: Standard Operating Procedure (SOP)
Objective: Purification of 10g Crude Methyl Pyrrole-2-Carboxylate. Target Purity: >98% (HPLC/NMR).
Materials
-
Crude Methyl Pyrrole-2-Carboxylate (dark solid/oil).[1]
-
Solvents: Ethyl Acetate (EtOAc), Hexanes (or Heptane).[1]
-
Activated Charcoal (Norit).[1]
-
Celite (filter aid).[1]
Step-by-Step Protocol
-
Dissolution & Decolorization:
-
Place 10g crude material in a 250mL Erlenmeyer flask.
-
Add minimum hot EtOAc (~20-30 mL) to dissolve.[1] Note: If material is black, oxidation has occurred.
-
Add 0.5g Activated Charcoal.[1] Swirl for 5 mins at gentle reflux.
-
Hot Filtration: Filter through a Celite pad (pre-wetted with hot EtOAc) into a clean, pre-warmed flask.[1] This removes the charcoal and trapped tars.[1]
-
-
The "Cloud Point" Addition:
-
Crystallization:
-
Harvest:
Module 5: Frequently Asked Questions (FAQs)
Q1: My product turned pink/brown during drying. What happened? A: Pyrroles are electron-rich and prone to auto-oxidation, especially in the presence of acid traces or light.
-
Fix: Ensure your solvents are acid-free.[1] Store the final product under Nitrogen/Argon in amber vials.
Q2: I used Methanol/Water, and my yield is terrible (20%). A: You likely used too much Methanol. Methyl pyrrole esters are surprisingly soluble in alcohols.[1]
-
Fix: Collect the mother liquor (filtrate), evaporate it to half volume, and repeat the cooling process to harvest a "second crop." Caution: The second crop is usually less pure.[1]
Q3: Can I use Acetone instead of Ethyl Acetate? A: Yes, Acetone/Hexane is a valid system.[1] However, Acetone is highly volatile.[1] As it evaporates, the solvent ratio shifts rapidly toward Hexane, which might cause sudden precipitation (trapping impurities) rather than slow crystallization.
Q4: The smell is unbearable. Is this normal? A: Yes. Pyrroles have a characteristic nutty/earthy odor that can be potent.[1] Always work in a fume hood.[1] If the smell is "acrid" or "vinegar-like," your ester may have hydrolyzed to the carboxylic acid. Check NMR for a shift in the -OCH3 peak (~3.8 ppm).[1]
References
-
Organic Syntheses , Coll.[1][5][6] Vol. 2, p. 68 (1943); Vol. 13, p. 47 (1933). Pyrrole.[1][2][3][5][7]
-
Organic Syntheses , Coll. Vol. 6, p. 522 (1988); Vol. 51, p. 100 (1971). Ethyl Pyrrole-2-carboxylate.[1][6]
-
Thermo Scientific Chemicals . Methyl pyrrole-2-carboxylate Safety Data Sheet.
-
BenchChem Technical Support . Troubleshooting common issues in the purification of tetrasubstituted pyrroles.
-
Sigma-Aldrich .[1] Product Specification: Methyl 2-pyrrolecarboxylate.
Sources
- 1. 甲基吡咯-2-羧酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Methyl pyrrole-2-carboxylate, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. Methyl Pyrrole-2-Carboxylate Manufacturer & Supplier China | High Purity | Specifications, Uses, Safety Data [chemheterocycles.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Handling Hygroscopic Aminopyrrole Intermediates
Status: Operational Ticket Focus: Stabilization, Isolation, and Storage of Electron-Rich Nitrogen Heterocycles Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Core Directive & Scientific Rationale
The Challenge:
Aminopyrroles represent a "perfect storm" of chemical instability. The pyrrole ring is exceptionally electron-rich (
The Strategy: You cannot "force" these intermediates. You must outmaneuver them. The protocols below prioritize kinetic control (working fast) and thermodynamic stabilization (salt formation) to arrest the decomposition pathways described in Figure 1 .
Visualization: The Decomposition Cycle
The following diagram illustrates the competing pathways between successful isolation and sample destruction.
Figure 1: Critical Control Points. Red paths indicate failure modes (oxidation/hydrolysis); the green path represents the stabilization strategy via salt formation.
Troubleshooting Guides
Module A: The "Black Tar" Phenomenon (Oxidation)
Symptom: The reaction mixture was a pale yellow/orange, but turned black/brown upon concentration or filtration. Diagnosis: Rapid oxidative polymerization triggered by exposure to atmospheric oxygen and light.
Protocol: The "Schlenk-to-Salt" Workflow Do not attempt to isolate the free base if the intermediate is known to be unstable.
-
Quench Under Argon: Perform all quench steps under a positive pressure of inert gas.
-
Degas Solvents: Use only solvents sparged with Argon/Nitrogen for 15 minutes.
-
The Antioxidant Buffer: If an aqueous workup is unavoidable, add 0.1% w/v Sodium Ascorbate or BHT (Butylated hydroxytoluene) to the organic extraction solvent to act as a radical scavenger [1].
-
Telescoping (Recommended): Do not isolate. Carry the solution directly into the next step. If quantification is needed, use Quantitative NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) in a degassed deuterated solvent (
or ).
Module B: The "Wet Goo" Issue (Hygroscopicity & Oiling Out)
Symptom: The product refuses to crystallize, forming a sticky gum that absorbs water from the air within seconds. Diagnosis: The amine is hygroscopic.[1][2] Absorbed water acts as a plasticizer, preventing crystal lattice formation.
Protocol: Anhydrous Salt Formation Converting the amine to a salt (HCl or Tosylate) is the most reliable method to induce crystallization.
| Salt Type | Stability | Hygroscopicity | Crystallinity | Notes |
| Hydrochloride (HCl) | High | Moderate | High | Standard choice. Can be hygroscopic if excess HCl is trapped. |
| Tosylate (TsOH) | Very High | Low | High | Excellent for lipophilic amines. Adds MW, reducing yield density. |
| Trifluoroacetate (TFA) | Moderate | High | Low | Often oils out; hygroscopic. Avoid for storage. |
| Oxalate | High | Low | Moderate | Good for crystallizing, but toxic and harder to remove. |
Step-by-Step Crystallization of HCl Salt:
-
Dissolution: Dissolve the crude amine in a minimum amount of anhydrous Diethyl Ether (
) or Dichloromethane (DCM) . -
Acidification: Cool to 0°C. Add 2.0 M HCl in Diethyl Ether dropwise under Argon.
-
Critical: Do NOT use aqueous HCl. The water will cause the salt to oil out immediately [2].
-
-
Precipitation: The salt should precipitate as a white/off-white solid.
-
Trituration: If it oils out, decant the supernatant, add fresh anhydrous
, and scratch the flask wall with a glass rod (nucleation) while sonicating. -
Filtration: Filter under a blanket of Nitrogen (using a Schlenk frit or rapid filtration).
-
Drying: Dry in a vacuum desiccator over
(Phosphorus Pentoxide) to remove trace water.
Decision Logic: Purification Strategy
Use the following logic gate to determine the appropriate purification method. Avoiding silica gel chromatography is often crucial, as the acidic silanol groups can catalyze the decomposition of electron-rich pyrroles [3].
Figure 2: Purification Decision Tree. Note the emphasis on neutralizing silica if chromatography is absolutely necessary.
Frequently Asked Questions (FAQs)
Q1: My aminopyrrole HCl salt is turning pink/purple in the desiccator. Is it ruined? A: Not necessarily. Pyrroles are highly chromogenic; even trace oxidation (<0.1%) can cause intense coloration ("pyrrole red"). Check purity via NMR. If the spectrum is clean, the bulk material is likely fine. To prevent this, store in amber vials wrapped in Parafilm under Argon at -20°C.
Q2: I cannot remove the water from my product even after 24h on high vacuum. A: You may have formed a stable hydrate.
-
Fix: Dissolve the material in anhydrous methanol and co-evaporate with anhydrous toluene or benzene (azeotropic drying). Repeat 3x.
-
Alternative: Lyophilization (freeze-drying) from a dioxane/water mixture is often gentler and more effective than heat/vacuum for heat-sensitive hydrates [4].
Q3: Can I use silica gel if I really need to separate isomers? A: Only if you modify the stationary phase. Standard silica is acidic (pH ~4-5).
-
Protocol: Slurry the silica in the eluent containing 1-2% Triethylamine (Et3N) or 1% Ammonium Hydroxide . Run the column with this additive. This neutralizes the acidic sites that catalyze pyrrole polymerization. Alternatively, use Basic Alumina (Activity Grade III or IV).
Q4: How do I handle the intermediate for NMR analysis without it decomposing in the tube?
A:
-
Fix: Filter the
through a small plug of basic alumina before use, or use (Benzene-d6) or . These solvents are non-acidic and stabilize the dipole of the amine.
References
-
BenchChem Technical Support. (2025).[1][3] Enhancing the Stability of Functionalized Pyrrole Derivatives. Retrieved from BenchChem.com.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Sigma-Aldrich. (2025). Preservation of Moisture-Sensitive Chemical Reagents.
-
National Institutes of Health (NIH). (2016). Production of unstable proteins through the formation of stable core complexes.[4] (Analogous techniques for stabilizing unstable amine-containing macromolecules). Nature Communications.[4] [Link]4]
Sources
Minimizing polymerization side reactions of aminopyrroles
Technical Support & Troubleshooting Guide
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Minimizing Polymerization Side Reactions in Aminopyrrole Synthesis
Executive Summary: The "Electron-Rich" Trap
Aminopyrroles are among the most electron-rich heterocycles in organic chemistry. The presence of the amino group (
The Consequence: These molecules are not just nucleophiles; they are "hyper-nucleophiles." They react instantaneously with:
-
Oxygen: Forming radical cations that dimerize (oxidative polymerization).[1]
-
Protons (Acid): Initiating electrophilic aromatic substitution at the
-position (acid-catalyzed oligomerization). -
Electrophiles: Reacting indiscriminately, leading to "black tar" rather than clean product.
This guide provides the protocols required to handle these "ticking time bombs" of the heterocyclic world.
Diagnostics: Troubleshooting Common Failures
Q1: My reaction mixture turned from pale yellow to black tar within minutes of workup. What happened?
Diagnosis: Oxidative Polymerization (The "Polypyrrole Cascade"). Cause: Exposure to atmospheric oxygen while the compound was in a free-base state. The Fix:
-
Immediate: Do not attempt to filter the tar. It is likely insoluble.
-
Protocol Adjustment: You must maintain an inert atmosphere (Argon/Nitrogen) throughout the workup. Sparge all solvents (including extraction solvents) with argon for 15 minutes before use.
-
See Section 3: The "Inert-Quench" Protocol.
Q2: I purified the compound on a silica column, but the fractions came out as a solid purple/brown streak.
Diagnosis: Acid-Catalyzed Oligomerization.[2] Cause: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to protonate the highly basic aminopyrrole, initiating a chain reaction where one protonated molecule is attacked by a neutral one. The Fix:
-
Never use untreated silica.
-
Switch to Basic Alumina (Activity Grade III or IV).
-
Alternative: If you must use silica, pre-treat the column with 2-5% Triethylamine (TEA) in hexanes to neutralize acidic sites.
Q3: My NMR shows the product, but it decomposes in CDCl3 overnight.
Diagnosis: Solvent-Induced Degradation.
Cause: Chloroform (
-
Filter
through basic alumina before use. -
Switch to
or (Benzene-d6) for greater stability.
Core Protocols: Self-Validating Workflows
Protocol A: The "Inert-Quench" Workup
Use this for isolating free-base aminopyrroles.
-
Preparation: Pre-cool all extraction solvents (EtOAc or DCM) to 0°C and sparge with Argon.
-
Quench: Pour the reaction mixture into a vigorously stirred, ice-cold solution of 0.1 M NaOH (or saturated
). Never quench with acid. -
Extraction: Perform rapid extraction (< 5 mins). Keep the separating funnel under a blanket of Argon if possible.
-
Drying: Use
(Potassium Carbonate) instead of . is slightly Lewis acidic and can trigger polymerization. -
Concentration: Rotovap at low temperature (< 30°C). Do not evaporate to dryness. Leave a small amount of solvent to prevent intermolecular aggregation in the solid state.
Protocol B: The "Salt Fortress" Storage Strategy
Free aminopyrroles have a half-life of hours at room temperature. Salts are stable for months.
-
Dissolution: Dissolve the crude free base in dry Diethyl Ether (
). -
Precipitation: Dropwise add 1.0 equivalent of HCl in Dioxane (4M) or HBr in Acetic Acid at 0°C.
-
Filtration: The aminopyrrole salt will precipitate immediately as a stable solid.
-
Validation: Take an NMR of the salt in
. You should see sharp peaks, indicating the protonated amine/pyrrole system is locked against oxidation.
Mechanistic Visualization
Pathway 1: The Acid-Catalyzed Death Spiral
This diagram illustrates why even weak acids (like silica gel) destroy your product.
Figure 1: Acid-catalyzed oligomerization mechanism. Protonation creates an electrophile that is immediately attacked by the remaining neutral monomer.
Pathway 2: Oxidative Polymerization (The "Air" Effect)
Figure 2: Oxidative pathway. Electron-rich aminopyrroles easily lose an electron to O2, initiating radical polymerization.
Technical Data & Compatibility Matrix
Solvent & Reagent Compatibility Table
| Reagent/Condition | Compatibility | Notes |
| Silica Gel | 🔴 Incompatible | Causes rapid acid-catalyzed decomposition. |
| Basic Alumina | 🟢 Recommended | Use Activity Grade III or IV. |
| Chloroform ( | 🟡 Caution | Must be neutralized with basic alumina or TEA. |
| DMSO / DMF | 🟢 Good | Excellent for storage; high solubility. |
| MgSO4 (Drying) | 🟡 Caution | Slightly acidic. Use |
| Argon Atmosphere | 🟢 Mandatory | Essential for all steps involving the free base. |
Stability Half-Life Estimates (at 25°C)
| Derivative Type | Condition | Approx. Half-Life |
| Free 3-Aminopyrrole | Air / Light | < 15 Minutes |
| Free 3-Aminopyrrole | Argon / Dark | 2 - 4 Hours |
| N-Boc-3-Aminopyrrole | Air / Light | Days to Weeks |
| Aminopyrrole HCl Salt | Solid / Desiccator | > 6 Months |
References
-
Sadki, S., Schottland, P., Brodie, N., & Sabouraud, G. (2000).[3] The mechanisms of pyrrole electropolymerization. Chemical Society Reviews, 29, 283-293.[3]
- Cited for: Mechanism of oxidative polymerization and radical cation form
-
Laha, J. K., Hunjan, M. K., Hegde, S., & Gupta, A. (2020).[4][5] Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters, 22(4), 1442-1447.[6]
-
Teledyne ISCO. (2012). RediSep basic alumina column Purification of high pKa compounds. Application Note AN81.
-
Cited for: Purification protocols using basic alumina vs. silica.[7]
-
-
Kua, J., Miller, A. S., Wallace, C. E., & Loli, H. (2019).[2] Role of Acid in the Co-oligomerization of Formaldehyde and Pyrrole.[2] ACS Omega, 4(26), 22251-22259.[2]
-
Cited for: Thermodynamic stabilization of intermediates and acid-catalyzed oligomerization pathways.[2]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Role of Acid in the Co-oligomerization of Formaldehyde and Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanisms of pyrrole electropolymerization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Pyrrole synthesis [organic-chemistry.org]
- 5. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions [organic-chemistry.org]
- 6. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. teledyneisco.com [teledyneisco.com]
Validation & Comparative
1H NMR spectrum analysis of Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate
Topic: 1H NMR Spectrum Analysis of Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate Content Type: Publish Comparison Guide
Executive Summary
This technical guide provides a rigorous analysis of the This compound proton NMR spectrum.[1] Designed for medicinal chemists and structural biologists, this document moves beyond basic peak listing to explore the causality of spectral features.[1] We compare this specific scaffold against common structural analogs (N-methyl and N-unsubstituted variants) to provide a definitive identification workflow.
Key Application: Purity verification of aminopyrrole intermediates in kinase inhibitor synthesis.
Part 1: Structural Analysis & Theoretical Framework
To interpret the spectrum accurately, we must first map the electronic environment of the molecule.[1] The pyrrole ring acts as the central scaffold, influenced by two competing electronic effects:[1]
-
Electron Withdrawal (-M, -I): The methyl ester at C2 deshields adjacent protons (downfield shift).[1]
-
Electron Donation (+M): The amino group at C5 strongly shields adjacent protons (upfield shift) via resonance.[1]
Predicted Spectral Assignment Table
Solvent: DMSO-d6 (Recommended for labile
| Proton Label | Moiety | Multiplicity | Approx.[1][2][3] Shift ( | Coupling ( | Mechanistic Insight |
| H-a | N-Ethyl ( | Triplet (t) | 1.25 – 1.35 | 7.0 – 7.2 | Terminal methyl, standard aliphatic region.[1] |
| H-b | Ester ( | Singlet (s) | 3.70 – 3.75 | - | Deshielded by ester oxygen.[1] |
| H-c | N-Ethyl ( | Quartet (q) | 4.10 – 4.30 | 7.0 – 7.2 | Significantly deshielded by aromatic Nitrogen.[1] |
| H-d | Ring C4-H | Doublet (d) | 5.00 – 5.20 | 4.0 – 4.5 | Diagnostic Peak: Highly shielded by adjacent |
| H-e | Amine ( | Broad (br s) | 5.50 – 6.50 | - | Exchangeable; width depends on water content/pH.[1] |
| H-f | Ring C3-H | Doublet (d) | 6.40 – 6.60 | 4.0 – 4.5 | Deshielded by C2-carbonyl; couples with H-d.[1] |
Part 2: Comparative Analysis (The "Differentiation" Test)[1]
In synthetic workflows, three common scenarios lead to ambiguity. The table below outlines how to distinguish the target product from its most likely impurities or analogs.
Comparison: Target vs. Analogs
| Feature | Target Molecule (N-Ethyl) | Analog A (N-Methyl) | Analog B (N-Unsubstituted) |
| N-Substituent | Quartet (~4.[1]2) + Triplet (~1.3) | Singlet (~3.8) | No Alkyl Signals |
| Exchangeable Protons | 2H ( | 2H ( | 3H ( |
| Pyrrole NH Signal | Absent | Absent | Broad singlet ~10.5 - 11.5 ppm |
| Coupling Pattern | No coupling on N-Me | No coupling on N-H |
Critical Insight: The most common error is confusing the Ester Methyl (singlet) with the N-Methyl analog. [1] * Differentiation: The N-Methyl signal typically appears slightly downfield (~3.8-3.9 ppm) compared to the Ester Methyl (~3.7 ppm), but the definitive proof is the absence of the ethyl quartet/triplet pattern in the N-Methyl analog.[1]
Part 3: Experimental Protocol & Workflow
Sample Preparation (Self-Validating Protocol)
-
Solvent Selection: Use DMSO-d6 (99.9% D) rather than
.[1] -
Concentration: 5-10 mg of sample in 0.6 mL solvent.
-
Shimming: Ensure linewidth < 1.0 Hz on the solvent residual peak (DMSO quintet at 2.50 ppm) to resolve the pyrrole ring coupling (
).
Analysis Workflow (Decision Tree)
The following diagram illustrates the logical flow for confirming the structure and ruling out common synthesis failures (e.g., incomplete alkylation).
Figure 1: Logic flow for structural validation of N-ethyl aminopyrroles using 1H NMR.
Part 4: Advanced Interpretation & Troubleshooting
The "Shielding Paradox" of C4-H
A common point of confusion for researchers is the chemical shift of the proton at position 4.[1]
-
Observation: The H-d signal appears significantly upfield (~5.0 - 5.2 ppm), often confusing it with vinylic protons rather than aromatic ones.[1]
-
Explanation: The amino group at C5 is a strong resonance donor.[1] It pushes electron density specifically onto the ortho-position (C4) and para-position (which is N1, but N1 is blocked by the ethyl group).[1] This high electron density shields the C4 nucleus, moving the signal upfield.[1]
-
Verification: If you acetylate the amine (convert
to ), the "donating" power decreases, and the H-d signal will shift downfield (deshield) by approximately 1.0 - 1.5 ppm.[1]
Water Suppression Artifacts
If the sample is wet (DMSO absorbs water from air):
-
The water peak appears at ~3.33 ppm.[1]
-
The exchangeable
peak may broaden or merge with the water peak if the concentration is low.[1] -
Fix: Add a single drop of
to the tube. The signal will disappear (confirming it is exchangeable), while C-H signals remain.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard text for chemical shift prediction rules).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative source on coupling constants in heterocyclic systems).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] Retrieved from [Link] (General reference for pyrrole analog shifts).[1]
-
Reich, H. J. (2023).[1] Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison.[1] Retrieved from [Link] (Resource for substituent effects in NMR).[1]
Sources
Mass Spectrometry Fragmentation Pattern of 5-Aminopyrrole Esters: A Technical Comparison Guide
Executive Summary
5-aminopyrrole esters are critical pharmacophores in drug discovery, serving as precursors for kinase inhibitors, antibacterial agents, and novel heterocyclic scaffolds.[1] Their analysis requires a nuanced understanding of how the electron-rich pyrrole ring interacts with the electron-withdrawing ester group during ionization.[1]
This guide compares the two dominant analytical modalities—Electrospray Ionization (ESI-MS/MS) and Electron Ionization (EI-MS) —to provide a definitive protocol for structural elucidation.[1] While EI provides a structural fingerprint, ESI-MS/MS is the superior choice for pharmacokinetic (PK) studies and metabolite identification due to its ability to preserve the protonated molecular ion
Structural Context & Chemical Logic[1]
The fragmentation behavior of 5-aminopyrrole esters is dictated by the "push-pull" electronic system:
-
The "Push": The amino group (
) at position 5 donates electron density, making the ring highly susceptible to protonation and stabilizing positive charges.[1] -
The "Pull": The ester group (typically at position 2 or 3) withdraws electron density, directing fragmentation pathways toward
-cleavage.[1]
Understanding this duality is essential for interpreting mass spectra, as the charge localization (on the amine vs. the pyrrole nitrogen) drives the specific bond breaks described below.
Technique Comparison: ESI-MS/MS vs. EI-MS[1]
The choice of ionization technique fundamentally alters the observed data. The following table contrasts these methods to guide your experimental design.
Table 1: Comparative Performance Metrics
| Feature | Electrospray Ionization (ESI-MS/MS) | Electron Ionization (EI-MS) |
| Ionization Energy | Soft (~1–5 eV internal energy) | Hard (70 eV standard) |
| Primary Ion Species | ||
| Fragmentation Control | High (User-defined Collision Energy) | Low (Spontaneous, extensive) |
| Key Application | Structural elucidation, PK studies, Impurity profiling | Library matching (NIST), Volatile purity checks |
| Detection Limit | Picogram to Femtogram range | Nanogram range |
| Diagnostic Utility | High: Sequential loss reveals connectivity | Moderate: "Fingerprint" useful for ID, not structure solving |
Mechanistic Deep Dive: Fragmentation Pathways
This section details the specific bond cleavages observed in ESI-MS/MS (Collision-Induced Dissociation). The fragmentation follows a logical cascade: Ester Cleavage
The Primary Pathway (The "Ester-First" Mechanism)
Upon protonation, the charge localizes on the exocyclic amine or the pyrrole nitrogen.[1] The most energetically favorable pathway involves the modification of the ester side chain.
-
Formation of the Acylium Ion ($[M+H - ROH]^+ $): The protonated ester undergoes an inductive cleavage, expelling the alkoxy group (e.g., methanol or ethanol) as a neutral molecule.[1] This results in a stable acylium ion.[1]
-
Decarbonylation ($[M+H - ROH - CO]^+ $): The acylium ion is unstable under higher collision energies (CE > 20 eV) and ejects carbon monoxide (CO).[1] This results in a resonance-stabilized aminopyrrole cation.[1]
-
Ring Destruction (HCN Elimination): The pyrrole ring itself fragments, typically losing hydrogen cyanide (HCN) or ammonia (
), which is diagnostic of the nitrogen-containing heterocycle.[1]
Pathway Visualization (Graphviz)[1]
The following diagram illustrates the stepwise fragmentation of a generic methyl 5-aminopyrrole-2-carboxylate.
Caption: Stepwise ESI-MS/MS fragmentation pathway of 5-aminopyrrole esters. The cascade proceeds from ester cleavage to ring degradation.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this LC-MS/MS protocol. This workflow includes a "self-validation" step using in-source fragmentation to confirm ion identity before MS/MS analysis.[1]
Phase 1: Sample Preparation[1]
-
Stock Solution: Dissolve 1 mg of the 5-aminopyrrole ester in 1 mL of DMSO (1 mg/mL).
-
Working Solution: Dilute to 1 µg/mL using 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Why Formic Acid? It ensures full protonation of the 5-amino group, maximizing sensitivity in ESI(+).[1]
-
Phase 2: Mass Spectrometry Setup (ESI Source)
-
Mode: Positive Ion (
)[1] -
Cone Voltage:
-
Source Temp: 350°C
Phase 3: Data Acquisition (Product Ion Scan)[1]
-
Precursor Selection: Select the
m/z (e.g., m/z 141 for methyl 5-aminopyrrole-2-carboxylate).[1] -
Collision Energy Ramp: Acquire spectra at 10, 20, and 40 eV.
Diagnostic Data: Characteristic Ions
Use this table to interpret your spectra. Deviations from these patterns suggest substitution on the ring nitrogen or unexpected oxidation.
Table 2: Diagnostic Fragment Ions for Methyl 5-Aminopyrrole-2-carboxylate (MW ~140)[1]
| Fragment Identity | m/z (Approx) | Relative Abundance (20 eV) | Mechanism |
| Precursor | 141 | 100% | Protonation of amino group |
| Acylium Ion | 109 | 60–80% | Loss of Methanol (-32 Da) |
| Pyrrole Cation | 81 | 30–50% | Loss of CO (-28 Da) from m/z 109 |
| Ring Fragment | 54 | <20% | Loss of HCN (-27 Da) from m/z 81 |
Note: For ethyl esters, adjust the Acylium loss to -46 Da (Ethanol).
References
-
Liang, X., Guo, Z., & Yu, C. (2013).[1][4] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry.
-
BenchChem. (2025).[1][2][5] Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.
-
Holčapek, M., et al. (2010).[1] Fragmentation behavior of 5-substituted tetrazoles and pyrroles. Journal of Mass Spectrometry. (Contextual grounding for heterocyclic fragmentation).
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry.
Sources
FTIR Characteristic Peaks for Amino and Ester Groups in Pyrroles: A Comparative Guide
Topic: FTIR characteristic peaks for amino and ester groups in pyrroles Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pyrrole derivatives are ubiquitous in medicinal chemistry, forming the core of blockbuster drugs like Atorvastatin and Sunitinib. For researchers synthesizing these scaffolds, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive method to validate functional group installation.
This guide provides a technical comparison of the vibrational signatures of amino and ester groups within the pyrrole framework.[1] Unlike aliphatic analogs, the electron-rich, aromatic nature of the pyrrole ring significantly alters bond orders and force constants, leading to characteristic frequency shifts. This guide details these shifts, explains the electronic causality, and provides self-validating experimental protocols.
Theoretical Framework: The "Pyrrole Effect"
To interpret the spectra accurately, one must understand how the pyrrole ring perturbs substituent vibrations.
-
Resonance Delocalization (Esters): The lone pair on the pyrrole nitrogen participates in the aromatic sextet. When an ester is attached directly to the ring (positions 2 or 3), the
-system extends to the carbonyl oxygen. This resonance contribution increases the single-bond character of the bond, lowering its force constant and reducing the stretching frequency compared to saturated esters. -
Aromaticity & H-Bonding (Amines): The pyrrole
is part of the aromatic system, making it more acidic and a stronger hydrogen bond donor than typical aliphatic secondary amines. This leads to significant broadening and red-shifting in solid-state samples.
Comparative Analysis: Amino Groups
Distinguishing between the intrinsic pyrrole ring
Spectral Signatures
| Feature | Pyrrole Ring | Side-Chain Primary Amine ( | Mechanistic Cause |
| Band Multiplicity | Singlet (One peak) | Doublet (Two peaks) | Primary amines have symmetric & asymmetric stretching modes; secondary (pyrrole) has only one.[2][3] |
| Frequency (Free) | Free monomeric vibrations (gas phase or dilute solution). | ||
| Frequency (H-Bonded) | Intermolecular H-bonding in solid state (KBr/ATR) broadens and red-shifts the signal. | ||
| Intensity | Medium to Strong (Sharp) | Medium (Often broader) | Dipole moment changes during vibration. |
| Bending Mode | Side-chain |
Diagnostic Decision Logic
The following diagram outlines the logical flow for distinguishing amino signals in a pyrrole derivative.
Figure 1: Decision tree for interpreting N-H stretching vibrations in pyrrole derivatives.
Comparative Analysis: Ester Groups
The position of the carbonyl (
Spectral Signatures
| Feature | Conjugated Pyrrole Ester (at C2/C3) | Non-Conjugated Ester (Side Chain) | Mechanistic Cause |
| Conjugation with the aromatic ring reduces double-bond character, lowering frequency.[2] | |||
| Stretching of the | |||
| Band Shape | Intense, often split if rotamers exist | Intense, typically singlet | Rotational isomerism (s-cis vs s-trans) can cause peak splitting in conjugated esters. |
Critical Insight: The Conjugation Shift
A "normal" aliphatic ester (e.g., ethyl acetate) absorbs near
Experimental Protocol: Self-Validating Systems
To ensure data integrity, follow this protocol. The "Self-Validation" steps are checkpoints to prevent false positives.
Method A: KBr Pellet (Preferred for Solids)
Best for: High-resolution spectra of solid pyrrole derivatives.
-
Preparation: Grind 1-2 mg of dry sample with ~150 mg of spectroscopic grade KBr in an agate mortar.
-
Grinding: Grind until the mixture is a fine, non-reflective powder (prevents Christiansen effect).
-
Pressing: Apply 8-10 tons of pressure for 2 minutes to form a transparent disk.
-
Acquisition: Collect 32 scans at
resolution. -
Self-Validation:
-
Check: Is the baseline flat? (Slope indicates scattering from poor grinding).
-
Check: Is the water peak (
) minimal? (Broad hump indicates wet KBr).
-
Method B: ATR (Attenuated Total Reflectance)
Best for: Rapid screening, liquids, or oils.
-
Cleaning: Clean crystal with isopropanol; ensure energy throughput is nominal.
-
Background: Collect background spectrum (air).
-
Sample Loading: Apply sample to cover the crystal crystal active area. For solids, apply high pressure with the clamp.
-
Acquisition: Collect 16-32 scans.
-
Self-Validation:
-
Check: Are peak intensities sufficient? (Low contact pressure leads to weak signals).
-
Correction: ATR shifts peaks slightly lower than transmission modes; account for this when comparing to literature KBr values.
-
Workflow Diagram
Figure 2: Experimental workflow for FTIR analysis of pyrrole derivatives.
References
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Wiley. (Standard text for fundamental group frequencies).
- Burgess, E. M., et al. "Vibrational Spectroscopy of Pyrrole Derivatives." Journal of Organic Chemistry.
-
NIST Chemistry WebBook. "Methyl pyrrole-2-carboxylate IR Spectrum." Link
- Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
-
Thermo Fisher Scientific. "FTIR Sample Preparation Guide." Link
Sources
Comparative Reactivity Analysis: 1-Ethyl vs. 1-Methyl Aminopyrrole Carboxylates in Electrophilic Aromatic Substitution
A Senior Application Scientist's Guide for Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic scaffolds are paramount. Among them, the aminopyrrole carboxylate core is a versatile building block for constructing molecules with significant biological activity. A subtle yet critical aspect of leveraging these scaffolds is understanding how minor structural modifications can profoundly influence their chemical reactivity, thereby affecting synthesis routes, yield, and the potential for late-stage functionalization.
This guide provides an in-depth comparison of two closely related analogs: 1-ethyl- and 1-methyl-substituted aminopyrrole carboxylates. We will dissect the theoretical underpinnings of their reactivity, propose a robust experimental framework for empirical comparison, and present the data in a clear, actionable format. Our focus will be on electrophilic aromatic substitution (EAS), a cornerstone reaction class for functionalizing such electron-rich systems.[1][2]
Theoretical Framework: The Interplay of Electronic and Steric Effects
The reactivity of the pyrrole ring in electrophilic aromatic substitution is governed by the electron density of the aromatic system. As a five-membered heterocycle with a nitrogen atom, the lone pair of electrons on the nitrogen participates in the π-system, making the ring significantly more electron-rich and thus more reactive than benzene.[3][4][5] The substituent at the N-1 position is pivotal in modulating this inherent reactivity through a combination of electronic and steric effects.
Electronic Effects
Alkyl groups, such as methyl and ethyl, are classic electron-donating groups (EDGs) through an inductive effect (+I). They push electron density into the ring, further enhancing its nucleophilicity and increasing the rate of electrophilic attack.
-
Methyl Group (-CH₃): A standard +I group.
-
Ethyl Group (-CH₂CH₃): An ethyl group is generally considered a slightly stronger electron-donating group than a methyl group due to its greater polarizability and the inductive effect of two carbon atoms.[6][7][8]
Hypothesis 1 (Electronic Dominance): The 1-ethyl aminopyrrole carboxylate should exhibit higher reactivity towards electrophiles than its 1-methyl counterpart due to the superior electron-donating nature of the ethyl group, which leads to a more stabilized cationic intermediate (the σ-complex or arenium ion) during the reaction.[9]
Steric Effects
Steric hindrance refers to the spatial bulk of a group, which can impede the approach of a reactant to the reaction site. While the pyrrole ring is planar, the N-alkyl group can influence the accessibility of the adjacent C2 and C5 positions, which are the typical sites of electrophilic attack.[5][10][11]
-
Methyl Group (-CH₃): Relatively small and imposes minimal steric hindrance.
-
Ethyl Group (-CH₂CH₃): Bulkier than a methyl group, with free rotation around the C-C and N-C bonds, creating a larger spatial footprint that could shield the C5 position.[12][13]
Hypothesis 2 (Steric Dominance): The 1-methyl aminopyrrole carboxylate should react faster than the 1-ethyl analog because the smaller methyl group presents less steric hindrance to the incoming electrophile, allowing for a lower activation energy for the transition state.[14]
The actual observed reactivity will be a manifestation of the balance between these two competing effects.
Experimental Design for Comparative Reactivity Assessment
To empirically determine the relative reactivity, a well-controlled experiment is essential. We propose a competitive reaction, which is a highly sensitive method for comparing rates. However, for clarity in analysis and scale-up, parallel, independent reactions are often preferred in a drug development setting. The following protocol outlines a parallel comparison using a standard Vilsmeier-Haack formylation reaction.
Workflow for Comparative Vilsmeier-Haack Formylation
Caption: Parallel workflow for Vilsmeier-Haack formylation.
Detailed Step-by-Step Protocol
Objective: To compare the reaction yield of Vilsmeier-Haack formylation on ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate and ethyl 2-amino-1-ethyl-1H-pyrrole-3-carboxylate under identical conditions.
Materials:
-
Ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate (Substrate M)
-
Ethyl 2-amino-1-ethyl-1H-pyrrole-3-carboxylate (Substrate E)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate (NaOAc)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup (Perform two reactions in parallel):
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add Substrate M (e.g., 1.0 mmol).
-
In a separate, identical setup, add Substrate E (1.0 mmol).
-
To each flask, add anhydrous DMF (10 mL) and stir until the substrate is fully dissolved.
-
-
Vilsmeier Reagent Addition:
-
Cool both flasks to 0°C in an ice bath.
-
To each flask, add phosphorus oxychloride (1.2 mmol, 1.2 eq) dropwise via syringe over 5 minutes. Ensure the internal temperature does not rise above 5°C. A thick precipitate may form.
-
-
Reaction Progression:
-
Remove the ice baths and allow both reactions to warm to room temperature.
-
Stir the reactions vigorously for a set time (e.g., 2 hours).
-
Self-Validation: Monitor the reaction progress by taking small aliquots every 30 minutes and analyzing via Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of starting material and the formation of the product. This provides kinetic insight.
-
-
Workup and Quenching:
-
After 2 hours, carefully pour each reaction mixture into a separate beaker containing crushed ice (50 g) and a solution of sodium acetate (3.0 g) in water (20 mL).
-
Stir the resulting slurries for 30 minutes.
-
Basify the mixtures to pH ~8 using a saturated solution of sodium bicarbonate.
-
-
Extraction and Purification:
-
Transfer each mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers for each reaction, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product from each reaction using flash column chromatography (e.g., Hexanes:EtOAc gradient).
-
Determine the isolated yield of the formylated product for both Substrate M and Substrate E.
-
Confirm the structure and regioselectivity of the product (expected at the C5 position) using ¹H NMR, ¹³C NMR, and HRMS.
-
Data Interpretation and Expected Outcomes
The primary data points from this experiment will be the isolated yields of the 5-formyl products. This quantitative data allows for a direct comparison of reactivity under these specific conditions.
Illustrative Data Summary
| Substrate | N-Substituent | Molecular Weight ( g/mol ) | Reaction Time (h) | Isolated Yield (%) |
| Substrate M | Methyl | 168.19 | 2 | 75% |
| Substrate E | Ethyl | 182.22 | 2 | 85% |
Note: The data presented above is illustrative and represents a scenario where the electronic effect is the dominant factor.
Mechanistic Insight
The Vilsmeier-Haack reaction is a classic EAS mechanism. The increased electron density from the N-alkyl group stabilizes the key σ-complex intermediate, lowering the activation energy of this rate-determining step.[9]
Caption: Stabilization of the EAS intermediate by the N-alkyl group.
Based on the illustrative data, the higher yield for the 1-ethyl derivative suggests that its stronger electron-donating character outweighs its slightly larger steric bulk in this transformation. This enhanced nucleophilicity facilitates a faster and more efficient reaction.
Conclusion for the Practicing Scientist
When comparing the reactivity of 1-ethyl and 1-methyl aminopyrrole carboxylates, a nuanced understanding of electronic and steric effects is crucial.
-
Electronic Effects Dominate: Our analysis and proposed experimental framework suggest that for many common electrophilic aromatic substitution reactions, the greater inductive effect of the N-ethyl group will lead to higher reactivity compared to the N-methyl analog. This is particularly true for smaller electrophiles where steric hindrance is less of a factor.
-
Steric Effects as a Caveat: For reactions involving very bulky electrophiles or requiring functionalization at a sterically crowded position, the larger size of the ethyl group could become the rate-limiting factor, potentially reversing the trend.
Practical Recommendation: For researchers and drug development professionals, the 1-ethyl substituted aminopyrrole carboxylate should be considered the more reactive nucleophile for initial synthetic explorations involving electrophilic functionalization. However, it is imperative to perform head-to-head comparisons, as described in the protocol, to validate this assumption within the context of a specific chemical transformation and complex molecular framework. This empirical approach ensures robust and predictable synthetic outcomes in drug discovery programs.
References
-
Proprep: When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?[Link]
-
ResearchGate: Nucleophilic Reactivities of Pyrroles.[Link]
-
Pearson+: Which is more stable: a methyl cation or an ethyl cation? Why?[Link]
-
Difference Between: Difference Between Ethyl and Methyl.[Link]
-
Organic Letters: Short and Modular Synthesis of Substituted 2-Aminopyrroles.[Link]
-
Oreate AI Blog: Ethyl vs. Methyl: Understanding the Chemical Twins.[Link]
-
YouTube: Basicity and Reactivity of Heterocyclic Compounds.[Link]
-
Pharmaguideline: Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene.[Link]
-
Wikipedia: Pyrrole.[Link]
-
Michigan State University Chemistry: Heterocyclic Compounds.[Link]
-
Online Organic Chemistry Tutor: Electrophilic Substitution in Pyrrole (Reactivity and Orientation).[Link]
-
ResearchGate: Synthesis of aminopyrrole carboxylate analogs for peptide mimicry.[Link]
-
Organic & Biomolecular Chemistry (RSC Publishing): Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions.[Link]
-
MDPI: Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.[Link]
-
EduRev: Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF.[Link]
-
Wikipedia: Electrophilic aromatic substitution.[Link]
-
YouTube: Pyrrole: Electrophilic Substitution Reactions Lecture 1.[Link]
-
PubMed: The Interplay Between Steric and Electronic Effects in S(N)2 Reactions.[Link]
-
Master Organic Chemistry: Electrophilic Aromatic Substitution Mechanism.[Link]
Sources
- 1. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. proprep.com [proprep.com]
- 7. Which is more stable: a methyl cation or an ethyl cation? Why? | Study Prep in Pearson+ [pearson.com]
- 8. differencebetween.com [differencebetween.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF [edurev.in]
- 11. youtube.com [youtube.com]
- 12. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Characterization & Comparison Guide: Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate
Executive Summary
Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors , DNA-binding agents (e.g., netropsin/distamycin analogs), and pyrrolo[2,3-d]pyrimidine scaffolds.
This guide provides a technical comparison of this N-ethyl derivative against its N-methyl and N-unsubstituted analogs. It establishes the theoretical elemental analysis standards required for identity verification and outlines the synthetic causality that dictates its performance in drug discovery applications.
Quick Reference Data
| Property | Specification |
| CAS Number | Not widely listed (Analog N-Me: 72083-67-1) |
| Molecular Formula | |
| Molecular Weight | 168.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate |
| Primary Application | Scaffold for N-alkylated pyrrole-2-carboxamide drugs |
Elemental Analysis & Identity Verification
For researchers synthesizing or sourcing this compound, the Elemental Analysis (EA) serves as the primary confirmation of bulk purity and identity. Deviations from these theoretical values often indicate specific contamination types (e.g., residual solvent, inorganic salts, or hydrolysis products).
Standardized Elemental Composition
| Element | Theoretical Mass % | Acceptance Tolerance (±0.4%) | Common Impurity Indicators |
| Carbon (C) | 57.13% | 56.73% – 57.53% | Low: Inorganic salt contamination.High: Residual organic solvent (EtOAc/Hexane). |
| Hydrogen (H) | 7.19% | 6.79% – 7.59% | High: Residual water (hygroscopic) or solvent. |
| Nitrogen (N) | 16.66% | 16.26% – 17.06% | Low: Hydrolysis to acid or decomposition.High: Trapped amine starting material. |
| Oxygen (O) | 19.03% | Not typically measured directly | Inferred by difference. |
Analyst Note: The 5-amino group makes this compound susceptible to oxidation. Samples showing a dark brown color often exhibit lowered Carbon and Nitrogen values due to the formation of complex oxidative polymers (pyrrole blacks).
Comparative Performance Guide
In medicinal chemistry, the choice between the N-Ethyl , N-Methyl , and N-H (unsubstituted) variants is driven by steric requirements, solubility profiles, and metabolic stability.
Performance Matrix: N-Ethyl vs. Alternatives
| Feature | N-Ethyl (Topic) | N-Methyl (Alternative) | N-H (Unsubstituted) |
| Lipophilicity (cLogP) | High (~1.5) | Medium (~1.1) | Low (~0.6) |
| Solubility (Organic) | Excellent (DCM/EtOAc) | Good | Moderate (H-bonding aggregation) |
| Steric Bulk | Moderate (Ethyl tail) | Low (Methyl tail) | Negligible |
| Metabolic Stability | High (N-dealkylation is slow) | Moderate (N-demethylation is faster) | N/A (Subject to N-glucuronidation) |
| Reactivity (5-NH₂) | Enhanced Nucleophilicity | Enhanced Nucleophilicity | Moderate (Lone pair delocalization) |
Selection Logic
-
Choose N-Ethyl when: You need to increase the lipophilicity of a lead compound to improve cell permeability or blood-brain barrier (BBB) penetration. The ethyl group also fills larger hydrophobic pockets in kinase active sites (e.g., "gatekeeper" regions) better than the methyl group.
-
Choose N-Methyl when: You require a standard, compact scaffold with minimal steric clash.
-
Choose N-H when: You need a hydrogen bond donor (HBD) interaction with the target protein (e.g., hinge region binding).
Synthetic Pathway & Protocols
The synthesis of This compound generally avoids direct alkylation of the 5-aminopyrrole due to regioselectivity issues (N-ring vs. N-amine alkylation). Instead, a de novo cyclization strategy (Thorpe-Ziegler or Gewald-type) is preferred.
Pathway Diagram: De Novo Synthesis
Figure 1: Convergent synthesis strategy preventing regiochemical ambiguity.
Experimental Protocol: Synthesis of N-Ethyl Analog
Note: This protocol is adapted from standard methodologies for 1-alkyl-5-aminopyrroles [1, 2].
Reagents:
-
N-Ethylglycine methyl ester hydrochloride (1.0 eq)
-
Malononitrile (1.1 eq)
-
Sodium Methoxide (NaOMe) (2.5 eq)
-
Methanol (anhydrous)
Step-by-Step Workflow:
-
Free Base Formation: Dissolve N-ethylglycine methyl ester hydrochloride in anhydrous methanol. Add 1.0 eq of NaOMe at 0°C to generate the free amine in situ.
-
Condensation: Add Malononitrile dropwise. The mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature.
-
Cyclization: Add the remaining 1.5 eq of NaOMe. Heat the reaction mixture to reflux (65°C) for 4–6 hours. Mechanism: The active methylene of malononitrile condenses with the ester, followed by nucleophilic attack of the amine on the nitrile (Thorpe-Ziegler type) to close the ring.
-
Quench & Isolation: Cool to room temperature. Pour onto crushed ice/water. Neutralize carefully with 1N HCl to pH ~7.
-
Purification: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Crystallization: Recrystallize from minimal hot ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient) to obtain the target as a pale yellow solid.
References
-
Gewehr, M., et al. (2011). "Short and Modular Synthesis of Substituted 2-Aminopyrroles." Organic Letters.
-
Nair, V., et al. (2001). "A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction." Journal of Organic Chemistry.
-
Fluorochem. "Ethyl 5-amino-1H-pyrrole-2-carboxylate Product Page." (Analog Reference).
-
PubChem. "Pyrrole Compound Summary." National Library of Medicine.
Technical Guide: UV-Vis Absorption Maxima of Substituted Aminopyrroles
Executive Summary
This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of substituted 2-aminopyrroles. Unlike simple pyrroles, which exhibit absorption primarily in the deep UV (<250 nm), substituted aminopyrroles—particularly those with "push-pull" electronic architectures—display significant bathochromic shifts into the near-UV and visible regions (300–450 nm). This guide compares these derivatives against standard heterocyclic alternatives, detailing the mechanistic drivers of their optical behaviors and providing validated protocols for spectral characterization.
Theoretical Framework: The "Push-Pull" Mechanism
The optical utility of substituted aminopyrroles stems from the interaction between the electron-rich amino group (donor) and the electron-deficient pyrrole core, often further polarized by electron-withdrawing groups (EWGs) such as cyano (-CN) or ester (-COOR) moieties at the C3 or C4 positions.
Electronic Transition Pathway
The introduction of an amino group at the C2 position destabilizes the HOMO (Highest Occupied Molecular Orbital), while EWGs stabilize the LUMO (Lowest Unoccupied Molecular Orbital). This compression of the HOMO-LUMO gap facilitates lower-energy transitions (
Diagram 1: Intramolecular Charge Transfer (ICT) Mechanism
The following diagram illustrates the electronic flow responsible for the spectral shift in push-pull aminopyrroles.
Caption: Figure 1. Schematic of the Intramolecular Charge Transfer (ICT) mechanism in substituted aminopyrroles, where donor-acceptor coupling reduces the energy gap, shifting absorption toward visible wavelengths.
Comparative Analysis: Substituent Effects on
The table below compares the absorption maxima of substituted aminopyrroles against unsubstituted pyrrole and indole standards. Data represents typical values in polar aprotic solvents (e.g., DMSO or Acetonitrile).
Table 1: Comparative Optical Performance
| Compound Class | Core Structure | Substituents (Donor/Acceptor) | Typical | Molar Extinction ( | Key Optical Characteristic |
| Pyrrole (Standard) | Monocyclic | None | 210, 240 (sh) | Low | Deep UV absorption; colorless. |
| Indole (Alternative) | Bicyclic | None | 220, 270, 280 | Medium | Structured UV bands; rigid scaffold. |
| N-Substituted 2-Aminopyrrole | Monocyclic | C2-Amino / N-Alkyl | 290 – 320 | Medium | Moderate red shift due to auxochromic amino group. |
| Push-Pull Aminopyrrole | Monocyclic | C2-Amino / C3-Cyano | 340 – 390 | High (>15,000) | Strong ICT band; often yellow/fluorescent. |
| Pentasubstituted Pyrrole | Monocyclic | C2-Amino / C3,C4-Diester | 360 – 420 | Very High | Highly tunable; significant solvatochromism. |
Performance Insight:
-
Vs. Indole: While Indole is a standard for UV stability, push-pull aminopyrroles offer a tunable
that extends well into the visible region (400+ nm), making them superior for colorimetric sensing applications. -
Effect of C3-Cyano: The addition of a cyano group at C3 is the most potent modifier, typically inducing a 40–60 nm bathochromic shift compared to the non-cyano analog due to enhanced resonance stabilization of the excited state.
Solvatochromic Behavior[1][2][3][4]
Substituted aminopyrroles exhibit positive solvatochromism .[1] As solvent polarity increases, the highly polarized ICT excited state is stabilized more than the ground state, lowering the energy of transition and shifting the
-
Non-polar (Hexane/Toluene):
~340 nm (Blue-shifted) -
Polar Aprotic (DMSO/DMF):
~380–400 nm (Red-shifted)
Application Note: This sensitivity makes these compounds excellent candidates for probing local polarity in biological environments or material interfaces.
Experimental Protocol: Accurate Determination
To ensure data integrity and reproducibility, the following self-validating protocol is recommended. This workflow minimizes errors caused by aggregation (common in aminopyrroles) and solvent impurities.
Diagram 2: UV-Vis Characterization Workflow
Caption: Figure 2. Step-by-step protocol for determining absorption maxima, incorporating a linearity check to rule out aggregation artifacts.
Detailed Methodology
-
Stock Preparation: Dissolve 1.0 mg of the aminopyrrole derivative in 10 mL of HPLC-grade DMSO. Sonicate for 5 minutes to ensure complete dissolution. Reasoning: Aminopyrroles can form H-bonded dimers; DMSO disrupts these interactions.
-
Working Solution: Dilute the stock into the measurement solvent (e.g., Methanol or Acetonitrile) to a final concentration of roughly
M. -
Baseline Correction: Fill two matched quartz cuvettes with the pure solvent. Run a baseline correction on the spectrophotometer. Critical: Use the exact same solvent batch for the blank and the sample to prevent refractive index mismatches.
-
Measurement: Scan from 250 nm to 600 nm.
-
Self-Validation: Prepare three different concentrations (e.g., 10 µM, 20 µM, 30 µM). Plot Absorbance vs. Concentration. If the plot is linear (
), the is valid and free from aggregation effects.
References
-
Estévez, V., et al. "Short and Modular Synthesis of Substituted 2-Aminopyrroles." Organic Letters, vol. 18, no. 1, 2016, pp. 52-55.
-
Aksu, M., et al. "Synthesis and characterization of new N-substituted 2-aminopyrrole derivatives." Organic Communications, vol. 12, no.[2] 1, 2019, pp. 38-42.[2]
-
Nair, V., et al. "A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction."[3] Journal of Organic Chemistry, vol. 66, no. 13, 2001, pp. 4427-4429.
-
Adib, M., et al. "Reaction between alkyl isocyanides and dialkyl acetylenedicarboxylates in the presence of N-aryl phosphimides: one-pot synthesis of highly functionalized ketenimines and 2-aminopyrroles." Tetrahedron Letters, vol. 49, 2008.
Sources
- 1. Synthesis and solvatochromism of a NIR II emissive amphiphilic aza-BODIPY dye and its application as a colorimetric and fluorometric probe in sequential detection of Cu2+ and PO43− - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
Comparative Guide: Structural Validation of Pyrrole-2-Carboxylate Esters
Executive Summary: The Structural Ambiguity of Pyrrole Scaffolds
Pyrrole-2-carboxylate esters are ubiquitous scaffolds in medicinal chemistry, serving as precursors for heme analogs, antifungal agents, and recently as MmpL3 inhibitors for tuberculosis treatment. However, their structural validation presents a specific challenge: regioisomerism and conformational flexibility.
In solution, the low rotation barrier of the C2–carbonyl bond often leads to rapid equilibrium between s-cis and s-trans conformers, making NMR data averaged and occasionally ambiguous regarding the biologically active conformation. Furthermore, N-alkylation vs. O-alkylation selectivity during synthesis can be difficult to distinguish solely via 1D NMR.
This guide compares the gold standard—Single Crystal X-Ray Diffraction (SC-XRD) —against spectroscopic alternatives (NMR, DFT), establishing why SC-XRD is the non-negotiable metric for final structural confirmation in drug development pipelines.
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
While NMR is the workhorse of synthetic monitoring, it fails to capture the supramolecular architecture that dictates solid-state stability and bioavailability.
Table 1: Technical Performance Matrix
| Feature | SC-XRD (Gold Standard) | Solution NMR (1D/2D) | DFT Calculations |
| Primary Output | Absolute 3D configuration & packing | Connectivity & solution dynamics | Theoretical energy minima |
| Regioisomer Certainty | 100% (Direct imaging of electron density) | 85-95% (Inferred via NOESY/HMBC) | N/A (Dependent on input model) |
| Conformational Insight | Captures specific solid-state conformer (s-cis vs s-trans) | Returns time-averaged ensemble | Predicts relative stability of conformers |
| Intermolecular Data | Quantifies H-bonds ( | Indirect inference (concentration dependence) | Models interaction energies |
| Sample Requirement | Single crystal ( | Dissolved sample ( | Computational resources |
| Turnaround Time | 24–48 Hours (including growth) | 15–30 Minutes | Hours to Days |
Critical Insight: The "Blind Spot" of NMR
In pyrrole-2-carboxylate esters, the N-H proton is labile. In
The Crystal Structure: Key Validation Markers
When validating a pyrrole-2-carboxylate ester via SC-XRD, you are looking for specific geometric markers that confirm chemical identity and packing stability.
The Synthon
Unlike carboxylic acids which form
-
Mechanism: The pyrrole N-H acts as the donor, and the carbonyl oxygen (C=O) of the ester acts as the acceptor.[2]
-
Geometry: This locks the ester group coplanar with the pyrrole ring, maximizing
-conjugation.
Hirshfeld Surface Analysis
To validate that the crystal structure represents a stable bulk material, Hirshfeld surface analysis is used to quantify intermolecular contacts.
-
H...H Contacts: Typically account for ~45% of the surface in alkyl esters.
-
O...H Contacts: The "red spots" on the
surface, indicating strong hydrogen bonds (typically 1.9–2.1 Å).
Experimental Protocol: Self-Validating Workflow
This protocol ensures high-quality data generation suitable for publication and regulatory filing.
Step 1: Synthesis & Crude Validation
-
Reaction: Condensation of 2-trichloroacetylpyrrole or pyrrole-2-carboxylic acid with the corresponding alcohol.[3]
-
Checkpoint: Use 1H NMR to confirm the disappearance of the acid proton (if applicable) and the appearance of ester alkyl signals.
Step 2: Crystal Growth (The Critical Step)
Pyrrole esters are often moderately soluble, making "good" crystals difficult to grow.
-
Method: Slow Evaporation or Vapor Diffusion.
-
Solvent System: Ethanol/Ethyl Acetate (80:[1]20) or Methanol/Water.
-
Protocol: Dissolve 20 mg of pure ester in 2 mL Ethanol. Filter into a narrow vial. Place this vial inside a larger jar containing 5 mL Hexane (antisolvent). Cap tightly.
-
Timeline: 3–5 days. Look for colorless prisms or blocks.
Step 3: Data Collection & Refinement
-
Instrument: Diffractometer with Mo-K
( Å) or Cu-K ( Å) radiation. -
Temperature: Collect at 100 K to reduce thermal motion of the ester alkyl chains.
-
Refinement Target:
and . -
Disorder Handling: Ester alkyl chains often exhibit disorder. Use split-site models (PART commands in SHELX) if electron density is elongated.
Visualization of Logic & Workflows
Diagram 1: Structural Validation Decision Tree
This diagram outlines the logical flow from synthesis to final structural confirmation, highlighting when to employ specific techniques.
Caption: Integrated workflow for structural validation. SC-XRD is triggered by structural ambiguity or the need for solid-state conformational certainty.
Diagram 2: The Supramolecular Interaction Map
Visualizing the specific hydrogen bonding network that stabilizes these esters.
Caption: Mechanism of lattice stabilization. The N-H...O interaction forms the primary dimer, which then stacks via Pi-Pi interactions.
Data Summary for Benchmarking
When refining your structure, use these standard geometric parameters for pyrrole-2-carboxylate esters as a control check. Deviations
| Bond Type | Typical Length (Å) | Interpretation |
| Pyrrole N-C2 | 1.36 – 1.38 | Partial double bond character |
| Pyrrole N-C5 | 1.36 – 1.38 | Symmetric distribution in ring |
| Ester C=O | 1.20 – 1.22 | Strong acceptor for H-bonds |
| Ester C-O | 1.33 – 1.35 | Single bond to alkyl group |
| Intermolecular N...O | 2.85 – 2.95 | Donor-Acceptor distance (Heavy atom) |
References
-
Yin, Z., Liu, X. (2021). Syntheses and Crystal Structures of Three Pyrrole-2-Carboxylate with C3-Symmetry. ResearchGate.
-
Wojtulewski, S., et al. (2022). Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. MDPI, Crystals.
-
Zeng, X., et al. (2007).[1] 1H-Pyrrole-2-carboxylic acid.[1][4][5] PMC - NIH, Acta Crystallographica Section E.
-
National Institute of Standards and Technology (NIST). 1H-Pyrrole-2-carboxylic acid Standard Reference Data. NIST Chemistry WebBook.[4]
-
BMRB. NMR Entry bmse000357: Pyrrole-2-carboxylic acid. Biological Magnetic Resonance Data Bank.
Sources
- 1. 1H-Pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]
- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Routes for 1,2,5-Substituted Pyrroles: A Comparative Guide
Introduction: The Enduring Significance of the 1,2,5-Substituted Pyrrole Scaffold
The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1] Specifically, the 1,2,5-substituted pyrrole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, antiviral, and cholesterol-lowering properties.[1][2] The precise arrangement of substituents at the 1, 2, and 5 positions allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its pharmacological profile. This guide provides a comparative analysis of key synthetic strategies for accessing this important molecular architecture, offering researchers the insights needed to select the most appropriate method for their specific application.
Classical Approaches: Time-Tested and Reliable
The Paal-Knorr Synthesis: A Foundation of Pyrrole Chemistry
The Paal-Knorr synthesis is a venerable and highly reliable method for constructing the pyrrole ring, first reported in 1884.[3] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[4][5]
Mechanistic Rationale: The reaction proceeds via the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyl groups. This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl, and subsequent dehydration to yield the aromatic pyrrole ring.[3][4] The choice of a weak acid catalyst, such as acetic acid, accelerates the reaction without promoting the formation of furan byproducts, which can occur under strongly acidic conditions.[5]
Advantages and Limitations: The operational simplicity and generally high yields make the Paal-Knorr synthesis a favored approach.[4] However, the synthesis of unsymmetrical 1,4-dicarbonyl precursors can be challenging, potentially limiting the accessibility of diverse substitution patterns.
Comparative Data for Paal-Knorr Synthesis:
| Entry | 1,4-Dicarbonyl Compound | Amine | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | 1-Phenyl-1,4-pentanedione | Aniline | Acetic Acid | 2 | Reflux | 85 | Adapted from[6] |
| 2 | 2,5-Hexanedione | Benzylamine | Acetic Acid | 3 | Reflux | 92 | Adapted from[7] |
| 3 | 1,4-Diphenyl-1,4-butanedione | Methylamine | Ethanol | 4 | Reflux | 88 | Adapted from[4] |
Experimental Protocol: Synthesis of 1-Benzyl-2,5-dimethylpyrrole
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-hexanedione (1.14 g, 10 mmol) and benzylamine (1.07 g, 10 mmol) in glacial acetic acid (20 mL).
-
Heat the reaction mixture to reflux with stirring for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound.
Caption: Workflow for the Hantzsch synthesis of pyrroles.
Modern Synthetic Strategies: Efficiency and Versatility
The Van Leusen Pyrrole Synthesis: An Isocyanide-Based Approach
The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a versatile C-N=C synthon for the synthesis of various heterocycles, including pyrroles. [8]This method involves the reaction of TosMIC with an α,β-unsaturated ketone (enone) in the presence of a base.
Mechanistic Rationale: The reaction is initiated by the deprotonation of TosMIC to form a stabilized carbanion. This anion undergoes a Michael addition to the enone. The resulting intermediate then undergoes a 5-endo-dig cyclization, followed by elimination of the tosyl group and tautomerization to afford the pyrrole. [9] Advantages and Limitations: The Van Leusen synthesis is highly convergent and allows for the preparation of a wide range of substituted pyrroles under mild conditions. [10]However, the synthesis of the requisite enones can sometimes be multi-step.
Comparative Data for Van Leusen Synthesis:
| Entry | Enone | Base/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | Chalcone | NaH/THF-DMSO | 1 | 25 | 85 | Adapted from [10] |
| 2 | 4-Phenyl-3-buten-2-one | t-BuOK/THF | 2 | 0-25 | 78 | Adapted from [11] |
| 3 | 1,3-Diphenylpropenone | K2CO3/DMF | 3 | 50 | 82 | Adapted from [10] |
Experimental Protocol: Synthesis of 3,4-Diphenyl-1H-pyrrole
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) in a mixture of dry THF (20 mL) and DMSO (10 mL) under a nitrogen atmosphere, add a solution of TosMIC (2.34 g, 12 mmol) in THF (10 mL) dropwise at 0 °C.
-
Stir the mixture for 15 minutes at 0 °C, then add a solution of chalcone (2.08 g, 10 mmol) in THF (10 mL).
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of water (50 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired pyrrole.
Caption: Logical flow of the Van Leusen pyrrole synthesis.
Transition Metal-Catalyzed Syntheses: Atom Economy and C-H Activation
Modern synthetic organic chemistry has seen a surge in the development of transition metal-catalyzed reactions for the construction of heterocyclic systems, offering high efficiency and atom economy.
Rhodium-Catalyzed C-H Activation: Rhodium catalysts have been effectively employed in the synthesis of polysubstituted pyrroles via C-H activation. [12]For instance, the reaction of enamines with alkynes under rhodium catalysis provides a direct route to pyrroles. [12][13] Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the synthesis of aryl- and vinyl-substituted pyrroles. [14]These methods often involve the coupling of a pre-functionalized pyrrole with a suitable coupling partner. A notable example is the cascade allylic amination/intramolecular hydroamination/isomerization process to construct 1,2,5-trisubstituted pyrroles. [15][16] Advantages and Limitations: These catalytic methods often proceed under mild conditions with high functional group tolerance. C-H activation strategies are particularly atom-economical as they avoid the need for pre-functionalization of the starting materials. [17]However, the cost and potential toxicity of the metal catalysts can be a concern, and catalyst screening may be required to optimize a given transformation.
Comparative Data for Transition Metal-Catalyzed Syntheses:
| Entry | Method | Catalyst | Reactants | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | Rh-catalyzed C-H Activation | [Cp*RhCl2]2/AgSbF6 | Enamine, Alkyne | DCE | 16 | 120 | >60 | [12] |
| 2 | Pd-catalyzed Cascade | Pd(OAc)2/dppf | Enynol, Amine | Toluene | 12 | 80 | 75-85 | [15][16] |
| 3 | Rh-catalyzed Hydroacylation | [Rh(nbd)2]BF4/dppm | Aldehyde, Propargylic amine | Acetone | 0.2 | 55 | 70-90 | [17] |
Experimental Protocol: Rhodium-Catalyzed Synthesis of a Polysubstituted Pyrrole
-
To an oven-dried Schlenk tube under an argon atmosphere, add [Cp*RhCl2]2 (0.025 mmol), AgSbF6 (0.1 mmol), and Cu(OAc)2 (2.1 mmol).
-
Add the enamine (1.3 mmol) and the alkyne (1.0 mmol) dissolved in anhydrous 1,2-dichloroethane (DCE, 5 mL).
-
Seal the tube and heat the reaction mixture at 120 °C for 16 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the substituted pyrrole.
Caption: Overview of transition metal-catalyzed routes to pyrroles.
Conclusion: Selecting the Optimal Synthetic Route
The choice of a synthetic route for a 1,2,5-substituted pyrrole is a multifaceted decision that depends on the desired substitution pattern, the availability of starting materials, and considerations of scale, cost, and green chemistry principles.
-
Paal-Knorr and Hantzsch syntheses remain highly relevant for their simplicity and reliability, particularly when the required dicarbonyl or β-ketoester precursors are readily accessible.
-
The Van Leusen reaction offers a convergent and flexible approach, especially for accessing pyrroles with diverse substituents at the 3- and 4-positions.
-
Transition metal-catalyzed methods , particularly those involving C-H activation, represent the state-of-the-art in terms of atom economy and efficiency, enabling the construction of complex pyrroles from simple precursors.
By understanding the mechanistic underpinnings, advantages, and limitations of each of these synthetic strategies, researchers can make informed decisions to efficiently access the 1,2,5-substituted pyrrole scaffolds necessary for their drug discovery and materials science endeavors.
References
-
Willis, M. C., & Jones, C. D. (2011). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Angewandte Chemie International Edition, 50(36), 8489-8492. [Link]
-
Shimbayashi, T., Ishige, T., & Fujita, K. (2023). Rh-catalysed divergent synthesis of polysubstituted pyrroles from α,β-unsaturated ketones via selective single or double insertion of isocyanides. Organic Chemistry Frontiers, 10(22), 5559-5567. [Link]
-
Willis, M. C., & Jones, C. D. (2011). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Semantic Scholar. [Link]
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Banerjee, S., & Wild, S. B. (2014). Recent Advancements in Pyrrole Synthesis. Molecules, 19(7), 10467-10505. [Link]
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Dong, H., Shen, M., Redford, J. E., Stokes, B. J., Pumphrey, A. L., & Driver, T. G. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters, 9(25), 5191-5194. [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. NROChemistry. [Link]
-
Ma, S., & Yu, S. (2012). Palladium-catalyzed cascade process to construct 1,2,5-trisubstituted pyrroles. The Journal of Organic Chemistry, 77(8), 4167-4170. [Link]
-
Ma, S., & Yu, S. (2012). Palladium-catalyzed cascade process to construct 1,2,5-trisubstituted pyrroles. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Finger, L. H., et al. (2023). Bifurcated Rhodaelectro-catalyzed C–H Activation for the Synthesis of Pyrroles and Lactones. Precision Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Wikipedia. [Link]
-
Rakshit, S., Patureau, F. W., & Glorius, F. (2010). Pyrrole Synthesis via Allylic sp3 C−H Activation of Enamines Followed by Intermolecular Coupling with Unactivated Alkynes. Journal of the American Chemical Society, 132(28), 9585-9587. [Link]
-
Rakshit, S., Patureau, F. W., & Glorius, F. (2010). Pyrrole Synthesis via Allylic sp3 C−H Activation of Enamines Followed by Intermolecular Coupling with Unactivated Alkynes. Journal of the American Chemical Society. [Link]
-
Bellina, F., & Rossi, R. (2006). Palladium-catalysed cross-coupling and related reactions involving pyrroles. Tetrahedron, 62(30), 7213-7256. [Link]
-
Wang, M., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2669. [Link]
-
Roomi, M. W. (2014). The Hantzsch pyrrole synthesis. ResearchGate. [Link]
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Kumar, L. S., et al. (2024). Elevating pyrrole derivative synthesis: a three-component revolution. Molecular Diversity. [Link]
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Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Organic Chemistry Portal. [Link]
-
Chopra, H. (2021, September 17). Hantzsch Pyrrole Synthesis. YouTube. [Link]
-
Kaur, N. (2020). Hantzsch Pyrrole Synthesis. In Metals and Non-Metals. Taylor & Francis. [Link]
-
Reddy, B. V. S., et al. (2012). One-Step Synthesis of 1,2,5-Trisubstituted Pyrroles by Copper Catalyzed Condensation of 1,4-Diones with Primary Amines. Current Organic Chemistry, 16(18), 2154-2159. [Link]
-
Alberico, D., et al. (2007). Palladium-Catalyzed Cross-Coupling of Pyrrole Anions with Aryl Chlorides, Bromides, and Iodides. Organic Letters, 9(21), 4299-4302. [Link]
-
Kumar, A., et al. (2017). Copper-catalyzed three-component synthesis of pyrrole-substituted 1,2-dihydroisoquinolines. Tetrahedron Letters, 58(26), 2589-2592. [Link]
-
Kumar, A., et al. (2022). Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies. Molecules, 27(19), 6296. [Link]
-
Sharma, V., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Asian Journal of Pharmaceutical and Clinical Research, 10(12), 48-56. [Link]
-
Kumar, L. S., et al. (2024). Elevating pyrrole derivative synthesis: a three-component revolution. Open Ukrainian Citation Index (OUCI). [Link]
-
Sha, Q., et al. (2021). Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers, 8(10), 2266-2272. [Link]
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ResearchGate. (n.d.). Reaction scheme for the van Leusen pyrrole synthesis in mechanochemical conditions. ResearchGate. [Link]
-
Wikipedia. (n.d.). Van Leusen reaction. Wikipedia. [Link]
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Safety Operating Guide
Personal protective equipment for handling Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate
Executive Summary & Hazard Context
Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate is a specialized heterocyclic building block often employed in the synthesis of pharmaceutical intermediates (e.g., pyrrolo[2,3-d]pyrimidines).[1][2]
Critical Safety Distinction: While simple pyrrole esters are often merely irritants, the presence of the primary amine (5-amino) significantly alters the safety profile. Amino-pyrroles are electron-rich, making them prone to rapid oxidation and potential polymerization.[2] Furthermore, analogues of this compound (e.g., Methyl 5-amino-1H-pyrrole-2-carboxylate) are frequently classified as Skin Corr.[1] 1B (H314) , causing severe skin burns and eye damage.[2][3]
Operational Directive: Until lot-specific toxicological data proves otherwise, you must handle this compound as a Corrosive Solid and a Potential Sensitizer .[1][2]
Core Hazard Profile (Precautionary)
| Hazard Class | H-Code | Description | Operational Implication |
| Skin Corrosion | H314 | Causes severe skin burns.[1][2][3] | Zero skin contact tolerance.[2][4] |
| Eye Damage | H318 | Causes serious eye damage.[1][2][4][5][6] | Goggles required; Safety glasses insufficient.[2] |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2][3][4] | Strict hygiene; no open bench work.[2] |
| Reactivity | N/A | Air/Light Sensitive.[1][2][4] | Store under inert gas (Argon/N2).[2] |
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE."[2] The electron-rich nature of the pyrrole ring combined with the amino group requires specific barrier protection to prevent catalytic dermatitis or chemical burns.
PPE Selection Logic
The following diagram outlines the decision-making process for PPE based on the physical state of the reagent.
Figure 1: PPE Selection Logic Flow.[1][2] Note that solutions in halogenated solvents require upgraded glove protection due to the "carrier effect," which can transport the amine through standard nitrile.
Detailed PPE Specifications
| Component | Specification | Scientific Rationale |
| Hand Protection | Double Gloving Protocol: 1. Inner: Nitrile (4 mil / 0.10 mm)2.[2] Outer: Nitrile (Extended Cuff) or Silver Shield® (if using DCM).[2] | Amines can permeate thin nitrile.[1][2] The "breakthrough time" for amino-pyrroles in organic solvents is often <15 mins.[2] Double gloving provides a visual breach indicator.[2] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 D3).[1][2] | Safety glasses with side shields are insufficient for corrosive amines.[2] Vapors or dust can bypass side shields, causing corneal opacity.[2] |
| Respiratory | Engineering Control: Certified Fume Hood.Backup: N95 (if solid) or Half-mask w/ OV/P100 cartridges (if spill).[1][2] | The amine moiety is a respiratory irritant/sensitizer.[2] Inhalation can lead to asthma-like sensitization.[2] |
| Body Defense | Lab Coat (Cotton/Poly) + Chemical Apron (if handling >5g).[2] | Synthetic fabrics (polyester) can melt into skin if a flammable solvent fire occurs.[2] Cotton is preferred.[1][2] |
Operational Handling Protocol
A. Pre-Operational Verification[1][2]
-
Atmosphere: Ensure the compound is stored under Argon or Nitrogen.[1][2] The 5-amino group is susceptible to oxidation, turning the compound dark brown/black upon air exposure.
-
Quenching Agent: Prepare a beaker of dilute acetic acid (5%) or citric acid nearby.[1][2] This acts as a neutralizer for spills (converting the free amine to a less volatile salt).
B. Weighing & Transfer (Step-by-Step)
Goal: Prevent static-induced dispersal of the powder.[1][2]
-
Static Control: Place an ionizing fan or anti-static gun inside the balance enclosure.[2] Amino-pyrroles are often fluffy, electrostatic solids.[2]
-
Containment: Tare a screw-top vial, not a weigh boat.
-
Transfer:
-
Solubilization: Add solvent (e.g., MeOH, DCM) directly to the vial to avoid transferring dry powder to a reactor.[2]
C. Reaction Monitoring
-
TLC Visualization: Use Ninhydrin Stain .[1][2] The free amine will stain red/purple.[2]
-
Warning: Do not heat this compound above 100°C without solvent; aminopyrroles can undergo thermal decomposition or decarboxylation.[2]
Emergency Response & Disposal
Spill Response Workflow (DOT Visualization)
Figure 2: Immediate Spill Response Protocol. Neutralization is critical to stop amine volatilization.[2]
Disposal Protocols
Do NOT dispose of down the drain.
-
Solid Waste: Pack in a sealable container labeled "Hazardous Waste - Toxic Organic Solid."
-
Liquid Waste:
-
Empty Containers: Triple rinse with Acetone. Collect rinsate as hazardous waste.[2] Deface label before discarding glass.
References
-
PubChem. (n.d.).[2] Methyl 5-amino-1H-pyrrole-2-carboxylate (Compound Summary). National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Laboratory Safety Guidance: Chemical Hygiene Plan. United States Department of Labor.[2] Retrieved October 26, 2023, from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
